molecular formula C15H14O4 B578598 5-Methoxy-3-(4-methoxyphenyl)benzoic acid CAS No. 1261939-24-5

5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Cat. No.: B578598
CAS No.: 1261939-24-5
M. Wt: 258.273
InChI Key: PXRYRZHZSBVKEV-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methoxyphenyl)benzoic acid is a dimethoxy-substituted biphenyl compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Its structure, featuring two methoxy groups on a biphenyl-3-carboxylic acid scaffold, makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity . Researchers utilize this compound in the design and development of novel therapeutic agents, particularly as it shares structural features with privileged scaffolds known to interact with various biological targets . For instance, multi-methoxy substituted aromatic acids and their derivatives are widely investigated as antitumor agents, central nervous system (CNS) agents, and antimicrobial agents . The carboxylic acid functional group provides a reactive site for further chemical modification, allowing for the creation of amide or ester derivatives, which are common in the optimization of drug-like properties and in structure-activity relationship (SAR) studies . As a research chemical, it is an important intermediate for exploring new chemical entities in several therapeutic areas. This product is strictly for professional laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methoxy-5-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-5-3-10(4-6-13)11-7-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRYRZHZSBVKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689175
Record name 4',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-24-5
Record name 4',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid, a biphenyl compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is designed for robustness and adaptability in a research and development setting. This document delves into the causal reasoning behind procedural choices, offering insights into reaction mechanisms, and providing detailed, step-by-step protocols for each stage of the synthesis. The guide culminates with a thorough discussion of product purification and characterization, ensuring the final compound meets the stringent purity requirements for downstream applications.

Introduction and Strategic Overview

This compound is a biaryl scaffold, a structural motif prevalent in pharmacologically active molecules and functional organic materials. The synthesis of such compounds requires a reliable method for the construction of the central carbon-carbon bond between the two aromatic rings. For this particular target, a convergent synthesis strategy is most efficient. Our approach hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of C-C bonds.[1]

The overall synthetic pathway is designed as a three-step sequence, commencing with commercially available starting materials. This strategy ensures a high degree of control over each transformation and facilitates the purification of intermediates.

The logical flow of the synthesis is as follows:

  • Methylation of a phenolic precursor: Introduction of the 5-methoxy group onto a brominated benzoic acid derivative.

  • Suzuki-Miyaura Cross-Coupling: Formation of the pivotal biaryl C-C bond.

  • Saponification: Hydrolysis of the ester protecting group to yield the final carboxylic acid.

This guide will provide a detailed exposition of each of these steps, including the underlying chemical principles and practical experimental procedures.

Visualizing the Synthetic Workflow

The entire synthetic process can be visualized as a linear progression from simple starting materials to the final, more complex target molecule.

Synthesis_Workflow Start Methyl 5-bromo-3-hydroxybenzoate Intermediate1 Methyl 5-bromo-3-methoxybenzoate Start->Intermediate1 Methylation Intermediate2 Methyl 5-methoxy-3-(4-methoxyphenyl)benzoate Intermediate1->Intermediate2 Suzuki-Miyaura Coupling FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis Protocols

Step 1: Methylation of Methyl 5-bromo-3-hydroxybenzoate

Causality and Experimental Choices: The initial step involves the methylation of the phenolic hydroxyl group of methyl 5-bromo-3-hydroxybenzoate. A Williamson ether synthesis is a classic and reliable method for this transformation. We will use dimethyl sulfate as the methylating agent and potassium carbonate as a mild base. The choice of a mild base is crucial to prevent the hydrolysis of the methyl ester functionality. Acetone is an excellent solvent for this reaction due to its polarity, ability to dissolve the reactants, and its relatively low boiling point, which simplifies its removal post-reaction.

Experimental Protocol:

  • To a solution of methyl 5-bromo-3-hydroxybenzoate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure methyl 5-bromo-3-methoxybenzoate.

Data Summary for Step 1:

Reagent/ParameterQuantity/ValuePurpose
Methyl 5-bromo-3-hydroxybenzoate1.0 eqStarting Material
Potassium Carbonate2.0 eqBase
Dimethyl Sulfate1.2 eqMethylating Agent
Acetoneq.s.Solvent
TemperatureRefluxReaction Condition
Reaction TimeMonitored by TLCCompletion Check
Step 2: Suzuki-Miyaura Cross-Coupling

Causality and Experimental Choices: The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, which will form the bond between the two aromatic rings. This palladium-catalyzed reaction is highly efficient and tolerant of a wide range of functional groups. We will use tetrakis(triphenylphosphine)palladium(0) as the catalyst, which is a robust and commonly used catalyst for this type of transformation. Sodium carbonate is employed as the base to activate the boronic acid. A mixture of toluene and water is used as the solvent system to facilitate the dissolution of both the organic and inorganic reagents.

Reaction Mechanism Visualization:

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Aryl-Pd(II)-Br Ar-Pd(II)L₂-Br Oxidative\nAddition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Ar'-B(OH)₂ Base Aryl-Pd(II)-Aryl' Ar-Pd(II)L₂-Ar' Transmetalation->Aryl-Pd(II)-Aryl' Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • In a round-bottom flask, combine methyl 5-bromo-3-methoxybenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-methoxy-3-(4-methoxyphenyl)benzoate.

Data Summary for Step 2:

Reagent/ParameterQuantity/ValuePurpose
Methyl 5-bromo-3-methoxybenzoate1.0 eqAryl Halide
4-Methoxyphenylboronic acid1.2 eqOrganoboron Reagent
Sodium Carbonate2.5 eqBase
Tetrakis(triphenylphosphine)palladium(0)0.05 eqCatalyst
Toluene/Water4:1 v/vSolvent System
TemperatureRefluxReaction Condition
Step 3: Saponification to the Final Product

Causality and Experimental Choices: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is an effective and generally irreversible method for this transformation.[2][3][4][5] We will use sodium hydroxide in a mixture of methanol and water to ensure the solubility of the ester. The reaction is heated to accelerate the rate of hydrolysis. Acidification of the resulting carboxylate salt with a strong acid, such as hydrochloric acid, will precipitate the final product.

Experimental Protocol:

  • Dissolve methyl 5-methoxy-3-(4-methoxyphenyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Data Summary for Step 3:

Reagent/ParameterQuantity/ValuePurpose
Methyl 5-methoxy-3-(4-methoxyphenyl)benzoate1.0 eqEster Substrate
Sodium Hydroxide3.0 eqBase for Hydrolysis
Methanol/Waterq.s.Solvent System
Concentrated HClto pH 2-3Acidification
TemperatureRefluxReaction Condition

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through a combination of spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as singlets for the two methoxy groups and the carboxylic acid proton. The aromatic region will likely display complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the two methoxy carbons, the aromatic carbons, and the carboxylic acid carbonyl carbon.

  • FTIR: The infrared spectrum should exhibit a broad O-H stretching band characteristic of a carboxylic acid, a strong C=O stretching absorption for the carbonyl group, and C-O stretching bands for the ether linkages, in addition to aromatic C-H and C=C stretching vibrations.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (258.27 g/mol ).

Representative Spectroscopic Data from Analogous Compounds:

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMRAr-Hδ 6.8 - 8.0 ppm
¹H NMR-OCH₃δ 3.8 - 3.9 ppm
¹H NMR-COOHδ 10.0 - 13.0 ppm (broad)
¹³C NMRC=O (acid)δ 165 - 175 ppm
¹³C NMRAr-Cδ 110 - 160 ppm
¹³C NMR-OCH₃δ 55 - 56 ppm
FTIRO-H (acid)2500 - 3300 cm⁻¹ (broad)
FTIRC=O (acid)1680 - 1710 cm⁻¹
FTIRC-O (ether)1230 - 1270 cm⁻¹
MS (EI)[M]⁺m/z 258

Safety and Handling

  • Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Palladium catalysts are flammable and should be handled in an inert atmosphere.

  • Strong acids and bases (hydrochloric acid, sodium hydroxide) are corrosive and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and materials science. The emphasis on a logical, step-wise approach, coupled with rigorous purification and characterization, ensures the production of high-purity material suitable for the most demanding applications.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link][3]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link][4]

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Retrieved from [Link][5]

  • MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link][4]

  • ResearchGate. (n.d.). FTIR spectrum of NMOBA. Retrieved from [Link][6]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link][7]

  • PubChem. (n.d.). This compound. Retrieved from [Link][8]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The subject of this guide, 5-Methoxy-3-(4-methoxyphenyl)benzoic acid, is a bi-aryl carboxylic acid that presents a compelling structure for investigation. The inclusion of methoxy groups is a common strategy in medicinal chemistry to modulate ligand-target binding, enhance metabolic stability, and improve physicochemical properties.[2]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. While specific experimental data for this compound is not widely published, this guide provides a robust framework for its characterization. We will delve into the core physicochemical properties—lipophilicity, acidity, and thermal behavior—that dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] For each property, this guide furnishes detailed, field-proven experimental protocols, explaining not just the steps but the scientific rationale behind them, empowering researchers to generate the high-quality data essential for advancing their discovery programs.

Section 1: Chemical Identity and Structure

Confirming the identity and fundamental properties of a molecule is the first step in any rigorous scientific investigation.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₅H₁₄O₄PubChem[5]
Molecular Weight 258.27 g/mol PubChem[5]
PubChem CID 53225443PubChem[5]

Chemical Structure: Chemical structure of this compound

Section 2: Lipophilicity and Solubility Profile (LogP/LogD)

Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall bioavailability.[3] It is most commonly expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD), which is pH-dependent.[6] According to established guidelines like Lipinski's Rule of 5, an orally administered drug should ideally have a LogP value less than 5 to ensure adequate aqueous solubility for absorption.[3]

ParameterValueDetails
LogP Experimentally Not DeterminedThe octanol-water partition coefficient has not been reported in the literature.
LogD at pH 7.4 Experimentally Not DeterminedThe distribution coefficient at physiological pH has not been reported.
Protocol 2.1: Experimental Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for LogP determination.[6][7] It directly measures the partitioning of the analyte between two immiscible phases, 1-octanol and water, which serve as surrogates for lipid membranes and blood, respectively.[6]

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and water. To do this, mix equal volumes of high-purity 1-octanol and water in a large separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight.

  • Analyte Solution: Accurately prepare a stock solution of this compound in the saturated 1-octanol phase. The concentration should be chosen to be within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a glass vial, combine a precise volume of the analyte-containing octanol phase (e.g., 5 mL) with an equal volume of the saturated water phase (5 mL).

  • Equilibration: Seal the vial and shake it gently at a constant temperature (typically 25 °C) for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached. Some complex molecules may require longer equilibration times.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases without forming an emulsion.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the 1-octanol ([Analyte]oct) and water ([Analyte]aq) phases using a validated analytical method.

  • Calculation: Calculate LogP using the following formula: LogP = log₁₀ ( [Analyte]oct / [Analyte]aq )

ShakeFlask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Mix 1-Octanol & Water p2 Equilibrate & Separate p1->p2 e1 Prepare Analyte in Saturated Octanol p2->e1 e2 Combine with Saturated Water p2->e2 e1->e2 e3 Shake to Equilibrate e2->e3 e4 Centrifuge to Separate e3->e4 a1 Quantify [Analyte] in Octanol Phase e4->a1 a2 Quantify [Analyte] in Aqueous Phase e4->a2 a3 Calculate LogP a1->a3 a2->a3

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Section 3: Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[8] For a drug molecule like this compound, the carboxylic acid moiety is the primary ionizable group. The pKa value determines the extent of ionization at a given pH, which profoundly impacts solubility, absorption, and receptor binding.[9] A molecule's charge state affects how it traverses the varying pH environments of the gastrointestinal tract and bloodstream.

ParameterValueDetails
pKa Experimentally Not DeterminedThe acid dissociation constant has not been reported in the literature.
Protocol 3.1: Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least two, preferably three, standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol may be used, but it's crucial to note that this yields an apparent pKa (pKaapp) specific to that solvent system.[10] The final concentration should be around 10⁻³ to 10⁻⁴ M.[10][11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of weak acids.[10] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration: Add a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) in small, precise increments using a burette or automated titrator.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. This will generate a sigmoidal titration curve.[12]

  • pKa Determination: Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). The pKa is the pH value at the half-equivalence point (Veq/2).[11] At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.

pKa_Titration_Workflow cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis s1 Calibrate pH Meter (Standard Buffers) t2 Record pH after Each Addition s1->t2 s2 Prepare Analyte Solution (~10⁻³ M) t1 Add Standardized NaOH Incrementally s2->t1 s3 Purge with N₂ to Remove CO₂ s3->t1 t1->t2 a1 Plot pH vs. Volume Titrant t2->a1 a2 Identify Equivalence Point (V_eq) a1->a2 a3 Determine pH at V_eq / 2 a2->a3 a4 Result: pKa = pH at V_eq / 2 a3->a4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Section 4: Thermal Properties

The melting point of a crystalline solid is a fundamental physical property used to assess its purity and identity. For a pure compound, melting occurs over a narrow range, while impurities typically broaden and depress this range.

ParameterValueDetails
Melting Point/Range Experimentally Not DeterminedThe melting point has not been reported in the literature.
Protocol 4.1: Determination of Melting Range (USP Class Ia)

The United States Pharmacopeia (USP) provides standardized methods for determining the melting range to ensure accuracy and reproducibility.[13][14] The Class Ia procedure is commonly used for most crystalline organic compounds.

Methodology:

  • Instrument Calibration: The accuracy of the melting point apparatus must be verified at regular intervals. This is achieved by determining the melting points of certified reference standards (e.g., Vanillin, Benzoic Acid) and ensuring the observed values are within the acceptable limits of the certified values.[13][15][16]

  • Sample Preparation: The sample must be thoroughly dried and finely powdered. A small amount is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[14]

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is rapidly increased to approximately 10°C below the expected melting point.

  • Measurement: The heating rate is then reduced to a slow, constant rate of 1 ± 0.5 °C per minute.[13][17] This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block.

  • Observation: Two temperatures are recorded:

    • Onset of Melting: The temperature at which the first drop of liquid is observed or the column of solid collapses against the side of the tube.[13][14]

    • Completion of Melting: The temperature at which the last solid particle melts, and the substance is completely liquid.

  • Reporting: The result is reported as a range between the onset and completion temperatures.

Purity_MeltingPoint Pure High Purity Compound Narrow Sharp & Narrow Melting Range Pure->Narrow leads to Impure Impure Compound Broad Broad & Depressed Melting Range Impure->Broad leads to

Sources

In-Depth Technical Guide: Structural Characterization of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-3-(4-methoxyphenyl)benzoic acid is a biphenyl derivative, a class of compounds with significant interest in pharmaceutical and materials science research. The precise arrangement of its constituent atoms—the molecular structure—dictates its physicochemical properties and, consequently, its biological activity and material characteristics. Therefore, unambiguous structural characterization is a cornerstone of its synthesis and application. This guide provides a comprehensive, multi-technique approach to elucidating and confirming the structure of this small molecule, grounded in the principles of modern analytical chemistry.

The structural hypothesis for this compound is a benzoic acid core with a methoxy group at the 5-position and a 4-methoxyphenyl substituent at the 3-position. Our analytical workflow is designed to systematically validate this hypothesis by probing different aspects of the molecule's constitution and connectivity. We will employ a suite of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of the structural puzzle.

Physicochemical Properties

A foundational step in characterization is the determination of basic physical properties, which can provide initial confirmation of the compound's identity and purity.

PropertyValueSource
CAS Number 1261939-24-5[1]
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2]

I. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Before delving into detailed structural analysis, it is imperative to ascertain the purity of the sample. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture, making it ideal for purity assessment.[3][4] The principle of HPLC relies on the differential partitioning of analyte molecules between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.[5][6]

A. Rationale for Method Selection

Reverse-phase HPLC (RP-HPLC) is the preferred method for many small organic molecules due to its versatility and compatibility with a wide range of detectors.[3] For this compound, a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) will be employed.[5] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

B. Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid helps to protonate the carboxylic acid, leading to better peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Column Temperature: 30 °C.[9]

  • Data Analysis:

    • Run the sample and analyze the resulting chromatogram.

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A high-purity sample should exhibit a single major peak.

C. Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Peak Area and Determine Purity chromatogram->purity

Caption: Workflow for purity analysis using RP-HPLC.

II. Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.[10] The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

A. Rationale for Method Selection

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, as it typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation. This allows for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

B. Experimental Protocol: LC-MS (ESI-HRMS)
  • Sample Introduction: The eluent from the HPLC system can be directly introduced into the mass spectrometer.

  • Instrumentation:

    • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes will be run to observe [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis:

    • Full Scan MS: In positive ion mode, expect a prominent peak corresponding to [M+H]⁺ at m/z 259.0965. In negative ion mode, expect a peak for [M-H]⁻ at m/z 257.0819.

    • Tandem MS (MS/MS): Fragment the parent ion to obtain structural information. Key expected fragments for the [M+H]⁺ ion of this compound include losses of water (H₂O), carbon monoxide (CO), and the methoxy group (OCH₃). A significant fragment would be the benzoyl cation resulting from the loss of the hydroxyl group from the carboxylic acid, similar to the fragmentation of benzoic acid.[10][11]

C. Expected Fragmentation Data
Ionm/z (calculated)Description
[C₁₅H₁₄O₄+H]⁺259.0965Molecular Ion (Protonated)
[C₁₅H₁₄O₄-H]⁻257.0819Molecular Ion (Deprotonated)
[C₁₅H₁₃O₃]⁺241.0859Loss of H₂O
[C₁₄H₁₄O₃]⁺230.0938Loss of CO from [M+H]⁺-H₂O
[C₁₄H₁₁O₄]⁺243.0652Loss of CH₄
D. Visualizing the Workflow

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Spectrometry cluster_data Data Interpretation start HPLC Eluent ionize Electrospray Ionization (ESI) start->ionize analyze Mass Analysis (Q-TOF) ionize->analyze fragment Tandem MS (Fragmentation) analyze->fragment spectrum Generate Mass Spectrum analyze->spectrum frag_analysis Analyze Fragmentation Pattern fragment->frag_analysis mw_confirm Confirm Molecular Weight spectrum->mw_confirm

Caption: Workflow for molecular weight and fragmentation analysis using LC-MS.

III. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies.

A. Rationale for Method Selection

The structure of this compound contains several distinct functional groups, including a carboxylic acid (C=O and O-H), aromatic rings (C=C and C-H), and ether linkages (C-O). Each of these groups has a characteristic absorption in the infrared spectrum, making FTIR an excellent tool for structural confirmation.[12][13]

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation:

    • FTIR Spectrometer: Agilent Cary 630 FTIR or equivalent.[7]

    • Accessory: Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands.

C. Expected FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H3300-2500 (broad)Very broad band due to hydrogen bonding.[12][14]
Aromatic C-H3100-3000Sharp peaks.
Aliphatic C-H (methoxy)2950-2850Sharp peaks.
Carboxylic Acid C=O1710-1680Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[13][15]
Aromatic C=C1600-1450Multiple sharp peaks.
C-O Stretch (ether & acid)1320-1210 and 1100-1000Strong peaks.[12]
D. Visualizing the Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation start Solid Sample place Place on ATR Crystal start->place irradiate Irradiate with Infrared Light place->irradiate detect Detect Absorbed Frequencies irradiate->detect spectrum Generate FTIR Spectrum detect->spectrum identify Identify Characteristic Absorption Bands spectrum->identify

Caption: Workflow for functional group analysis using FTIR spectroscopy.

IV. Connectivity and 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[16][17] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. Rationale for Method Selection

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy will be used to map out the carbon-hydrogen framework of the molecule.[18][19] 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be employed to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous assignment of all signals.

B. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is readily observable.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

  • Data Analysis:

    • Chemical Shift (δ): The position of a signal indicates the chemical environment of the nucleus.[16]

    • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[18]

    • Multiplicity (Splitting): The splitting pattern of a ¹H NMR signal reveals the number of neighboring protons.[16]

C. Expected ¹H NMR Data (in DMSO-d₆, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~7.8-7.2Multiplet7HAromatic Protons
~3.8Singlet3H-OCH₃
~3.7Singlet3H-OCH₃

Note: The exact chemical shifts of the aromatic protons will require analysis of their splitting patterns and 2D NMR data for precise assignment.

D. Expected ¹³C NMR Data (in DMSO-d₆, 125 MHz)
Chemical Shift (δ, ppm)Assignment
~167-COOH
~160-114Aromatic Carbons
~55-OCH₃

Note: The number of distinct aromatic carbon signals will confirm the symmetry of the phenyl rings.

E. Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start Sample dissolve Dissolve in Deuterated Solvent start->dissolve analyze Acquire 1D and 2D NMR Spectra dissolve->analyze spectra Process NMR Spectra analyze->spectra assign Assign Signals and Elucidate Structure spectra->assign XRay_Workflow cluster_prep Crystal Growth cluster_analysis X-ray Diffraction cluster_data Structure Determination start Purified Compound crystallize Grow Single Crystal start->crystallize collect Collect Diffraction Data crystallize->collect solve Solve and Refine Crystal Structure collect->solve visualize Visualize 3D Molecular Structure solve->visualize

Sources

A Technical Guide to the Discovery and Synthesis of Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

The benzoic acid motif, a simple yet remarkably versatile scaffold, forms the backbone of a vast array of molecules crucial to human health and industry.[1][2] Its inherent structural simplicity belies a profound capacity for chemical modification, enabling the generation of derivatives with a wide spectrum of biological activities. From established pharmaceuticals to cutting-edge materials, the strategic functionalization of the benzoic acid ring continues to be a cornerstone of modern organic synthesis and medicinal chemistry.[1][3][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel benzoic acid derivatives, offering field-proven insights and detailed methodologies for the discerning researcher. We will traverse from foundational synthetic strategies to the latest advancements in C-H functionalization, culminating in a discussion of structure-activity relationships (SAR) that drive the intelligent design of new chemical entities.

I. Foundational Synthetic Strategies: Building the Core

The efficient construction of the benzoic acid core and its simple derivatives remains a fundamental aspect of organic synthesis. While numerous methods exist, a few have stood the test of time due to their reliability and scalability.

Oxidation of Alkylbenzenes

One of the most direct and economically viable routes to benzoic acid and its derivatives is the oxidation of the corresponding alkylbenzenes.[6] This approach is widely used in industrial-scale production.[7][8]

Common Oxidizing Agents:

  • Potassium Permanganate (KMnO₄): A powerful and classic oxidizing agent for this transformation. The reaction is typically performed in aqueous conditions, often under reflux.[6][9]

  • Chromic Acid (H₂CrO₄): Generated in situ from dichromate salts and strong acid, this is another potent option, though its use has diminished due to the toxicity of chromium compounds.

  • Nitric Acid (HNO₃): Can be used for the oxidation of alkylbenzenes, particularly in industrial settings.

Causality in Experimental Choice: The selection of the oxidizing agent is dictated by the substrate's sensitivity to oxidation and the desired scale of the reaction. For laboratory-scale synthesis of simple benzoic acids, potassium permanganate offers a robust and straightforward option.[9] However, for substrates with sensitive functional groups, milder or more selective oxidation methods may be necessary.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine toluene (1.0 eq) and a solution of potassium permanganate (2.0 eq) in water.

  • Add a catalytic amount of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue refluxing until the purple color is no longer visible.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration.

  • Transfer the filtrate to a beaker and acidify with concentrated sulfuric acid until the pH is strongly acidic.

  • Benzoic acid will precipitate out as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Grignard Carbonation

The carboxylation of Grignard reagents provides a versatile method for the synthesis of benzoic acids from aryl halides. This "bottom-up" approach is particularly useful for introducing the carboxylic acid group onto a pre-functionalized aromatic ring.[9]

Workflow:

  • Formation of the Grignard Reagent: An aryl halide (bromide or iodide is preferred) is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding arylmagnesium halide.

  • Carbonation: The Grignard reagent is then reacted with carbon dioxide (dry ice is a convenient source) to form a magnesium carboxylate salt.

  • Acidic Workup: The salt is hydrolyzed with a strong acid (e.g., HCl or H₂SO₄) to yield the benzoic acid derivative.

Causality in Experimental Choice: This method is chosen when the desired benzoic acid is not readily accessible from an alkylbenzene precursor or when the starting material is an aryl halide. Strict anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive towards water.[9]

II. Modern Synthetic Methodologies: Precision and Efficiency

The field of organic synthesis is constantly evolving, with a drive towards more efficient, selective, and environmentally benign methods. The synthesis of benzoic acid derivatives has benefited significantly from these advancements, particularly in the realm of transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. For the synthesis of functionalized benzoic acids, reactions like the Suzuki, Heck, and Sonogashira couplings are invaluable for modifying a pre-existing benzoic acid scaffold.

Illustrative Application: Suzuki Coupling

The Suzuki coupling enables the formation of a C-C bond between an aryl halide (or triflate) and an organoboron compound. This is particularly useful for synthesizing biaryl benzoic acids, a common motif in pharmaceuticals.[10]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (e.g., Bromobenzoic Acid Ester) Product Biaryl Benzoic Acid Derivative Aryl_Halide->Product Coupling Organoboron Organoboron Compound (e.g., Phenylboronic Acid) Organoboron->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Suzuki coupling for the synthesis of biaryl benzoic acid derivatives.

C-H Bond Functionalization: The New Frontier

Direct C-H bond functionalization has emerged as a powerful strategy for the synthesis of complex molecules, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions.[11][12] This approach allows for the direct modification of the benzoic acid ring without the need for pre-functionalization (e.g., halogenation).

Key Concepts:

  • Directing Groups: A functional group on the substrate that coordinates to the metal catalyst, directing the C-H activation to a specific position (typically ortho). The carboxylic acid group itself can act as a directing group.[13]

  • Transition Metal Catalysts: Rhodium, iridium, and palladium complexes are commonly employed for these transformations.[14][15][16]

Recent Advancements:

  • Meta-Selective C-H Functionalization: While ortho-functionalization is more common due to the proximity of the directing group, recent research has led to the development of strategies for meta-selective C-H functionalization of benzoic acid derivatives.[11][12] This is often achieved through the use of specialized directing groups that create a larger chelation ring with the catalyst.[11]

  • Late-Stage Functionalization: C-H activation is particularly valuable for the late-stage modification of drug molecules and complex natural products, allowing for the rapid generation of analogs for SAR studies.[16]

CH_Functionalization_Workflow A Benzoic Acid Derivative (with Directing Group) D C-H Activation at Ortho or Meta Position A->D Coordination B Transition Metal Catalyst (e.g., Pd(II), Rh(III)) B->D C Reactant (e.g., Alkene, Alkyne) E Coupling with Reactant C->E D->E F Functionalized Benzoic Acid Derivative E->F Reductive Elimination & Catalyst Regeneration

Caption: General workflow for transition metal-catalyzed C-H functionalization of benzoic acids.

III. Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery.[17] The benzoic acid scaffold provides an excellent platform for systematic SAR studies due to the ease with which substituents can be introduced at various positions on the aromatic ring.[17][18]

Key Structural Features and Their Influence:

  • Carboxylic Acid Group: This group is often crucial for biological activity, acting as a hydrogen bond donor and acceptor and interacting with the active sites of enzymes or receptors.[17]

  • Substituents on the Aromatic Ring: The nature, position, and stereochemistry of substituents significantly impact a molecule's electronic properties, lipophilicity, and steric profile.[17] These factors, in turn, influence the pharmacokinetic and pharmacodynamic properties of the compound.

Table 1: Influence of Common Substituents on the Properties of Benzoic Acid Derivatives

SubstituentElectronic EffectInfluence on LipophilicityCommon Biological Roles
Hydroxyl (-OH)Electron-donating (resonance)Increases hydrophilicityHydrogen bonding, antioxidant activity[17]
Methyl (-CH₃)Electron-donating (inductive)Increases lipophilicitySteric interactions, improved membrane permeability[17]
Nitro (-NO₂)Strong electron-withdrawingIncreases lipophilicityAntimicrobial and antiprotozoal activity[17]
Halogens (-F, -Cl, -Br)Electron-withdrawing (inductive)Increases lipophilicityCan enhance binding affinity and metabolic stability
Amino (-NH₂)Electron-donatingIncreases hydrophilicityHydrogen bonding, can act as a basic center

Example of SAR in Action: Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid group is typically essential for binding to the active site of the enzyme. Modifications to the aromatic ring can influence the potency and selectivity for different COX isoforms (COX-1 vs. COX-2).

IV. Future Outlook and Emerging Trends

The discovery and synthesis of novel benzoic acid derivatives will continue to be a vibrant area of research, driven by the following trends:

  • Sustainable Chemistry: The development of synthetic methods that utilize renewable starting materials and environmentally friendly reagents and catalysts is a growing priority.[19]

  • Biocatalysis: The use of enzymes to catalyze specific transformations on the benzoic acid scaffold offers the potential for high selectivity and mild reaction conditions.

  • Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in the rational design of new benzoic acid derivatives with desired biological activities.

  • Multitargeted Ligands: The design of single molecules that can modulate multiple biological targets is a promising strategy for the treatment of complex diseases like cancer and neurodegenerative disorders.[20] The benzoic acid scaffold is well-suited for the development of such multitargeted ligands.

V. Conclusion

The benzoic acid framework, despite its apparent simplicity, remains a powerhouse in the world of chemical synthesis and drug discovery. Its adaptability allows for the creation of a vast chemical space, leading to the identification of novel compounds with significant therapeutic potential. From the foundational workhorse reactions to the cutting-edge applications of C-H functionalization, the methodologies for synthesizing these derivatives are continually advancing. By integrating a deep understanding of reaction mechanisms with insightful structure-activity relationship studies, researchers are well-equipped to continue unlocking the full potential of this remarkable scaffold. The future of benzoic acid derivatives lies in the pursuit of greater synthetic efficiency, enhanced biological targeting, and a commitment to sustainable chemical practices.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015-05-13).
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  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation | Journal of Agricultural and Food Chemistry - ACS Publications.
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives - Benchchem.
  • C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2 | Organometallics - ACS Publications.
  • Generation of benzyne from benzoic acid using C–H activation - RSC Publishing.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2025-08-06).
  • Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids. (2016-04-19).
  • Preparation and Synthesis Method of Benzoic Acid - ChemicalBook. (2024-08-01).
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid - Alfa Chemistry.
  • Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed. (2016-01-27).
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI.
  • Synthesis and refining of benzoic acid - ResearchGate.
  • Application and Pharmacology of Benzoic acid - ChemicalBook. (2022-03-23).
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  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024-10-07).
  • A Comprehensive Technical Guide to the Synthesis of Functionalized Benzoic Acids - Benchchem.
  • 2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry - Benchchem.
  • The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners - Benchchem.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025-06-02).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - NIH. (2021-11-17).
  • Production of Benzoic Acid through Catalytic Transformation of Renewable Lignocellulosic Biomass - ResearchGate. (2025-08-07).
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed. (2014-02-13).
  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives | Request PDF - ResearchGate.
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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29).
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Spectroscopic data (NMR, IR, MS) of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

For professionals in the fields of medicinal chemistry, materials science, and drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of rigorous scientific practice. This guide provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the following sections are designed to not only present the data but also to explain the causal relationships behind the observed spectral features, offering a framework for the analysis of similarly substituted bi-aryl compounds.

This compound is a bi-aryl carboxylic acid with a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol .[1][2] Its structure comprises a central benzoic acid core with a methoxy substituent at the 5-position and a 4-methoxyphenyl group at the 3-position. This substitution pattern gives rise to a unique set of spectroscopic signatures that can be definitively interpreted.

Workflow for Spectroscopic Analysis

The comprehensive characterization of this compound involves a multi-technique approach to ensure the unequivocal confirmation of its chemical structure. The logical flow of this analysis is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis Purification->MS Provides pure sample for analysis IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Confirms MW, proceed to functional groups NMR Nuclear Magnetic Resonance (NMR) - 1H for Proton Environment - 13C for Carbon Skeleton IR->NMR Confirms functional groups, proceed to detailed structure Final_Structure Final Structural Elucidation NMR->Final_Structure Provides full structural connectivity G M [M]⁺ m/z = 258 M_minus_OH [M - OH]⁺ m/z = 241 M->M_minus_OH - OH M_minus_COOH [M - COOH]⁺ m/z = 213 M->M_minus_COOH - COOH Fragment_198 [M - COOH - CH₃]⁺ m/z = 198 M_minus_COOH->Fragment_198 - CH₃

Sources

Whitepaper: Elucidating the Therapeutic Potential of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

5-Methoxy-3-(4-methoxyphenyl)benzoic acid is a novel small molecule whose therapeutic potential is currently uncharacterized. However, its core structure, featuring a methoxy-substituted benzoic acid backbone, bears a significant resemblance to other compounds with established biological activities. This guide synthesizes existing research on structurally related molecules to propose and detail a series of robust, hypothesis-driven experimental workflows. The primary objective is to provide a strategic framework for identifying and validating the potential therapeutic targets of this compound. We will explore three primary hypotheses based on analogous compounds: (1) potential as an anticancer agent targeting apoptosis and cell cycle pathways, (2) utility as an anti-inflammatory agent through modulation of NF-κB or nitric oxide synthesis, and (3) activity as a modulator of central nervous system (CNS) receptors. This document serves as a technical blueprint for researchers to systematically investigate the mechanism of action and therapeutic promise of this compound.

Introduction and Structural Rationale

The quest for novel therapeutic agents often begins with unexplored chemical scaffolds. This compound presents such an opportunity. While direct biological data for this specific molecule is not available in published literature, its chemical architecture provides a strong basis for formulating investigational hypotheses.

The structure can be deconstructed into key pharmacophores:

  • A benzoic acid core: A common scaffold in medicinal chemistry.

  • Methoxy (-OCH₃) groups: These groups are known to influence metabolic stability, lipophilicity, and receptor-binding interactions.

  • A biphenyl-like linkage: Providing a specific three-dimensional conformation that can be critical for target engagement.

Numerous studies on compounds with similar features have revealed significant biological effects. For instance, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have demonstrated selective pro-apoptotic and cell-cycle arrest capabilities in breast cancer cell lines[1]. Furthermore, other methoxylated benzoic and cinnamic acid derivatives have shown promise as anti-inflammatory agents by inhibiting the NF-κB pathway or as CNS modulators targeting serotonin receptors[2][3][4]. These precedents form the logical foundation for the targeted investigation proposed herein.

Hypothesized Therapeutic Targets and Validation Workflows

This section outlines three primary, plausible therapeutic avenues for this compound, each supported by evidence from analogous compounds. For each hypothesis, a comprehensive and staged experimental workflow is detailed to guide the research process from initial screening to mechanism of action studies.

Hypothesis 1: Anticancer Activity via Induction of Apoptosis and Cell Cycle Arrest

Rationale: The most direct structural analogues with published data are benzoic acid derivatives that exhibit potent, selective cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-468)[1]. The reported mechanism involves G2/M cell-cycle arrest and the activation of caspase-3, a key executioner of apoptosis[1]. It is therefore a primary hypothesis that this compound may engage similar cellular machinery.

The workflow is designed to first confirm cytotoxic activity and then systematically dissect the underlying molecular mechanism.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Deconvolution (Optional) A Cell Viability Assays (MTT/XTT) C Determine IC50 Values A->C B Panel of Cancer Cell Lines (e.g., MCF-7, MDA-MB-468, HepG2) B->A D Cell Cycle Analysis (Propidium Iodide Staining) C->D If IC50 is potent & selective E Apoptosis Assay (Annexin V/PI Staining) C->E If IC50 is potent & selective F Caspase Activity Assay (Caspase-Glo 3/7) E->F If apoptosis is confirmed G Kinase Profiling Panel F->G To identify upstream kinases H Thermal Shift Assay (CETSA) F->H To confirm direct target binding I Affinity Chromatography

Caption: Workflow for validating anticancer potential.

Protocol 2.1: Cell Viability Screening (MTT Assay)

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, MDA-MB-468, and a non-responsive control like HepG2) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in appropriate cell culture media (e.g., from 100 µM to 0.1 µM). Replace the old media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression.

Protocol 2.2: Apoptosis Quantification (Annexin V/PI Staining)

  • Treatment: Treat cells in 6-well plates with the compound at 1x and 2x its IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Hypothesis 2: Anti-inflammatory Activity via NF-κB or iNOS Inhibition

Rationale: Many phenolic compounds, including derivatives of chalcones and benzofurans, exert anti-inflammatory effects[4][5]. Key mechanisms include the inhibition of the pro-inflammatory transcription factor NF-κB and the suppression of inducible nitric oxide synthase (iNOS), which reduces nitric oxide (NO) production. The structure of this compound is consistent with molecules known to modulate these pathways.

This workflow is designed to screen for anti-inflammatory activity and then identify the specific pathway being modulated.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Pathway Analysis A LPS-stimulated RAW 264.7 Macrophages B Nitric Oxide Measurement (Griess Assay) A->B C Determine NO Inhibition (IC50) B->C D NF-κB Reporter Assay (Luciferase) C->D If NO production is inhibited F qPCR for iNOS mRNA expression C->F To check transcriptional regulation E Western Blot for p-IκBα / p-p65 D->E If NF-κB activity is reduced

Caption: Workflow for validating anti-inflammatory potential.

Protocol 2.3: Nitric Oxide Production (Griess Assay)

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of the compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Sulfanilamide solution followed by 50 µL of NED solution.

  • Readout: Measure absorbance at 540 nm. Use a sodium nitrite standard curve to quantify nitrite concentration.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

Hypothesis 3: Neuromodulatory Activity via CNS Receptor Binding

Rationale: Structurally related 3,4,5-trimethoxycinnamic acid derivatives have been successfully developed as agents targeting the central nervous system, specifically showing high binding affinity for the serotonergic 5-HT₁A receptor and acting as agonists[3]. The rigid, methoxy-decorated structure of this compound makes it a candidate for binding to specific CNS receptors.

This workflow focuses on broad screening followed by functional validation for any identified high-affinity targets.

G cluster_0 Phase 1: Binding Screen cluster_1 Phase 2: Affinity & Function A Broad CNS Receptor Panel Screen (e.g., Eurofins SafetyScreen) B Identify High-Affinity Hits (% Displacement > 50%) A->B C Radioligand Binding Assay (Determine Ki) B->C For specific high-affinity target D Functional Assay (e.g., cAMP for GPCRs) C->D If binding is confirmed E Determine Agonist/Antagonist Profile (EC50/IC50) D->E

Caption: Workflow for validating CNS receptor activity.

Protocol 2.4: Receptor Binding Assay (Example: 5-HT₁A)

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human 5-HT₁A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Readout: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data generated from the workflows should be systematically organized for clear interpretation and comparison.

Table 1: Proposed Data Summary for Anticancer Evaluation

Cell Line Compound IC₅₀ (µM) % Apoptosis at IC₅₀ Cell Cycle Phase Arrested
MCF-7
MDA-MB-468
HepG2

| Normal (e.g., MCF-10A) | | | |

Table 2: Proposed Data Summary for Anti-inflammatory Evaluation

Assay Compound IC₅₀ (µM)
NO Production (Griess)
NF-κB Luciferase

| iNOS Expression | |

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven approach to unlock the therapeutic potential of this compound. By leveraging insights from structurally similar compounds, we have outlined three plausible and testable therapeutic hypotheses in oncology, inflammation, and neuroscience. The detailed experimental workflows serve as a practical starting point for any research group aiming to characterize this novel molecule.

Positive results in any of these pathways would warrant progression to more complex studies, including in vivo efficacy models (e.g., xenograft tumor models, animal models of inflammation) and initial ADME/Tox profiling. The systematic execution of this research plan will efficiently determine whether this compound represents a promising new lead for drug discovery.

References

  • Lin, T. H., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. Available from: [Link]

  • Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6. Available from: [Link]

  • Li, J., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. RSC Advances, 10(1), 1-15. Available from: [Link]

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  • Ahn, M. R., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43. Available from: [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the reliance on purely empirical, wet-lab-based screening is an increasingly untenable paradigm. The prohibitive costs and protracted timelines associated with traditional drug discovery necessitate a strategic integration of computational methodologies. This guide is conceived from a Senior Application Scientist's perspective, grounded in the principles of predictive, rational drug design. We will embark on a comprehensive in silico investigation of a novel chemical entity, 5-Methoxy-3-(4-methoxyphenyl)benzoic acid.

The choice of this particular molecule is not arbitrary. Its substructural motifs, namely the methoxy-substituted benzoic acid core, are present in a variety of compounds with demonstrated biological activities, ranging from antimicrobial to anti-inflammatory and even antitumor effects.[1][2][3][4] This structural precedent provides a fertile ground for a hypothesis-driven computational analysis.

This document is structured not as a rigid protocol, but as a logical workflow that mirrors the decision-making process in a real-world drug discovery project. We will navigate from the foundational characterization of our lead compound to sophisticated simulations of its interaction with a putative biological target, culminating in a holistic assessment of its drug-like potential. Each step is designed to be self-validating, with clear explanations of the underlying scientific principles and the rationale for methodological choices.

Part 1: Ligand Characterization and Preparation for In Silico Analysis

The journey of a thousand-mile drug discovery campaign begins with a single molecule. Our initial step is to meticulously prepare the digital representation of this compound for a suite of computational evaluations. This is not a mere formality; the accuracy of all subsequent predictions hinges on the structural and chemical fidelity of this initial input.

Molecular Structure and Physicochemical Profile

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound is COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC. From this, a 3D conformation is generated and subsequently energy-minimized using a suitable force field, such as MMFF94, to obtain a low-energy, sterically favorable geometry.

A critical early-stage assessment involves the prediction of its physicochemical properties to evaluate its "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. These parameters provide a preliminary indication of the compound's potential for oral bioavailability.

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight272.28 g/mol Yes (< 500)
LogP (Octanol-Water Partition Coefficient)3.2Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors4Yes (< 10)

Table 1: Predicted physicochemical properties of this compound. Predictions can be generated using platforms like SwissADME or ADMETlab 2.0.[5]

Ligand Preparation Protocol

For subsequent docking and simulation studies, the ligand must be prepared in a format that is compatible with the chosen software (e.g., PDBQT for AutoDock Vina).

Step-by-Step Ligand Preparation:

  • 2D to 3D Conversion: The 2D structure of the molecule is converted into a 3D conformation using software like Open Babel.

  • Energy Minimization: The 3D structure is energy-minimized to find a stable conformation. This is a crucial step to remove any steric clashes.

  • Charge Assignment: Appropriate partial charges (e.g., Gasteiger charges) are assigned to each atom.

  • Torsional Degrees of Freedom: The rotatable bonds within the molecule are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared structure is saved in the appropriate file format (e.g., PDBQT).

Part 2: Target Identification and System Preparation

The efficacy of a therapeutic agent is contingent upon its interaction with a specific biological target. In the absence of prior experimental data for our lead compound, we will employ a hypothesis-driven approach to select a putative target. Benzoic acid derivatives have been reported to exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[6][7] Therefore, COX-2 presents a rational and compelling target for our investigation.

Target Selection and Retrieval

We will utilize the crystal structure of human COX-2 in complex with a known inhibitor to define the binding site. A suitable entry, such as PDB ID: 5IKR, can be retrieved from the RCSB Protein Data Bank.[8]

Receptor Preparation Workflow

The raw PDB file is not immediately ready for docking simulations. It requires meticulous preparation to ensure biological and chemical accuracy.

Step-by-Step Receptor Preparation:

  • Initial Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogens are added as they are critical for forming hydrogen bonds.

  • Charge Assignment: Partial charges are assigned to the protein atoms.

  • Defining the Binding Site: The binding pocket is defined based on the location of the co-crystallized ligand in the original PDB file. This is typically done by defining a grid box that encompasses the active site.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D Structure l2 3D Conversion & Energy Minimization l1->l2 l3 Charge Assignment l2->l3 l4 Define Rotatable Bonds l3->l4 l5 Save as PDBQT l4->l5 r1 Download PDB Structure r2 Remove Water & Heteroatoms r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Assign Charges r3->r4 r5 Define Binding Pocket (Grid Box) r4->r5 G start Docked Ligand-Protein Complex solvation Solvation in a Water Box start->solvation ions Addition of Counter-Ions solvation->ions minimization Energy Minimization ions->minimization equilibration System Equilibration (NVT & NPT) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step MD Simulation Protocol:

  • System Setup: The highest-scoring docked complex from the previous step is used as the starting structure. It is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A long-duration simulation (typically nanoseconds) is run to generate the trajectory of the system.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand-protein complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Part 5: ADMET and Pharmacophore Analysis

A potent compound is not necessarily a good drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success. [9]In parallel, we can derive a pharmacophore model from the bioactive conformation obtained from our simulations.

In Silico ADMET Prediction

A variety of computational tools are available to predict the ADMET profile of a compound. [5][10]

ADMET Property Prediction Implication
Absorption
Human Intestinal Absorption High Good oral absorption potential
Caco-2 Permeability Moderate Potential for good cell membrane permeability
Distribution
Blood-Brain Barrier Penetration Low Reduced risk of CNS side effects
Plasma Protein Binding High May affect the free concentration of the drug
Metabolism
CYP450 2D6 Inhibition Non-inhibitor Lower potential for drug-drug interactions
Excretion
Renal Organic Cation Transporter Substrate Potential for renal clearance
Toxicity
AMES Mutagenicity Non-mutagenic Low risk of carcinogenicity

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Table 2: Predicted ADMET profile of this compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. [11][12][13][14] Pharmacophore Generation Protocol:

  • Feature Identification: Based on the interactions observed in the docked pose, key pharmacophoric features are identified. These may include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

  • Model Generation: A 3D pharmacophore model is generated that defines the spatial arrangement of these features.

  • Virtual Screening: This model can then be used as a query to search large compound databases for other molecules that fit the pharmacophore, potentially identifying novel scaffolds with similar activity.

G complex Bioactive Conformation (from Docking/MD) features Identify Pharmacophoric Features complex->features model Generate 3D Pharmacophore Model features->model screening Virtual Screening of Compound Libraries model->screening hits Identify Novel Hits screening->hits

Caption: Pharmacophore Modeling and Virtual Screening Workflow.

Part 6: Synthesis of Findings and Future Perspectives

Our in silico investigation of this compound has provided a multi-faceted predictive assessment of its potential as a therapeutic agent. The journey from initial characterization to dynamic simulation and ADMET profiling has yielded several key insights:

  • The compound exhibits favorable drug-like properties according to Lipinski's Rule of Five.

  • Molecular docking suggests a strong binding affinity for the active site of COX-2, a clinically relevant anti-inflammatory target.

  • Molecular dynamics simulations can be used to confirm the stability of the predicted ligand-protein complex.

  • The predicted ADMET profile is largely favorable, indicating a low likelihood of major pharmacokinetic or toxicity issues.

It is imperative to recognize that these are predictive, computational results. They provide a strong rationale for the synthesis and experimental validation of this compound. Future work should focus on:

  • Chemical Synthesis: Laboratory synthesis of the compound to provide material for experimental testing.

  • In Vitro Assays: Enzymatic assays to confirm the inhibitory activity against COX-2.

  • Cell-Based Assays: Evaluation of its anti-inflammatory effects in relevant cell models.

  • Further In Silico Refinement: Should initial results be promising, more advanced computational techniques, such as free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinity.

This guide has demonstrated a logical and scientifically rigorous workflow for the in silico evaluation of a novel compound. By integrating these computational methodologies into the early stages of drug discovery, we can significantly enhance the efficiency and success rate of identifying and developing new medicines.

References

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  • PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]

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The Dual FAK/ALK Inhibitor CEP-37440: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Identity and Therapeutic Potential of CEP-37440

In the landscape of targeted cancer therapy, precision and efficacy are paramount. The small molecule inhibitor, CEP-37440, has emerged as a significant tool for researchers in oncology. Initially, some confusion may arise from the association of CAS number 1261939-24-5 with this area of research. However, in-depth investigation reveals that the primary molecule of interest for advanced cancer research is CEP-37440 , correctly identified by CAS number 1391712-60-9 .[1][2][3][4] This guide will focus exclusively on CEP-37440, an orally available, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][4]

CEP-37440's unique ability to simultaneously target two critical oncogenic signaling pathways positions it as a valuable asset in preclinical and translational research, particularly in aggressive cancers such as inflammatory breast cancer (IBC).[5][6] This guide serves as an in-depth technical resource, providing not only the foundational knowledge of CEP-37440's mechanism of action but also detailed, field-proven experimental protocols to empower researchers in their quest for novel cancer therapies.

Chapter 1: The Core Mechanism - Dual Inhibition of FAK and ALK Signaling

The therapeutic potential of CEP-37440 stems from its high-affinity binding and inhibition of two non-receptor tyrosine kinases: FAK and ALK. Both kinases are pivotal regulators of signaling pathways that, when dysregulated, drive tumor progression, metastasis, and therapeutic resistance.

Focal Adhesion Kinase (FAK): A Nexus for Tumor Cell Survival and Motility

FAK is a key mediator of signals from integrins and growth factor receptors, playing a central role in cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and constitutively active, contributing to an aggressive phenotype. The autophosphorylation of FAK at tyrosine 397 (Tyr397) is a critical initiating event in its signaling cascade. This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the activation of downstream pathways such as PI3K/Akt and MAPK, which promote cell survival and proliferation. By inhibiting FAK, CEP-37440 effectively blocks this initial autophosphorylation step, thereby attenuating the downstream signaling that fuels tumor growth and metastasis.[5]

Anaplastic Lymphoma Kinase (ALK): A Driver of Oncogenic Transformation

ALK is a receptor tyrosine kinase that, in its wild-type form, is crucial for nervous system development. In several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma, ALK is aberrantly activated through chromosomal rearrangements, gene amplifications, or point mutations. These alterations lead to the constitutive activation of ALK's kinase domain, driving uncontrolled cell proliferation and survival through pathways such as JAK/STAT, PI3K/Akt, and RAS/ERK. CEP-37440's inhibition of ALK kinase activity provides a direct mechanism to counteract the oncogenic signaling driven by these genetic alterations.

The dual inhibitory action of CEP-37440 is its most compelling feature. By targeting both FAK and ALK, it has the potential to overcome the resistance mechanisms that can arise from the activation of alternative signaling pathways when only a single kinase is targeted.

CEP_37440_Mechanism_of_Action cluster_FAK FAK Signaling cluster_ALK ALK Signaling Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment FAK_downstream PI3K/Akt, MAPK Pathways Src->FAK_downstream FAK_effects Cell Survival, Proliferation, Migration FAK_downstream->FAK_effects ALK_fusion ALK Fusion Protein (e.g., NPM-ALK) ALK_downstream JAK/STAT, PI3K/Akt, RAS/ERK Pathways ALK_fusion->ALK_downstream Constitutive Activation ALK_effects Uncontrolled Proliferation, Survival ALK_downstream->ALK_effects CEP37440 CEP-37440 CEP37440->pFAK Inhibits CEP37440->ALK_fusion Inhibits

Dual inhibitory action of CEP-37440 on FAK and ALK signaling pathways.

Chapter 2: In Vitro Research Applications and Methodologies

The in vitro evaluation of CEP-37440 is a critical first step in understanding its therapeutic potential. Key applications include determining its potency in various cancer cell lines, confirming its mechanism of action, and identifying potential biomarkers of sensitivity.

Quantitative Data Summary: In Vitro Potency of CEP-37440

The following table summarizes the reported in vitro inhibitory concentrations (IC50) and growth inhibition (GI50) values for CEP-37440 across different assays and cell lines.

Target/Cell LineAssay TypeIC50/GI50 (nM)Reference
FAK (enzyme)Kinase Assay2.3[3]
ALK (enzyme)Kinase Assay3.5[3]
FAK (cellular)Cellular Assay80[3]
ALK (cellular)Cellular Assay22[3]
FC-IBC02 (IBC)Cell Proliferation91[5]
SUM190 (IBC)Cell Proliferation900[5]
KPL4 (Breast Cancer)Cell Proliferation890[5]
Experimental Protocol: Cell Proliferation Assay

This protocol provides a detailed methodology for assessing the anti-proliferative effects of CEP-37440 on cancer cell lines, such as those derived from inflammatory breast cancer.

Objective: To determine the GI50 of CEP-37440 in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., FC-IBC02, SUM190, KPL4)

  • Complete growth medium appropriate for each cell line

  • CEP-37440 (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of CEP-37440 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CEP-37440. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the CEP-37440 concentration.

    • Calculate the GI50 value using a non-linear regression curve fit.

Experimental Protocol: Western Blotting for Phospho-FAK (Tyr397)

This protocol outlines the steps to confirm the inhibitory effect of CEP-37440 on FAK activation by measuring the levels of phosphorylated FAK at Tyr397.

Objective: To assess the dose-dependent inhibition of FAK autophosphorylation by CEP-37440.

Materials:

  • Cancer cell lines

  • CEP-37440

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-FAK (Tyr397) and Mouse anti-total FAK

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat cells with increasing concentrations of CEP-37440 for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-FAK (Tyr397) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

Western_Blot_Workflow start Start: Cell Treatment with CEP-37440 lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-FAK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Workflow for Western Blot analysis of p-FAK inhibition.

Chapter 3: In Vivo Efficacy in Preclinical Models

Translating in vitro findings to in vivo models is a crucial step in drug development. CEP-37440 has demonstrated significant anti-tumor efficacy in various xenograft models, particularly those of inflammatory breast cancer.

Quantitative Data Summary: In Vivo Efficacy of CEP-37440

The following table summarizes the tumor growth inhibition (TGI) observed in preclinical xenograft models treated with CEP-37440.

Cell Line XenograftMouse ModelCEP-37440 DoseTreatment DurationTGI (%)Reference
SUM190 (IBC)SCID55 mg/kg, bid, p.o.7 weeks79.7[5]
FC-IBC02 (IBC)SCID55 mg/kg, bid, p.o.7 weeks33[5]
SUM149 (IBC)SCID55 mg/kg, bid, p.o.7 weeks23[5]
Experimental Protocol: Inflammatory Breast Cancer Xenograft Model

This protocol provides a framework for evaluating the in vivo efficacy of CEP-37440 in a mouse xenograft model of inflammatory breast cancer.

Objective: To assess the effect of orally administered CEP-37440 on tumor growth and metastasis.

Materials:

  • Immunocompromised mice (e.g., SCID or NOD/SCID)

  • IBC cell lines (e.g., FC-IBC02, SUM190)

  • Matrigel (optional, for enhancing tumor take)

  • CEP-37440

  • Vehicle for oral gavage (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[7]

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend IBC cells in a mixture of sterile PBS and Matrigel.

    • Inject approximately 1-5 x 10^6 cells subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Drug Administration:

    • Prepare the CEP-37440 formulation in the appropriate vehicle.

    • Administer CEP-37440 or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 55 mg/kg, twice daily, 5 days a week).[5]

  • Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 7 weeks).[5]

    • Monitor animal health and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., histology, western blotting).

    • Calculate the TGI for the CEP-37440 treated group compared to the vehicle control group.

    • Examine for metastases in relevant organs (e.g., brain, lungs).[5]

Chapter 4: Pharmacokinetic Properties

A favorable pharmacokinetic (PK) profile is essential for an orally administered therapeutic agent. CEP-37440 has demonstrated good oral bioavailability in preclinical species.

Pharmacokinetic Parameters of CEP-37440 in Mice
SpeciesRoute of AdministrationBioavailability (%)Reference
CD-1 MouseOral47[8]

These data indicate that CEP-37440 is well-absorbed after oral administration in mice, supporting its use in in vivo studies via this route.

Conclusion and Future Directions

CEP-37440 is a potent dual inhibitor of FAK and ALK with significant preclinical activity in various cancer models, most notably inflammatory breast cancer. Its ability to be orally administered and its favorable pharmacokinetic profile make it a valuable tool for in vivo research. The detailed protocols provided in this guide are intended to facilitate the exploration of CEP-37440's therapeutic potential.

Future research should continue to investigate the efficacy of CEP-37440 in a broader range of cancer types, particularly those co-expressing activated FAK and ALK. Furthermore, exploring combination therapies with other targeted agents or standard-of-care chemotherapeutics could reveal synergistic effects and provide new avenues for treating aggressive and resistant cancers. The brain-penetrant nature of CEP-37440 also warrants further investigation into its potential for treating primary brain tumors and brain metastases.[9]

References

  • Ott, G. R., Cheng, M., Learn, K. S., et al. (2016). Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 59(16), 7478–7496. [Link]

  • Salem, I., Alsalahi, M., Chervoneva, I., et al. (2016). The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells. Breast Cancer Research, 18(1), 37. [Link]

  • Ott, G. R., Cheng, M., Learn, K. S., et al. (2016). Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Request PDF. [Link]

  • Salem, I., Alsalahi, M., Chervoneva, I., et al. (2016). The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells. PubMed. [Link]

  • The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells. (2016). Breast Cancer Research, 18(1), 37. [Link]

  • Cep-37440 | C30H38ClN7O3 | CID 71721648. PubChem. [Link]

Sources

Structure-activity relationship (SAR) of methoxy-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Methoxy-Substituted Benzoic Acids

Abstract

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The introduction of a methoxy (-OCH₃) substituent onto the aromatic ring profoundly alters the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methoxy-substituted benzoic acids. We will explore the causal links between the position and number of methoxy groups and the resulting biological outcomes, including enzyme inhibition, antimicrobial efficacy, anticancer potential, and antioxidant capacity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide the rational design of novel therapeutics based on this versatile chemical scaffold.

The Foundational Pharmacophore: Understanding the Core Components

The biological activity of any molecule is intrinsically linked to its structure. For methoxy-substituted benzoic acids, the activity is a composite of the contributions from the benzoic acid core and the modulating influence of the methoxy substituent(s).

  • Benzoic Acid Scaffold : The carboxylic acid group is a critical functional moiety. It is a hydrogen bond donor and acceptor, often enabling interaction with the active sites of enzymes and receptors.[1] Its acidic nature (pKa) is a key determinant of the molecule's ionization state at physiological pH, which influences solubility, membrane permeability, and target binding.

  • The Methoxy Group (-OCH₃) : The methoxy group is an electron-donating group through resonance and weakly electron-withdrawing through induction. Its impact is highly dependent on its position relative to the carboxylic acid.

    • Electronic Effects : It increases electron density on the aromatic ring, influencing reactivity and potential for π-π stacking interactions.

    • Lipophilicity : The methyl group adds lipophilicity, which can enhance the molecule's ability to cross biological membranes.[1]

    • Steric Hindrance : The physical bulk of the methoxy group can either promote or hinder binding to a biological target, depending on the topology of the binding site.

    • Metabolic Handle : The methoxy group can be a site of metabolism, typically O-demethylation by Cytochrome P450 enzymes to the corresponding hydroxyl group, which can alter the compound's activity and clearance profile.[2][3]

The interplay of these properties forms the basis of the SAR for this class of compounds.

The Positional Isomerism Paradigm: How Substitution Patterns Dictate Function

The location of the methoxy group—ortho (2-), meta (3-), or para (4-)—is not a trivial detail. It fundamentally changes the molecule's electronic and steric landscape, leading to distinct biological activities.

A logical workflow for investigating these positional effects is crucial for any SAR study.

G cluster_0 SAR Investigation Workflow start Design & Synthesize Positional Isomers (ortho, meta, para) physchem Characterize Physicochemical Properties (pKa, logP) start->physchem Key Properties bio_screen Screen Against Biological Targets (Enzymes, Cells, Microbes) start->bio_screen Test Compounds physchem->bio_screen Inform Dosing data_analysis Analyze Activity Data (IC50, MIC) bio_screen->data_analysis Generate Data sar_elucidation Elucidate SAR: Correlate Structure with Activity data_analysis->sar_elucidation Identify Trends qsar Develop QSAR Models (Optional) sar_elucidation->qsar Quantify Relationships lead_opt Lead Optimization sar_elucidation->lead_opt Guide Design qsar->lead_opt

Caption: Contrasting antioxidant mechanisms of hydroxyl vs. methoxy groups.

Therefore, researchers aiming to develop antioxidants based on the benzoic acid scaffold should prioritize structures with free phenolic hydroxyl groups, whereas those targeting other mechanisms where hydrogen donation is not required may find methoxy groups to be advantageous for tuning lipophilicity and metabolic stability.

Experimental Protocols for SAR Elucidation

To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following sections detail self-validating methodologies for assessing the key biological activities discussed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G prep_inoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Test Compounds in a 96-Well Plate prep_plate->inoculate controls 4. Include Controls: - Growth (Bacteria + Media) - Sterility (Media Only) - Positive (Known Antibiotic) incubate 5. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 6. Determine MIC: Lowest concentration with no visible turbidity incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. [1]2. Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth). The typical concentration range to test is 0.125 to 1024 µg/mL.

  • Inoculation : Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls : Include essential controls on each plate: a growth control (medium + inoculum), a sterility control (medium only), and a positive control (a known antibiotic).

  • Incubation : Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours. [1]6. MIC Determination : After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth. [1][4]

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [5] Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 0.5 x 10⁴ cells per well in 100 µL of complete culture medium. [6]Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve. [5]

Conclusion and Future Directions

The structure-activity relationship of methoxy-substituted benzoic acids is a rich and complex field. The position and number of methoxy groups are critical determinants of biological activity, governing everything from enzyme inhibition to antimicrobial and anticancer efficacy. A key takeaway for drug designers is the stark functional contrast between the methoxy group and its parent hydroxyl group, particularly in the context of antioxidant activity, where the latter is essential for radical scavenging via hydrogen donation. [7] Future research should focus on:

  • Systematic QSAR studies to build predictive models for different biological targets. [8]* Exploration of di- and tri-substituted analogs to map more complex SAR and optimize potency and selectivity.

  • Investigation of bioisosteric replacements for the methoxy group to fine-tune physicochemical properties and overcome potential metabolic liabilities.

  • Synthesis of hybrid molecules that combine the methoxybenzoic acid scaffold with other pharmacophores to achieve multi-target activity.

By leveraging the fundamental SAR principles outlined in this guide and employing rigorous experimental validation, researchers can continue to unlock the therapeutic potential of this versatile and valuable class of compounds.

References

  • Benchchem. (n.d.). A Comparative Analysis of 4-Methoxybenzoic Acid Derivatives as Potent Enzyme Inhibitors.
  • Benchchem. (n.d.). A Comparative Analysis of the Antioxidant Activity of 4-Methoxybenzoic Acid and 4-hydroxybenzoic Acid.
  • Thakur, A., et al. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
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  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid – a phenolic acid with low toxicity.
  • (2023). Buy 4-Methoxybenzoic acid | 100-09-4.
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  • (2026). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications.
  • Benchchem. (n.d.). Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications.
  • Rzepka, M., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
  • Darsinou, M., et al. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
  • (n.d.). Treatment of cancer using benzoic acid derivatives. Google Patents.
  • (n.d.). Structure Activity Relationships. Drug Design Org.
  • MedchemExpress.com. (n.d.). p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • ResearchGate. (n.d.). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • ChemicalBook. (2025). 4-Methoxybenzoic acid | 100-09-4.
  • (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate.
  • (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
  • (n.d.). Synthesis and QSAR studies of 16-(3-methoxy-4-substituted benzylidene) androstene derivatives as anticancer agents.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Selleck Chemicals. (n.d.). 2-Methoxybenzoic acid | CAS 579-75-9.
  • (n.d.). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives.
  • (n.d.). QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Methoxybenzoic Acid as a Substrate for Enzyme Kinetics.
  • (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed.
  • (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.
  • (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
  • PubChem. (n.d.). 2-Methoxybenzoic acid | C8H8O3 | CID 11370.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.
  • (n.d.). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed.
  • (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central.
  • (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
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  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 3-(4-Acetyloxyphenyl)benzoic Acid Isomers.
  • (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
  • (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry.
  • ResearchGate. (2025). Effects of methoxy groups and carbon–carbon double bonds in phenolic acids on the physicochemical characteristics and digestibility of cassava starch.
  • (n.d.). Physicochemical Properties in Relation to Biological Activities.

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Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3,5-Disubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,5-Disubstituted Biaryl Carboxylic Acids

In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged motif. Specifically, 3,5-disubstituted biaryl benzoic acids are crucial building blocks for a plethora of biologically active molecules and functional materials. Their unique substitution pattern allows for the precise tuning of steric and electronic properties, influencing molecular conformation, receptor binding affinity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and the use of readily available and stable organoboron reagents.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the Suzuki-Miyaura coupling of 3,5-disubstituted halo-benzoic acids. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, with a particular focus on addressing the challenges associated with sterically demanding substrates and the presence of a reactive carboxylic acid moiety.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3,5-disubstituted aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling ArX ArX Oxidative_Addition Oxidative_Addition ArX->Oxidative_Addition ArBOH2 ArBOH2 Transmetalation_Complex Transmetalation_Complex ArBOH2->Transmetalation_Complex Base Base Base->Transmetalation_Complex caption Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Coupling of 3-Bromo-5-methylbenzoic Acid with 2-Methylphenylboronic Acid

This protocol details a representative procedure for the Suzuki-Miyaura coupling of a 3,5-disubstituted benzoic acid.

Materials and Reagents:

  • 3-Bromo-5-methylbenzoic acid

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-methylbenzoic acid (1.0 mmol, 1.0 eq), 2-methylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

    • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the Schlenk flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst, Ligand, and Solvents:

    • Under a positive pressure of inert gas, add the pre-weighed Pd(OAc)₂ and SPhos to the reaction flask.

    • Using a syringe, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted biaryl benzoic acid.

Key Parameter Optimization and Causality

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of sterically hindered or electron-rich aryl halides and facilitate the reductive elimination step.[3][4][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Inorganic bases are generally effective. K₃PO₄ is a good choice as it is strong enough to promote transmetalation without causing significant hydrolysis of other functional groups.[6] Cs₂CO₃ is often used for particularly challenging couplings due to its higher solubility in organic solvents.[7][8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed with certain base and substrate combinations.
Temperature 80-110 °CElevated temperatures are often required to overcome the activation barrier for the oxidative addition of sterically hindered or less reactive aryl halides (e.g., chlorides).

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere to prevent catalyst oxidation. Degassing the solvents is also recommended. The carboxylate of the benzoic acid can potentially coordinate to the palladium and deactivate the catalyst.[9] In such cases, switching to a different ligand or protecting the carboxylic acid as an ester may be necessary.

    • Inefficient Oxidative Addition: For sterically hindered or electron-rich aryl halides, a more electron-rich and bulky ligand may be required. Increasing the reaction temperature can also promote this step.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple. It can be minimized by the slow addition of the boronic acid or by ensuring an efficient oxidative addition of the aryl halide.

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be prevalent in the presence of excess water or protic solvents. Using anhydrous conditions or a less nucleophilic base can mitigate this issue.

    • Protodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by certain bases or impurities acting as a hydride source.[10] Using anhydrous, aprotic solvents and a non-nucleophilic base like K₃PO₄ is recommended.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 3,5-disubstituted biaryl benzoic acids. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully couple even sterically demanding substrates. The protocol and insights provided in this application note offer a robust starting point for the development of efficient and scalable synthetic routes to this important class of molecules, thereby empowering advances in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14150–14159. [Link]

  • Cimino, P., Stabile, P., & De Luca, L. (2020). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 25(21), 5003. [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]

  • Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Beilstein Journal of Organic Chemistry, 3, 24. [Link]

  • Kim, H. J., & Kwak, J. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3848–3851. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2006(6), 1379-1382. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. European Journal of Organic Chemistry, 2014(27), 5929-5945. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 161-165. [Link]

  • Fors, B. P., Kratt, K., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(1), 602–607. [Link]

  • Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ACS Publications. (n.d.). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids a. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for downstream applications. By leveraging fundamental chromatographic principles, specifically the pH-dependent retention of an acidic analyte, this method provides excellent resolution from common synthesis-related impurities. The causality behind the selection of stationary phase, mobile phase composition, and other critical parameters is thoroughly explained to ensure reproducibility and facilitate method adaptation.

Introduction and Purification Rationale

This compound is a bi-aryl carboxylic acid derivative, a structural motif present in numerous biologically active molecules and advanced materials. For its use in research and development, particularly in pharmaceutical screening or material science, achieving high purity is paramount. Crude synthetic products often contain unreacted starting materials, intermediates, and by-products that can interfere with experimental results.

Reversed-phase HPLC is the technique of choice for this purification challenge due to its high resolving power and versatility.[1][2] The separation strategy hinges on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[3] For ionizable compounds like this compound, controlling the mobile phase pH is the most critical factor for achieving sharp peaks and predictable retention.[4] By suppressing the ionization of the carboxylic acid group, we increase the molecule's overall hydrophobicity, leading to stronger retention and improved separation from more polar or more hydrophobic impurities.[5][6]

Analyte Physicochemical Properties

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

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// Define nodes with positions C1 [pos="0,0!", label="C"]; C2 [pos="-1.2,-0.7!", label="C"]; C3 [pos="-1.2,-2.1!", label="C"]; C4 [pos="0,-2.8!", label="C"]; C5 [pos="1.2,-2.1!", label="C"]; C6 [pos="1.2,-0.7!", label="C"]; C7 [pos="2.6,-0.7!", label="C"]; C8 [pos="3.8,-1.4!", label="C"]; C9 [pos="3.8,-2.8!", label="C"]; C10 [pos="2.6,-3.5!", label="C"]; C11 [pos="1.4,-3.5!", label="C"]; C12 [pos="2.6,0.7!", label="C"]; O1 [pos="3.8,0.7!", label="O"]; O2 [pos="2.6,1.4!", label="O"]; H1 [pos="4.3,1.4!", label="H"]; O3 [pos="-2.6,-2.1!", label="O"]; C13 [pos="-3.8,-2.1!", label="CH₃"]; C14 [pos="2.6,-4.9!", label="O"]; C15 [pos="3.8,-4.9!", label="CH₃"];

// Benzene Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzene Ring 2 C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C1;

// Functional Groups C6 -- C12; C12 -- O1; C12 -- O2; O1 -- H1; C3 -- O3; O3 -- C13; C10 -- C14; C14 -- C15;

// Add labels for functional groups label_cooh [label="Carboxylic Acid\n(pKa ~4-5)", pos="4.5, -0.2!", fontcolor="#EA4335"]; label_methoxy1 [label="Methoxy Group", pos="-4.5, -1.2!", fontcolor="#34A853"]; label_methoxy2 [label="Methoxy Group", pos="4.5, -4.0!", fontcolor="#34A853"]; label_biphenyl [label="Biphenyl Core\n(Hydrophobic)", pos="1.3, -4.5!", fontcolor="#4285F4"]; } } Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for HPLC Purification
Molecular Formula C₁₅H₁₄O₄[7]Influences molecular weight and potential interactions.
Molecular Weight 258.27 g/mol [7]Standard molecular weight for small molecule HPLC.
Structure Aromatic Carboxylic AcidThe carboxylic acid group allows for pH-controlled retention. The biphenyl core provides significant hydrophobicity.
pKa (estimated) ~4.0 - 5.0The pKa of the carboxylic acid is critical. To ensure the molecule is neutral (protonated) for optimal retention and peak shape, the mobile phase pH should be at least 1.5-2 units below the pKa.[4][6] A pH of 2.5-3.0 is ideal.
Solubility Sparingly soluble in water; soluble in organic solvents like Methanol, Acetonitrile, DMSO.[8][9]Dictates the choice of sample solvent. The sample should be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.

Detailed Purification Protocol

This protocol is optimized for a standard preparative HPLC system equipped with a UV detector.

Materials and Reagents
  • HPLC System: Preparative HPLC with gradient capability, autosampler/manual injector, and UV-Vis detector.

  • Column: C18 silica-based reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). A C18 phase is chosen for its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds.[2]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Sample Solvent: 1:1 mixture of Acetonitrile and Water, or DMSO if solubility is limited.

  • Crude Sample: Synthesized this compound.

  • Filtration: 0.45 µm PTFE syringe filters.

Rationale for Reagent Selection
  • C18 Column: Provides a non-polar stationary phase for effective separation based on hydrophobicity.[10]

  • Acetonitrile (ACN): A common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.[10]

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent and, more importantly, acidifies the mobile phase to a pH of ~2.5.[11] This ensures the carboxylic acid group of the analyte is fully protonated (neutral), maximizing its hydrophobicity, leading to better retention, sharper peaks, and avoiding peak tailing.[5][6][12]

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A 1. Prepare Mobile Phase (0.1% TFA in Water & ACN) B 2. Prepare Sample (Dissolve crude in ACN/H₂O) A->B C 3. Filter Sample (0.45 µm PTFE filter) B->C D 4. Equilibrate Column (Initial gradient conditions) C->D E 5. Inject Sample D->E F 6. Run Gradient Separation E->F G 7. Monitor at 254 nm F->G H 8. Collect Peak of Interest G->H I 9. Analyze Fractions (Analytical HPLC) H->I J 10. Pool Pure Fractions I->J K 11. Evaporate Solvent (Rotary Evaporator) J->K L 12. Obtain Pure Compound K->L

Step-by-Step Protocol
  • System Preparation:

    • Prime the HPLC pumps with Mobile Phase A and Mobile Phase B to remove any air bubbles.

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the crude compound.

    • Dissolve the compound in a minimal amount of the sample solvent to create a concentrated solution (e.g., 20-50 mg/mL).

    • Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial to remove any particulate matter.

  • Chromatographic Method:

    • Set the detector wavelength to 254 nm, a common wavelength for aromatic compounds.

    • Inject the filtered sample onto the equilibrated column.

    • Run the purification using the gradient conditions outlined in Table 2.

Table 2: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Curve
0.020.07030Linear
5.020.07030Linear
35.020.01090Linear
40.020.01090Linear
42.020.07030Linear
45.020.07030Linear
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the eluent corresponding to the main peak, which is expected to be the target compound. Start collecting just before the peak rises from the baseline and stop just after it returns.

  • Post-Purification Processing:

    • Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final purified compound as a solid.

Method Validation and Expected Results

To ensure the trustworthiness of the protocol, a validation check should be performed.

Table 3: Method Validation Parameters

ParameterSpecificationMethod
Purity > 98% (by area)Analyze the final product using a fast analytical HPLC method.
Identity MatchConfirm the molecular weight of the purified product using Mass Spectrometry (MS).
Recovery > 80%Calculate the mass of the final pure compound relative to the estimated amount in the injected crude material.

A successful purification will yield a chromatogram with a well-resolved major peak corresponding to this compound, clearly separated from earlier-eluting polar impurities and later-eluting non-polar impurities.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for purifying this compound. The key to this method's success is the acidification of the mobile phase to control the ionization state of the target molecule, thereby ensuring sharp peak shapes and reproducible retention. This application note serves as a comprehensive guide for scientists, enabling them to obtain high-purity material essential for accurate and reliable research outcomes.

References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Hawach Scientific. (2023). Reversed Phase Chromatography Principle. Retrieved from [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Mastering the Solid State: Advanced Crystallization Techniques for Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, achieving a crystalline solid form of a biphenyl carboxylic acid derivative is a critical step in purification, characterization, and formulation. The inherent rigidity of the biphenyl backbone combined with the hydrogen bonding capabilities of the carboxylic acid group presents unique challenges and opportunities in crystallization. This guide provides an in-depth exploration of field-proven crystallization techniques, offering detailed protocols and the scientific rationale behind experimental choices to empower researchers in obtaining high-quality single crystals.

Biphenyl carboxylic acid derivatives are significant in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] The ability to control the solid-state form of these molecules is paramount, as it directly impacts crucial pharmaceutical properties such as solubility, dissolution rate, and bioavailability.[3][4]

The Art and Science of Supersaturation: Core Crystallization Strategies

The foundation of any crystallization process lies in achieving a state of supersaturation, where the concentration of the solute in a solution exceeds its equilibrium solubility.[5][6] The manner in which this supersaturation is induced and controlled dictates the quality and size of the resulting crystals. For biphenyl carboxylic acid derivatives, four primary techniques have demonstrated considerable success: Slow Evaporation, Controlled Cooling, Vapor Diffusion, and Anti-Solvent Addition.

Slow Evaporation: The Patient Path to Purity

Slow evaporation is a straightforward and widely used technique that relies on the gradual removal of a solvent to increase the solute concentration.[7][8][9][10] This method is particularly effective for compounds that are highly soluble in a volatile solvent.

Causality of Experimental Choices: The gradual increase in concentration allows molecules to self-assemble into an ordered crystal lattice with minimal defects.[9] The choice of a container with a small opening or covering it with parafilm containing small perforations allows for precise control over the evaporation rate, a critical factor for growing large, well-defined crystals.[7]

Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent in which the biphenyl carboxylic acid derivative exhibits good solubility. Common choices include ethanol, methanol, acetone, or ethyl acetate.[11]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the selected solvent at room temperature. Ensure the solution is free of any particulate matter by filtration if necessary.[7]

  • Crystallization Vessel: Transfer the solution to a clean vial or test tube. An NMR tube can also be effective as its narrow opening naturally slows evaporation.[8][9]

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small pinholes to regulate the rate of evaporation.[7]

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.[12]

Controlled Cooling Crystallization: Leveraging Temperature-Dependent Solubility

Protocol for Controlled Cooling Crystallization:

  • Solvent Selection: Identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Add the biphenyl carboxylic acid derivative to a flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.[12]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize the yield of crystals.

Vapor Diffusion: A Gentle Approach for Delicate Molecules

Vapor diffusion is a highly controlled method that is particularly useful for growing high-quality single crystals suitable for X-ray diffraction.[6][17][18][19] This technique involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing the solute's solubility.[10][17]

Causality of Experimental Choices: The slow, controlled introduction of the anti-solvent vapor ensures that the supersaturation is reached very gradually, promoting the growth of a small number of large, well-ordered crystals.[17][18] The choice of the precipitant and its concentration in the reservoir is critical for achieving the desired equilibration rate.[5]

Protocol for Hanging Drop Vapor Diffusion:

  • Prepare the Reservoir: Fill the well of a crystallization plate with a reservoir solution containing a precipitant in which the compound is insoluble.

  • Prepare the Drop: On a siliconized glass coverslip, mix a small volume of the concentrated compound solution with an equal volume of the reservoir solution.[18]

  • Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease.[18]

  • Equilibration: Water vapor will slowly move from the drop to the reservoir, increasing the concentration of both the compound and the precipitant in the drop, eventually leading to crystallization.[18][19]

Navigating the Crystallization Maze: A Decision-Making Workflow

Selecting the appropriate crystallization technique is a critical first step. The following workflow provides a logical path for researchers to follow based on the properties of their biphenyl carboxylic acid derivative.

Crystallization_Workflow start Start: Crude Biphenyl Carboxylic Acid Derivative solubility_test Perform Solubility Screening in Various Solvents start->solubility_test high_sol_volatile High Solubility in a Volatile Solvent? solubility_test->high_sol_volatile temp_dependent_sol Significant Increase in Solubility with Temperature? high_sol_volatile->temp_dependent_sol No slow_evap Technique: Slow Evaporation high_sol_volatile->slow_evap Yes low_sol Low to Moderate Solubility? temp_dependent_sol->low_sol No cooling_cryst Technique: Controlled Cooling temp_dependent_sol->cooling_cryst Yes vapor_diffusion Technique: Vapor Diffusion low_sol->vapor_diffusion Yes anti_solvent Technique: Anti-Solvent Addition low_sol->anti_solvent Consider end High-Quality Crystals slow_evap->end cooling_cryst->end vapor_diffusion->end anti_solvent->end

Sources

Protocol for esterification of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Protocol for the Esterification of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Abstract

Esterification is a cornerstone transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development for modifying the pharmacokinetic properties of lead compounds. This application note provides a comprehensive guide to the esterification of this compound, a structurally significant scaffold. We delve into three distinct, field-proven protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. This guide moves beyond a simple recitation of steps, offering a detailed analysis of the mechanistic underpinnings, substrate-specific considerations, and a comparative framework to empower researchers in selecting the optimal method. Each protocol is presented with step-by-step instructions, from setup to purification, and is supported by mechanistic diagrams and a curated reference list to ensure scientific rigor and reproducibility.

Introduction: Strategic Considerations for Esterifying this compound

The target molecule, this compound, possesses distinct structural features that guide the selection of an appropriate esterification strategy. The carboxylic acid is attached to a substituted benzene ring, which is itself part of a biphenyl-like system.

  • Electronic Effects: The presence of two electron-donating methoxy groups can slightly diminish the acidity of the carboxylic acid and reduce the electrophilicity of the carbonyl carbon. This can lead to lower yields or slower reaction times in classical acid-catalyzed methods.[1]

  • Steric Hindrance: While not severely hindered, the meta-substitution pattern presents a greater steric challenge than a simple benzoic acid. This can impact the approach of the nucleophile (the alcohol), particularly for protocols sensitive to steric bulk.[1]

  • Substrate Sensitivity: The molecule contains ether linkages which are generally stable, but highly acidic and high-temperature conditions should be applied with caution, especially during prolonged reaction times.

Given these characteristics, a one-size-fits-all approach is insufficient. This guide presents three protocols that vary in their reaction conditions from strongly acidic to neutral, allowing for a tailored approach based on the specific alcohol being used and the scale of the reaction.

Comparative Overview of Selected Esterification Protocols

To facilitate method selection, the three detailed protocols are summarized below.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Strongly acidic (e.g., H₂SO₄), reflux temperatureMild, neutral pH, room temperatureMild, neutral, typically 0 °C to room temp.
Key Reagents Strong acid catalyst, excess alcoholCarbodiimide (DCC, EDC), DMAP (catalyst)Phosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)
Primary Advantage Inexpensive, simple, suitable for large scale with simple alcoholsHigh yields, compatible with acid-sensitive and sterically hindered substrates.[2][3][4]Extremely mild, high functional group tolerance, proceeds with stereochemical inversion for chiral secondary alcohols.[5]
Primary Disadvantage Harsh conditions, not suitable for acid-labile substrates; equilibrium-limited.[6]Stoichiometric urea byproduct (DCU) can complicate purification; DCC is a potent allergen.[4]Stoichiometric byproducts (phosphine oxide, hydrazine) can be difficult to remove; reagents are costly.[7]

Protocol 1: Fischer-Speier Esterification

Principle and Mechanistic Insight

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The reaction is driven by equilibrium, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms.[9][10] The mechanism involves protonation of the carbonyl oxygen by the strong acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol.

Mechanism: Fischer-Speier Esterification

Fischer_Esterification cluster_0 Protonation & Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation RCOOH R-COOH Activated_Acid R-C(=O⁺H)OH RCOOH->Activated_Acid + H⁺ H_plus H⁺ ROH R'-OH Tetrahedral_Intermediate R-C(OH)(O⁺H-R')OH ROH->Tetrahedral_Intermediate Attack Protonated_Intermediate R-C(OH)(OR')OH₂⁺ Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton_Transfer Protonated_Ester R-C(=O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Water H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H_plus_out H⁺ Deprotonation Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Methanol (or other simple primary/secondary alcohol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.58 g, 10.0 mmol).

  • Add a large excess of the alcohol. For methanol, use 40 mL (~1 mol). The alcohol serves as both reactant and solvent.

  • Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~1.0 g, ~10 mmol) dropwise.

  • Remove the flask from the ice bath, add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux (for methanol, ~65 °C).[11]

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution!), and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude ester can be purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification

Principle and Mechanistic Insight

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial, as it acts as a superior nucleophile to form a highly reactive acylpyridinium intermediate.[12] This intermediate is then readily attacked by the alcohol to form the ester. The reaction proceeds at room temperature under neutral conditions, making it ideal for substrates with acid-labile functional groups or significant steric hindrance.[3][4] The thermodynamic driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct, which unfortunately is often poorly soluble and requires careful removal.[4]

Mechanism: Steglich Esterification

Steglich_Esterification cluster_0 Activation of Acid cluster_1 Catalyst Action cluster_2 Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP ROH R'-OH Ester R-COOR' Acylpyridinium->Ester + R'-OH, - DMAP DCU DCU (Byproduct) Mitsunobu_Reaction cluster_0 Betaine Formation cluster_1 Alcohol Activation cluster_2 SN2 Displacement PPh3 PPh₃ Betaine Phosphorane Betaine PPh3->Betaine + DEAD DEAD DEAD ROH R'-OH Alkoxyphosphonium [R'-O-PPh₃]⁺ RCOO⁻ Betaine->Alkoxyphosphonium + R'-OH, + R-COOH RCOOH R-COOH Ester R-COOR' Alkoxyphosphonium->Ester SN2 Attack TPPO O=PPh₃ Hydrazine Reduced DEAD

Sources

Application Notes and Protocols: 5-Methoxy-3-(4-methoxyphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Biphenyl Scaffold

In the landscape of medicinal chemistry, the biphenyl scaffold remains a privileged structure, integral to the design of numerous therapeutic agents. Its inherent rigidity and tunable electronic properties offer a robust framework for engaging with biological targets. This guide focuses on a specific, yet underexplored, biphenyl derivative: 5-Methoxy-3-(4-methoxyphenyl)benzoic acid . While direct literature on this exact molecule is sparse, its structural motifs—a biphenyl core, a methoxy substituent, and a carboxylic acid group—are hallmarks of compounds with significant pharmacological potential. The strategic placement of a methoxy group can enhance metabolic stability and cell permeability, while the carboxylic acid moiety provides a key interaction point for receptor binding and can be a handle for further derivatization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed, experience-driven framework for the synthesis, characterization, and potential therapeutic applications of this compound. We will delve into a robust synthetic protocol, explore potential mechanisms of action based on structurally related compounds, and provide detailed methodologies for its biological evaluation.

Synthetic Strategy: A Reliable Path to the Target Compound

The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy, culminating in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance.[1][2] The proposed synthetic route is outlined below.

Overall Synthetic Workflow

G A 3-Bromo-5-methoxybenzoic acid C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) A->C B 4-Methoxyphenylboronic acid B->C D This compound C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the Suzuki-Miyaura cross-coupling reaction for the synthesis of the title compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
3-Bromo-5-methoxybenzoic acid≥98%Sigma-Aldrich
4-Methoxyphenylboronic acid≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Hydrochloric Acid (HCl)1 M solutionLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeBDH
Silica Gel60 Å, 230-400 meshSorbent Technologies

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Add a degassed 4:1 mixture of 1,4-dioxane and deionized water (sufficient to achieve a substrate concentration of approximately 0.1 M).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate with a few drops of acetic acid).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[3]

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[3]

Potential Medicinal Chemistry Applications and Mechanistic Insights

The biphenyl carboxylic acid motif is prevalent in a wide array of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Based on these precedents, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Potential: Targeting Proliferative Pathways

Numerous biphenyl derivatives have demonstrated potent anticancer activity.[3] The structural similarity of our target compound to known inhibitors of key signaling pathways suggests it may exert its effects through mechanisms such as:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): Certain benzoic acid derivatives have been identified as inhibitors of PTPs like STEP (striatal-enriched protein tyrosine phosphatase), which are implicated in neurodegenerative diseases and could have broader implications in cancer signaling.[5]

  • Modulation of Hormone Receptors: The biphenyl scaffold is a known pharmacophore for estrogen receptor modulators.[3]

A plausible mechanism of action could involve the inhibition of a critical kinase or phosphatase involved in cell cycle progression or apoptosis.

G A This compound B Target Protein (e.g., Kinase, Phosphatase) A->B C Inhibition of Enzymatic Activity B->C D Downregulation of Oncogenic Signaling Pathway C->D E Induction of Apoptosis or Cell Cycle Arrest D->E F Anticancer Effect E->F

Sources

Application Notes and Protocols: 5-Methoxy-3-(4-methoxyphenyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, molecular architecture is paramount. The biphenyl motif, a core structural unit consisting of two connected phenyl rings, is a classic example of a "privileged scaffold" due to its ability to present functional groups in a well-defined three-dimensional space, facilitating interactions with biological targets. 5-Methoxy-3-(4-methoxyphenyl)benzoic acid emerges as a particularly valuable building block, combining the conformational rigidity of the biphenyl core with strategically placed functional groups: a carboxylic acid handle for derivatization and two methoxy groups that influence solubility, metabolic stability, and binding interactions.[1] The methoxy substituent is prevalent in many natural product-derived drugs and is intentionally incorporated into modern synthetic molecules to enhance physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[1]

This guide provides an in-depth exploration of this compound, offering a comprehensive overview of its properties, a robust protocol for its synthesis, and detailed methodologies for its application in key synthetic transformations. The protocols are designed for researchers, medicinal chemists, and process development scientists, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The properties of this compound are summarized below, providing essential data for handling, reaction planning, and quality control.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2]
CAS Number 10540-38-2[2]
Appearance White to off-white solid/powder-
Melting Point Approx. 210-215 °C-
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in other organic solvents-
Table 2: Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar methoxybenzoic acid isomers and serve as a guide for characterization.[3]

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (s, 1H, -COOH), 7.6-7.8 (m, Ar-H), 7.2-7.4 (m, Ar-H), 7.0-7.1 (d, Ar-H), 3.85 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~167 (-COOH), ~160 (Ar-C-O), ~159 (Ar-C-O), ~142 (Ar-C), ~134 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~114 (Ar-C), ~56 (-OCH₃), ~55 (-OCH₃)
IR Spectroscopy (KBr Pellet)ν (cm⁻¹): ~2900-3100 (broad, O-H stretch), ~1680-1700 (strong, C=O stretch), ~1600, 1580 (C=C aromatic stretch), ~1250 (strong, C-O stretch)
Mass Spectrometry (ESI-)m/z: 257.08 [M-H]⁻

Synthesis of the Building Block: A Strategic Approach

The most reliable method for constructing the biaryl core of the title compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction offers high functional group tolerance and excellent yields.[4] The overall strategy involves a three-step sequence: (1) protection of a commercially available precursor via esterification, (2) the key Suzuki-Miyaura coupling, and (3) deprotection via saponification to yield the final product.[5]

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Saponification A 3-Bromo-5-methoxybenzoic acid B MeOH, H₂SO₄ (cat.) A->B C Methyl 3-bromo-5-methoxybenzoate B->C E Pd(PPh₃)₄, K₂CO₃ C->E D 4-Methoxyphenylboronic acid D->E F Methyl 5-methoxy-3-(4-methoxyphenyl)benzoate E->F G NaOH, H₂O/MeOH F->G H This compound G->H

Caption: A three-step synthesis of the target compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromo-5-methoxybenzoate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M

Part A: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a flame-dried Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and add it to the flask.

    • Scientist's Note: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst for Suzuki couplings. The 3 mol% loading is a standard starting point for optimization.[5]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water to the flask to achieve a substrate concentration of approximately 0.2 M.

    • Rationale: Toluene solubilizes the organic components, while the aqueous ethanol mixture is necessary to dissolve the inorganic base (K₂CO₃). Degassing the solvents (e.g., by sparging with argon for 30 minutes) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-methoxy-3-(4-methoxyphenyl)benzoate.

Part B: Saponification

  • Hydrolysis: Dissolve the purified methyl ester from the previous step in a 3:1 mixture of Methanol:Water. Add sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 2-4 hours.

  • Acidification: Cool the reaction to room temperature and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify with 2M HCl until the pH is ~2-3. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid under high vacuum to afford this compound as a solid.

Applications in Synthesis: Derivatization Protocols

The true utility of a building block is demonstrated by its reactivity in subsequent transformations. The carboxylic acid moiety is a versatile handle for forming amide and ester linkages, which are fundamental in medicinal chemistry.

Application 1: Amide Bond Formation

Amide coupling is one of the most common reactions in drug development. The following protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and side reactions.

Diagram 2: Amide Coupling Experimental Workflow

G cluster_workflow Amide Coupling Protocol A 1. Dissolve Benzoic Acid (1.0 eq) in DMF B 2. Add Amine (1.1 eq) and DIPEA (3.0 eq) A->B C 3. Add HATU (1.2 eq) in portions at 0°C B->C D 4. Stir at RT for 4-12 hours C->D E 5. Aqueous Work-up (EtOAc/H₂O) D->E F 6. Purify (Column Chromatography) E->F G Final Amide Product F->G

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Initial Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq). Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to mop up the hexafluorophosphate counterion and the proton from the carboxylic acid, facilitating the formation of the active ester with HATU.

  • Coupling Agent: Slowly add HATU (1.2 eq) in portions to the stirred solution, ensuring the temperature remains close to 0 °C.

    • Rationale: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. Adding it slowly at low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired amide.

Application 2: Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed method for producing esters, particularly useful for bulk synthesis due to the low cost of reagents.

Protocol 3: Acid-Catalyzed Esterification

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired anhydrous alcohol (e.g., methanol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 0.05 eq) dropwise to the stirring suspension.

    • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours, depending on the alcohol used. The reaction is driven to completion by the large excess of the alcohol reactant.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.

    • Caution: Be careful during the bicarbonate wash as CO₂ evolution can cause pressure buildup in the separatory funnel.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization if necessary.

The Mechanistic Heart: The Suzuki Coupling Cycle

Understanding the mechanism of the key synthetic step provides insight into reaction optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center.

Diagram 3: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 R¹-Pd(II)L₂-X Pd0->Complex1 OA Oxidative Addition Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 TM Transmetalation Complex2->Pd0 Product R¹-R² (Product) Complex2->Product RE Reductive Elimination ArX R¹-X (Aryl Halide) ArX->Pd0 Boronic R²-B(OH)₂ + Base Boronic->Complex1

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., methyl 3-bromo-5-methoxybenzoate), forming a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which converts the boronic acid into a more reactive boronate species.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Conclusion and Future Outlook

This compound is a high-value, versatile building block for organic synthesis. Its robust synthesis via the Suzuki-Miyaura coupling and the straightforward reactivity of its carboxylic acid handle make it an accessible and powerful tool for constructing complex molecules. The protocols detailed herein provide a reliable foundation for its use in pharmaceutical and materials science research, enabling the rapid generation of novel amides, esters, and other derivatives for screening and development. As the demand for sophisticated molecular architectures continues to grow, the strategic application of such well-designed building blocks will remain essential to innovation.

References

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  • National Institutes of Health (PMC). (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-fluoro-, 4-methoxyphenyl ester.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • PubChem, National Institutes of Health. (n.d.). 5-Hydroxy-3'-methoxyflavone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Esterification at different benzoic acid (BA)
  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • Physics Forums. (2011). Acidity of substituted benzoic acids.
  • National Institutes of Health (PMC). (n.d.).
  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
  • PubChem, National Institutes of Health. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • Benchchem. (n.d.). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
  • PubMed, National Institutes of Health. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • The University of Manchester. (n.d.). Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics.
  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?.
  • PubMed, National Institutes of Health. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • YouTube. (2020). Suzuki cross-coupling reaction.
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  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.

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Quantitative Analysis of Benzoic Acid Derivatives: A Guide to Analytical Methods and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Quantifying Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are integral to numerous industries, including pharmaceuticals, food and beverage, and cosmetics. They serve diverse functions, from active pharmaceutical ingredients (APIs) and key synthetic precursors to essential preservatives that ensure product safety and longevity.[1][2][3] For instance, in the food and beverage industry, they are widely used as antimicrobial agents to inhibit the growth of yeast, molds, and some bacteria, particularly in acidic products like juices and soft drinks.[1][4] In pharmaceuticals, derivatives such as salicylic acid are cornerstones of dermatological and anti-inflammatory treatments.[1]

Given their widespread use, the precise and reliable quantification of benzoic acid derivatives is a critical aspect of quality control, regulatory compliance, and safety assurance.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict guidelines for the permissible levels of these compounds in consumer products.[6] Therefore, robust analytical methods are essential for researchers, scientists, and drug development professionals to ensure that products meet these standards and are both safe and effective.

This comprehensive guide provides an in-depth exploration of the primary analytical techniques for the quantification of benzoic acid derivatives. It is designed to offer not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to develop, validate, and troubleshoot their analytical workflows with confidence. The protocols and validation principles described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the FDA, ensuring a framework of scientific integrity and trustworthiness.[7][8][9]

Core Analytical Techniques: A Comparative Overview

The choice of analytical method for quantifying benzoic acid derivatives depends on several factors, including the complexity of the sample matrix, the required sensitivity, the specific derivative of interest, and the available instrumentation. The most prominent and field-proven techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Technique Principle Primary Advantages Common Applications Typical Performance
HPLC-UV Differential partitioning between a polar mobile phase and a non-polar stationary phase (Reversed-Phase).High versatility, robustness, and precision for a wide range of derivatives.[5]Routine quality control of preservatives in food, beverages, and cosmetics.[10][11]Linearity (r²): >0.999LOD: 0.1 - 1 µg/mLLOQ: 0.5 - 4 µg/mLRecovery: 85-102%[7][12][13]
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity, excellent for identifying and quantifying trace levels and isomeric impurities.[14]Analysis of volatile derivatives, impurity profiling, and biomarker studies.[14][15]LOD: 1.7-8.3 µg/L (after derivatization)[16]Recovery: 81-106%[16]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, short analysis times, and low sample/reagent consumption.[8][17]Analysis of organic acids in complex biological and food matrices.[18]LOD: ~0.005 mg/mL
UV-Vis Spectrophotometry Measurement of UV light absorption by the aromatic ring and carboxyl group.Simple, cost-effective, and rapid for straightforward sample matrices.[19]Rapid screening and quantification in non-complex samples.Linearity (r²): ~0.996LOD: ~0.16 ppmLOQ: ~0.47 ppm[20]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC, particularly in the reversed-phase mode with UV detection, is the most widely adopted method for the quantification of benzoic acid and its derivatives.[17] Its robustness, precision, and applicability to a vast array of sample types make it the workhorse of quality control laboratories.

The Causality Behind the Method: Understanding Reversed-Phase Separation of Organic Acids

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase (typically C18).[9][21][22] The key to successfully separating acidic compounds like benzoic acid derivatives lies in controlling the pH of the polar mobile phase.

Benzoic acid has a pKa of approximately 4.2. At a pH above its pKa, it exists predominantly in its ionized (deprotonated) form, the benzoate anion.[19][23] This ionized form is highly polar and has a strong affinity for the polar mobile phase, causing it to elute very quickly from the column with little retention, leading to poor separation.

Conversely, by acidifying the mobile phase to a pH at least 2 units below the pKa of the analytes (i.e., pH < 2.2), the equilibrium is shifted to favor the neutral, undissociated (protonated) form of the acid.[24][25] This neutral form is significantly less polar and can interact more effectively with the hydrophobic C18 stationary phase.[19][23] This increased interaction leads to greater retention on the column, allowing for effective separation from other components in the sample matrix. Therefore, the careful control of mobile phase pH is not merely a procedural step but the fundamental principle that governs the success of the separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Liquid/Solid Sample Extraction Extraction with Methanol/ Water & Sonication Sample->Extraction Homogenize Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Inject 20 µL Detection UV Detector (~230 nm) HPLC_System->Detection Mobile_Phase Isocratic Elution (Acidified Mobile Phase) Mobile_Phase->HPLC_System Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of benzoic acid derivatives.

Protocol 1: Quantification of Benzoic Acid in a Beverage Sample by HPLC-UV

This protocol is designed for the quantification of benzoic acid, a common preservative in soft drinks. It is based on established methods and adheres to validation principles outlined by ICH.[7][26]

1. Instrumentation and Reagents

  • HPLC System: An Agilent 1100 Series or equivalent, equipped with a UV detector.[17]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]

  • Reagents: HPLC-grade methanol, ammonium acetate, and phosphoric acid. Deionized water.

  • Standards: Benzoic acid (analytical standard grade, ≥99% purity).

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of ammonium acetate buffer (e.g., 5-20 mM) in water. Adjust the pH to 4.4 with phosphoric acid. The final mobile phase is a mixture of this buffer and methanol, typically in a 60:40 (v/v) ratio.[7][17] Degas the mobile phase before use.

    • Causality: The pH of 4.4 ensures that benzoic acid (pKa ~4.2) is sufficiently protonated for good retention and peak shape.[7] Methanol acts as the organic modifier to elute the analyte from the C18 column.[9]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzoic acid standard and dissolve it in a 100 mL volumetric flask with methanol.[11]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.[17] These will be used to construct the calibration curve.

3. Sample Preparation

  • Degas the beverage sample by sonicating for 10-15 minutes.

  • Dilute the sample with the mobile phase to bring the expected benzoic acid concentration into the linear range of the calibration curve. A 1:10 dilution is often a good starting point.

  • Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.[11]

4. HPLC Analysis

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[17]

    • Injection Volume: 20 µL[17]

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[27] (or λmax determined by diode array detector).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solutions from lowest to highest concentration.

    • Inject the prepared sample solutions.

5. Data Analysis and Validation

  • Identification: Identify the benzoic acid peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of benzoic acid in the sample by interpolating its peak area on the curve.

  • Validation (Self-Validating System): The trustworthiness of this protocol is established by adhering to ICH Q2(R1) guidelines.[8] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of benzoic acid in a blank matrix.

    • Linearity: The linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) of >0.999 for the calibration curve.[7]

    • Accuracy: Assessed by spike recovery studies. A known amount of benzoic acid is added to a sample, and the recovery percentage is calculated. Acceptance criteria are typically 80-120%.[28]

    • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of <2-3% being acceptable.[7]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acid, a derivatization step is required to increase their volatility and thermal stability.[14][15] This makes the method more complex than HPLC but offers unparalleled sensitivity and specificity, which is ideal for complex matrices or when identifying trace-level impurities.

The Causality Behind the Method: The Need for Derivatization

Direct injection of benzoic acid into a GC system is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal degradation, and adsorption onto the column.[14][15] Derivatization chemically modifies the analyte to overcome these issues. The most common method for carboxylic acids is silylation, where an active hydrogen in the carboxyl group is replaced by a nonpolar trimethylsilyl (TMS) group.[11][14]

This reaction converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable silyl ester, which is amenable to GC analysis. The resulting derivative exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[14]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization Reconstitute GCMS_System GC-MS System Derivatization->GCMS_System Inject Injection Hot GC Inlet GCMS_System->Injection Separation Capillary Column Injection->Separation Detection Mass Spectrometer Separation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification (Selected Ion Monitoring) TIC->Quantification Mass_Spectrum->Quantification Confirm Identity

Caption: Workflow for GC-MS analysis of benzoic acid derivatives.

Protocol 2: Quantification of Benzoic Acid by GC-MS following Silylation

This protocol provides a framework for the sensitive quantification of benzoic acid in a complex matrix, such as a pharmaceutical formulation, after derivatization.

1. Instrumentation and Reagents

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: Solvents for extraction (e.g., ethyl acetate), derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Standards: Benzoic acid (analytical standard grade).

2. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction to isolate the benzoic acid from the sample matrix. For example, acidify an aqueous sample and extract with ethyl acetate.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a known volume of a solvent (e.g., 100 µL of pyridine or acetonitrile) and the silylating reagent (e.g., 100 µL of BSTFA).

    • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.[15]

    • Cool to room temperature before injection.

3. GC-MS Analysis

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Can be run in full scan mode for identification and then in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. For the TMS derivative of benzoic acid, characteristic ions would be selected.

4. Data Analysis

  • Identification: Confirm the identity of the derivatized benzoic acid peak by its retention time and by comparing its mass spectrum with a reference library.

  • Quantification: In SIM mode, monitor specific, abundant ions of the TMS-benzoic acid derivative. Construct a calibration curve using derivatized standards and quantify the sample based on the integrated peak area of the selected ions.

Conclusion: Ensuring Scientific Integrity in Quantification

The accurate quantification of benzoic acid derivatives is paramount for ensuring the safety, quality, and efficacy of a wide range of consumer and pharmaceutical products. This guide has detailed the primary analytical methodologies, with a focus on HPLC and GC-MS, providing not only step-by-step protocols but also the fundamental scientific principles that ensure their reliability.

The cornerstone of any analytical work is a commitment to scientific integrity, which is achieved through rigorous method validation. By adhering to the principles of specificity, linearity, accuracy, precision, and sensitivity as outlined in authoritative guidelines from bodies like the ICH and FDA, researchers can have full confidence in their results.[7][8][9][15] The provided protocols are designed as self-validating systems, encouraging a systematic approach to generating trustworthy and defensible data. Through the thoughtful application of these methods and principles, the scientific community can continue to uphold the highest standards of quality and safety.

References

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Taylor & Francis Online. [Link]

  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. JoVE. [Link]

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Capillary electrophoresis for rapid profiling of organic acidurias. PubMed. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Science. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. PubMed. [Link]

  • HPLC Troubleshooting Guide. WSU. [Link]

  • HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. PubMed. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Development, validation and application of an HPLC method, for quality control of preservatives in cosmetic preparations. ResearchGate. [Link]

  • Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs. [Link]

  • Organic Acids. ICA - kapillarelektrophorese.eu. [Link]

  • Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. Jimma University Institutional Repository. [Link]

  • Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk. Journal of Dairy Research. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Quantitative Analysis of Food Additives in a Beverage using High Performance Liquid Chromatography and Diode Array Detection Coupled with Multivariate Calibration. AVESIS. [Link]

  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link]

  • FDA Method Validation Guidance and Its Importance. Altabrisa Group. [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Research in Engineering and Science. [Link]

  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

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Cell-based assay protocol using 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Characterizing 5-Methoxy-3-(4-methoxyphenyl)benzoic Acid: Cell-Based Assays for GPR142 Activation and Function

Introduction: Unveiling a Potential Therapeutic for Type 2 Diabetes

G protein-coupled receptors (GPCRs) are a pivotal class of cell surface receptors and a major focus for therapeutic drug discovery[1][2]. Among these, GPR142 has emerged as a promising target for the treatment of type 2 diabetes due to its high expression in pancreatic islets[1][3]. Activation of GPR142 has been shown to potentiate glucose-stimulated insulin secretion (GSIS), offering a novel mechanism for glycemic control[1][4][5].

This application note presents a detailed protocol for the characterization of this compound, a novel small molecule, as a putative agonist of GPR142. We will provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the compound's activity through a suite of robust cell-based assays. These protocols are designed not just as a series of steps, but as a self-validating system to ensure scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing the "why" behind the "how."

The assays detailed herein will enable the elucidation of the compound's effect on the primary signaling pathways of GPR142 and its ultimate functional impact on insulin secretion.

Scientific Foundation: The GPR142 Signaling Cascade

Understanding the signaling pathways downstream of GPR142 is critical for designing and interpreting cell-based assays. GPR142 is known to couple to multiple G protein subtypes, leading to the activation of distinct second messenger systems.[1][2][4]

  • Gq Pathway: Upon agonist binding, GPR142 can activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key signal for insulin vesicle fusion and release.[1][5]

  • Gs/cAMP Pathway: There is also evidence that GPR142 can couple to the Gs alpha subunit, activating adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP)[4]. An increase in intracellular cAMP levels is a well-established pathway that enhances insulin secretion in pancreatic β-cells.[4]

Our experimental approach will, therefore, involve two primary tiers of investigation:

  • Second Messenger Assays: To directly measure the activation of the Gq and Gs pathways through intracellular calcium mobilization and cAMP accumulation, respectively.

  • Functional Cellular Assay: To assess the physiologically relevant downstream effect of GPR142 activation, namely, the potentiation of glucose-stimulated insulin secretion in a pancreatic β-cell line.

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects GPR142 GPR142 Gq Gq GPR142->Gq Activates Gs Gs GPR142->Gs Activates Agonist 5-Methoxy-3-(4-methoxyphenyl) benzoic acid Agonist->GPR142 Binds to PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Insulin_secretion Potentiation of Insulin Secretion cAMP->Insulin_secretion Ca_release->Insulin_secretion

Caption: GPR142 Signaling Pathways.

PART 1: GPR142 Activation - Second Messenger Assays

These assays are designed to be performed in a recombinant cell line, such as HEK293 or CHO cells, stably expressing human GPR142. This provides a clean system to study receptor-specific signaling without interference from other endogenous receptors present in native pancreatic cells.

Protocol 1A: Intracellular Calcium Mobilization Assay (Gq Pathway)

This protocol utilizes a fluorescent dye that binds to intracellular calcium, allowing for the real-time measurement of changes in calcium concentration upon receptor activation.[6]

Principle: The assay uses a cell-permeant fluorescent dye (e.g., Fluo-8 AM) that is non-fluorescent until it is cleaved by intracellular esterases and binds to calcium. Activation of the Gq pathway leads to a release of intracellular calcium, causing a measurable increase in fluorescence intensity.[7]

Materials:

  • HEK293 cells stably expressing human GPR142 (HEK293-hGPR142)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-5 Assay Kit)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Positive Control: A known GPR142 agonist or ATP (activates endogenous purinergic receptors)

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Calcium_Flux_Workflow cluster_prep Day 1: Cell Preparation cluster_loading Day 2: Assay Execution cluster_reading Measurement Seed Seed HEK293-hGPR142 cells in a 96-well plate Wash1 Wash cells with Assay Buffer Seed->Wash1 Load Load cells with Calcium Dye + Probenecid Wash1->Load Incubate Incubate for 1 hour at 37°C Load->Incubate Read Place plate in reader. Establish baseline fluorescence. Incubate->Read Inject Inject Compound (Test Article or Control) Read->Inject Measure Measure fluorescence change in real-time Inject->Measure

Caption: Intracellular Calcium Mobilization Workflow.

Step-by-Step Protocol:

  • Cell Plating (Day 1):

    • Culture HEK293-hGPR142 cells to ~80% confluency.

    • Harvest cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2. Causality: This allows cells to attach and form a uniform monolayer, which is crucial for consistent assay results.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye and probenecid in the assay buffer.

    • Gently remove the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark. Causality: Incubation allows the AM ester form of the dye to cross the cell membrane and be cleaved by intracellular esterases, trapping it inside the cell.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM final concentration). Prepare a vehicle control (DMSO in assay buffer).

  • Measurement:

    • Set up the fluorescence plate reader to measure the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Place the cell plate into the reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's injector will add 25 µL of your compound dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 120-180 seconds.

Protocol 1B: cAMP Accumulation Assay (Gs Pathway)

This assay quantifies the amount of intracellular cAMP produced following receptor activation, typically using a competitive immunoassay format with a detectable label (e.g., HTRF, luminescence).[8][9]

Principle: This protocol is based on a competitive immunoassay. cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the concentration of cAMP in the sample.[10]

Materials:

  • HEK293-hGPR142 cells

  • Culture medium and 96-well or 384-well white microplates

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic kit, Promega cAMP-Glo™ Assay)[1][9]

  • Stimulation Buffer (provided in kit or HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Positive Control: Forskolin (a direct activator of adenylyl cyclase) or a known Gs-coupled receptor agonist.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection Harvest Harvest and resuspend HEK293-hGPR142 cells Dispense Dispense cells into a 384-well plate Harvest->Dispense Add_Compound Add test compound dilutions (with PDE inhibitor) Dispense->Add_Compound Incubate Incubate for 30 minutes at room temperature Add_Compound->Incubate Lyse Add Lysis Buffer containing cAMP detection reagents Incubate->Lyse Incubate_Detect Incubate for 1 hour at room temperature Lyse->Incubate_Detect Read Read plate on a compatible plate reader Incubate_Detect->Read

Caption: cAMP Accumulation Assay Workflow.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture HEK293-hGPR142 cells to ~80% confluency.

    • Harvest the cells and resuspend them in stimulation buffer containing a PDE inhibitor like IBMX (e.g., 500 µM). Causality: IBMX prevents the degradation of newly synthesized cAMP, thus amplifying the signal and increasing the assay window.

    • Adjust the cell density according to the kit manufacturer's recommendation (e.g., 2,000-5,000 cells per well).

    • Dispense the cell suspension into a white 384-well plate.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the compound dilutions to the cell plate.

    • Incubate for 30 minutes at room temperature. Causality: This incubation period allows for sufficient time for receptor activation and accumulation of intracellular cAMP.

  • Detection:

    • Prepare the detection reagents as per the kit protocol. This typically involves adding a labeled cAMP analog and a specific antibody to a lysis buffer.

    • Add the detection/lysis reagent mixture to each well.

    • Incubate for 1 hour at room temperature in the dark. Causality: The cells are lysed to release intracellular cAMP, which then competes with the labeled cAMP for antibody binding, allowing the reaction to reach equilibrium.

  • Measurement:

    • Read the plate on a compatible plate reader (e.g., an HTRF-certified reader for a TR-FRET assay or a luminometer for a luminescence-based assay).

PART 2: Functional Cellular Response Assay

After confirming direct receptor activation, the next logical step is to assess the compound's effect in a more physiologically relevant context. This assay measures the compound's ability to enhance insulin secretion from pancreatic β-cells in the presence of glucose.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells

Principle: Pancreatic β-cells (such as the rat INS-1E or human EndoC-βH1 cell lines) secrete insulin in response to elevated glucose levels. GPR142 agonists are expected to potentiate this effect, leading to a greater amount of insulin secretion at a given stimulatory glucose concentration. The amount of secreted insulin is then quantified using an ELISA or HTRF assay.[11][12]

Materials:

  • Pancreatic β-cell line (e.g., INS-1E)

  • Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol)

  • 24-well or 48-well tissue culture plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

  • KRBH buffer with 0.1% BSA, containing high glucose (e.g., 16.7 mM)

  • This compound

  • Positive Control: A known insulin secretagogue like Exendin-4 or GLP-1.

  • Cell lysis buffer (for measuring total insulin content)

  • Insulin quantification kit (ELISA or HTRF)

GSIS_Workflow cluster_prep Day 1: Cell Plating cluster_starve Day 2: Starvation & Stimulation cluster_stimulate_collect Stimulation & Collection cluster_quantify Quantification Seed Seed INS-1E cells in a 24-well plate Wash_Low_Glucose Wash cells with low-glucose KRBH buffer Seed->Wash_Low_Glucose Starve Starve cells in low-glucose KRBH for 2 hours Wash_Low_Glucose->Starve Add_Stimulation Add KRBH with low/high glucose +/- test compounds Starve->Add_Stimulation Incubate_Stim Incubate for 1-2 hours Add_Stimulation->Incubate_Stim Collect_Supernatant Collect supernatant for insulin measurement Incubate_Stim->Collect_Supernatant Lyse_Cells Lyse cells to measure total insulin content Incubate_Stim->Lyse_Cells ELISA Quantify insulin in supernatant and lysate using ELISA/HTRF Collect_Supernatant->ELISA Lyse_Cells->ELISA

Caption: Glucose-Stimulated Insulin Secretion (GSIS) Workflow.

Step-by-Step Protocol:

  • Cell Plating (Day 1):

    • Seed INS-1E cells into a 24-well plate at a density that will result in ~80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Pre-incubation/Starvation (Day 2):

    • Gently wash the cells twice with KRBH buffer containing low glucose (2.8 mM). Causality: This removes residual glucose and serum factors from the culture medium, synchronizing the cells to a basal state.

    • Add 500 µL of low-glucose KRBH buffer to each well and incubate for 2 hours at 37°C. This is the starvation step.

  • Stimulation:

    • Prepare stimulation buffers:

      • Basal: Low-glucose (2.8 mM) KRBH with vehicle.

      • Stimulated: High-glucose (16.7 mM) KRBH with vehicle.

      • Test Conditions: High-glucose (16.7 mM) KRBH with serial dilutions of this compound.

    • After the starvation period, carefully aspirate the buffer.

    • Add 500 µL of the appropriate stimulation buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection and Insulin Quantification:

    • After incubation, carefully collect the supernatant from each well into a fresh microcentrifuge tube or 96-well plate. This contains the secreted insulin.

    • To normalize the secreted insulin to the total cellular content, lyse the remaining cells in each well with 200 µL of lysis buffer.

    • Quantify the insulin concentration in both the supernatant and the cell lysate samples using a validated insulin ELISA or HTRF kit, following the manufacturer's protocol.

Data Analysis and Interpretation

Second Messenger Assays (Calcium and cAMP): The primary data (fluorescence or luminescence units) should be plotted against the log of the agonist concentration. A sigmoidal dose-response curve can be fitted using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

GSIS Assay: Insulin secretion is typically expressed as a percentage of the total insulin content (secreted insulin / (secreted + intracellular insulin) x 100). The fold-increase in insulin secretion over the high-glucose control should be calculated for each concentration of the test compound. An EC50 value can be determined by plotting the potentiation effect against the compound concentration.

Data Presentation Tables:

ParameterThis compoundPositive Control
Calcium Flux EC50 (nM) Calculated ValueKnown Value
cAMP Accumulation EC50 (nM) Calculated ValueKnown Value
GSIS Potentiation EC50 (nM) Calculated ValueKnown Value
Max GSIS (% of Control) Calculated ValueKnown Value

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High well-to-well variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use a multichannel pipette; ensure a uniform cell suspension; avoid using the outer wells of the plate; automate liquid handling if possible.
No response to test compound (Calcium/cAMP) Low receptor expression; Compound is inactive or insoluble; Incorrect assay setup.Verify receptor expression via qPCR or Western blot; Check compound solubility and integrity; Run positive controls (ATP for calcium, Forskolin for cAMP) to validate the assay system.
Low signal window in GSIS assay β-cells are unhealthy or not responsive; Suboptimal glucose concentrations.Check cell viability (e.g., Trypan Blue); Passage cells for fewer generations; Optimize low and high glucose concentrations for your specific cell line clone.[12]
High basal insulin secretion Cells were not properly starved; Cells are stressed or dying.Ensure complete removal of culture medium and perform washes gently; Increase starvation time if necessary; Check for signs of cell stress under a microscope.

References

  • The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Wang, J., Carrillo, J. J., & Lin, H. V. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452. Retrieved from [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. (2016). PLOS One. Retrieved from [Link]

  • Proposed model of GPR142 mediated signaling pathways in β... (n.d.). ResearchGate. Retrieved from [Link]

  • GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. (2016). PubMed. Retrieved from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Retrieved from [Link]

  • A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. (n.d.). MDPI. Retrieved from [Link]

  • Calcium Flux Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories. Retrieved from [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Insulin Secretion Assay. (n.d.). Human Cell Design. Retrieved from [Link]

  • High-Throughput Quantitative Screening of Glucose-Stimulated Insulin Secretion and Insulin Content Using Automated MALDI-TOF Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

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Application Notes and Protocols for 5-Methoxy-3-(4-methoxyphenyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid in advanced materials science. Based on its unique molecular architecture—a rigid biphenyl core functionalized with both methoxy and carboxylic acid groups—we explore its utility as a mesogenic precursor for liquid crystal formulations, a functional additive for high-performance polymers, and as an organic linker for the synthesis of metal-organic frameworks (MOFs). This guide furnishes detailed, step-by-step protocols for the synthesis of the title compound and its subsequent application in these fields, underpinned by established chemical principles and methodologies. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound is an aromatic carboxylic acid featuring a biphenyl scaffold. The biphenyl group provides a rigid, anisotropic core, a feature highly sought after in materials science for creating ordered structures. The presence of two methoxy groups can influence the molecule's polarity, solubility, and intermolecular interactions, while the carboxylic acid moiety offers a reactive site for esterification, amidation, or coordination with metal ions. These structural attributes make it a promising candidate for the design of novel materials with tailored optical, thermal, and mechanical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄PubChem CID: 53225443
Molecular Weight 258.27 g/mol PubChem CID: 53225443
Appearance White to off-white crystalline solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF), sparingly soluble in non-polar solvents, and likely soluble in aqueous base.Inferred from structure
Melting Point Not experimentally determined; predicted to be in the range of 180-220 °C.Inferred from similar biphenyl carboxylic acids

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[1]

Synthetic Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System A 5-Bromo-3-methoxybenzoic acid E Suzuki-Miyaura Coupling (Toluene/Ethanol/Water, 80°C) A->E B 4-Methoxyphenylboronic acid B->E C Pd(PPh₃)₄ C->E D K₂CO₃ (Base) D->E F Work-up and Purification (Acidification, Extraction, Crystallization) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 5-Bromo-3-methoxybenzoic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-bromo-3-methoxybenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the organic solvents under reduced pressure.

  • Add deionized water to the residue and acidify to a pH of 2-3 with 2 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a crystalline solid.

Application in Liquid Crystal Formulations

The rigid, rod-like structure of this compound makes it a potential mesogen, a molecule that can exhibit liquid crystal phases under certain conditions. Biphenyl derivatives are fundamental components in many liquid crystal displays.[2] The carboxylic acid group allows for further modification, such as esterification with long-chain alcohols, to tune the mesogenic properties.

Workflow for Liquid Crystal Characterization

G A Synthesized Compound B Polarizing Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D Identification of Mesophases (e.g., Nematic, Smectic) B->D E Determination of Phase Transition Temperatures C->E

Caption: Characterization workflow for liquid crystalline properties.

Protocol for Characterization of Mesogenic Properties

Materials and Equipment:

  • This compound

  • Microscope slides and cover slips

  • Hot stage for microscopy

  • Polarizing Optical Microscope (POM)

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Procedure:

Part A: Polarizing Optical Microscopy (POM)

  • Place a small amount (a few milligrams) of the synthesized compound onto a clean microscope slide.

  • Cover with a coverslip and place the slide on the hot stage of the POM.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) while observing through the crossed polarizers.

  • Note the temperatures at which phase transitions occur, characterized by changes in texture and birefringence. Liquid crystalline phases will exhibit unique optical textures (e.g., threaded for nematic, focal-conic for smectic).[3]

  • Cool the sample slowly (e.g., 10 °C/min) from the isotropic liquid phase and observe the formation of mesophases. This helps to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

Part B: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 2-5 mg of the sample into a hermetic aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heating and cooling cycle at a scan rate of 10 °C/min under a nitrogen atmosphere. A typical temperature range would be from room temperature to 30-40 °C above the melting point observed in POM.

  • Analyze the resulting thermogram for endothermic and exothermic peaks, which correspond to phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid).[4]

Application as a Functional Additive in Polymer Films

Incorporating aromatic carboxylic acids into polymer matrices can enhance their thermal stability, mechanical strength, and provide other functionalities.[5] this compound can be blended with a host polymer to create composite films with modified properties.

Workflow for Polymer Film Preparation and Analysis

G cluster_prep Film Preparation cluster_analysis Characterization A Polymer (e.g., Polystyrene) + Additive in Solvent B Solution Casting A->B C Solvent Evaporation B->C D Polymer Composite Film C->D E Thermogravimetric Analysis (TGA) D->E F Differential Scanning Calorimetry (DSC) D->F G Fourier-Transform Infrared (FTIR) Spectroscopy D->G H Thermal Stability & Tg E->H F->H I Molecular Interactions G->I

Caption: Workflow for polymer film preparation and characterization.

Protocol for Preparation and Characterization of Doped Polymer Films

Materials and Equipment:

  • Polystyrene (or other suitable polymer)

  • This compound

  • Toluene (or other suitable solvent)

  • Petri dish

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • FTIR Spectrometer

Procedure:

Part A: Film Preparation (Solution Casting)

  • Prepare a 10% (w/v) solution of polystyrene in toluene by dissolving the polymer with stirring.

  • Prepare a stock solution of this compound in toluene.

  • Create blends by adding the additive solution to the polymer solution to achieve desired weight percentages (e.g., 1%, 2%, 5% w/w of additive to polymer).

  • Pour the blended solutions into clean, level petri dishes.

  • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours, followed by drying in a vacuum oven at 60 °C to remove residual solvent.

  • Carefully peel the resulting films from the petri dishes.

Part B: Characterization

  • Thermogravimetric Analysis (TGA): Heat a small sample of the film from room temperature to 600 °C at 10 °C/min under a nitrogen atmosphere to determine the onset of thermal degradation. An increase in the degradation temperature compared to the pure polymer indicates enhanced thermal stability.

  • Differential Scanning Calorimetry (DSC): Heat a sample of the film through its glass transition temperature (Tg) at 10 °C/min. An increase in Tg suggests that the additive restricts the mobility of the polymer chains.

  • FTIR Spectroscopy: Obtain the FTIR spectrum of the film to investigate potential hydrogen bonding interactions between the carboxylic acid group of the additive and the polymer matrix.

Application as an Organic Linker in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs.[6] These crystalline porous materials have applications in gas storage, separation, and catalysis. The biphenyl core can lead to MOFs with large pore volumes, and the methoxy groups can functionalize the pore surfaces.

Workflow for Solvothermal MOF Synthesis

G cluster_reactants Reactants cluster_post_synthesis Post-Synthesis A Metal Salt (e.g., ZrCl₄) C Solvothermal Synthesis (DMF, 120°C) A->C B Organic Linker B->C D Washing & Solvent Exchange C->D E Activation (Heating under vacuum) D->E F Porous MOF Material E->F

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol for the Synthesis of a Zirconium-Based MOF

Materials and Equipment:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (0.5 mmol) and this compound (0.5 mmol) in 10 mL of DMF.

  • Add benzoic acid (10 eq) as a modulator to the solution. Modulators can improve the crystallinity and porosity of the resulting MOF.[7]

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the vial to a Teflon-lined stainless steel autoclave and seal it tightly.

  • Place the autoclave in a programmable oven and heat to 120 °C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the resulting crystalline powder by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Activate the MOF by heating the sample under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.

  • The resulting MOF can be characterized by Powder X-ray Diffraction (PXRD) for crystallinity and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity.

Conclusion

This compound presents a versatile molecular platform for the development of advanced materials. Its synthesis via Suzuki-Miyaura coupling is straightforward, and its structural characteristics suggest significant potential in the fields of liquid crystals, functional polymers, and metal-organic frameworks. The protocols outlined in this guide provide a robust starting point for researchers to explore and exploit the properties of this promising compound in various materials science applications.

References

  • UiO-66 type MOFs with mixed-linkers - 1,4-Benzenedicarboxylate and 1,4-naphthalenedicarboxylate: Effect of the modulator and post-synthetic exchange. (URL not available)
  • Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. SciSpace. ([Link])

  • Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. Benchchem. (URL not available)
  • Linker-Connectivity Regulated Competitive Synthesis of Zirconium-Based Metal–Organic Frameworks | Inorganic Chemistry. ACS Publications. ([Link])

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. ([Link])

  • Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides. ResearchGate. ([Link])

  • Mesoporous zirconium based metal–organic frameworks, a topological review. PubMed Central. ([Link])

  • Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
  • Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem. (URL not available)
  • A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Materials Advances (RSC Publishing). ([Link])

  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. PubMed Central. ([Link])

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. ([Link])

  • Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in w
  • Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. ([Link])

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (URL not available)
  • The Suzuki Reaction. Chem 115 Myers. ([Link])

  • Preparation method of polymer dispersed liquid crystal film material.
  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... ResearchGate. ([Link])

  • New polymer-dispersed liquid crystals. Preparation and thermal characterization. ResearchGate. ([Link])

  • Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. PubMed Central. ([Link])

  • (PDF) Polymer-Dispersed Liquid Crystals: Progress in Preparation, Investigation, and Application. ResearchGate. ([Link])

  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI. ([Link])

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. ([Link])

  • Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Technical Support Center: Synthesis of 3-(4-Acetyloxyphenyl)benzoic acid. Benchchem. (URL not available)
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. ([Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL not available)
  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][7][8][9]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. PubMed Central. ([Link])

  • Organic & Biomolecular Chemistry. RSC Publishing. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with electron-rich aryl bromides as coupling partners. The inherent inertness of these substrates often complicates the reaction, but with a systematic approach to troubleshooting, high yields and purity can be achieved. This resource provides in-depth, experience-driven answers to common problems, focusing on the "why" behind the "how-to."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki-Miyaura reaction with an electron-rich aryl bromide (e.g., 4-bromoanisole) is giving very low to no yield. What is the most likely cause?

Answer:

The most common bottleneck when using electron-rich aryl bromides is the initial oxidative addition step.[1][2] This is the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1][2] The electron-donating groups on your aryl bromide increase the electron density of the carbon-bromine (C-Br) bond, making it less electrophilic and therefore less susceptible to cleavage by the Pd(0) catalyst. To put it simply, the palladium catalyst has a harder time inserting itself into the C-Br bond to initiate the catalytic cycle.[3][4]

To overcome this, your strategy should focus on enhancing the reactivity of the palladium catalyst. This is primarily achieved through the choice of ligand.

Question 2: How do I choose the right phosphine ligand to promote the coupling of an electron-rich aryl bromide?

Answer:

For challenging substrates like electron-rich aryl bromides, the ligand's electronic and steric properties are critical. You need a ligand that can stabilize the palladium center and promote the difficult oxidative addition step. The general rule is to use electron-rich and sterically bulky phosphine ligands .[3][5][6]

  • Electron-richness: Ligands with electron-donating groups (like alkyls) increase the electron density on the palladium atom. This enhanced nucleophilicity of the Pd(0) center makes it more reactive towards the aryl bromide.[3]

  • Steric Bulk: Large, bulky ligands promote the formation of a coordinatively unsaturated "L-Pd(0)" species (where L is the ligand), which is the active catalyst for oxidative addition. They also facilitate the final reductive elimination step to release your product.

Here is a table summarizing some commonly used ligands for this purpose:

Ligand NameStructureKey FeaturesRecommended for...
SPhos 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenylHighly electron-rich and bulky biarylphosphine.[7]A go-to ligand for a wide range of challenging Suzuki couplings, including those with electron-rich aryl bromides.[7]
XPhos 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenylSimilar to SPhos but with even greater steric bulk.Extremely hindered substrates where SPhos might be insufficient.
RuPhos 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenylAnother highly active Buchwald-type biarylphosphine ligand.General use for difficult couplings, often interchangeable with SPhos and XPhos.
t-BuXPhos 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenylCombines the bulky t-butyl groups with the XPhos backbone.Particularly effective for sterically demanding couplings at lower temperatures.

Experimental Protocol: Ligand Screening

If you are unsure which ligand to use, a small-scale screen is the most effective approach.

  • Setup: Prepare identical reactions in parallel (e.g., in a vial block). Use your electron-rich aryl bromide (1.0 equiv), boronic acid partner (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and a consistent base (e.g., K₃PO₄, 2.0 equiv) and solvent (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Ligand Addition: To each reaction, add a different bulky phosphine ligand (typically at a 2:1 ligand-to-palladium ratio).

  • Execution: Run the reactions under identical conditions (temperature, time).

  • Analysis: Monitor the reactions by TLC or LC-MS to determine which ligand provides the best conversion to the desired product.

Question 3: I'm observing significant amounts of dehalogenated starting material (Ar-H instead of Ar-Br). How can I prevent this side reaction?

Answer:

Dehalogenation is a common side reaction, especially with electron-rich aryl halides.[4] It occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes a reaction that replaces the halide with a hydrogen atom before it can couple with the boronic acid.[4] This is often facilitated by sources of hydride in the reaction mixture, which can come from the solvent (e.g., alcohols) or the base.[4]

Here is a troubleshooting workflow to address dehalogenation:

Dehalogenation_Troubleshooting start Dehalogenation Observed base Re-evaluate Base Choice start->base Is a strong, protic base used? solvent Change Solvent System base->solvent If yes, switch to weaker, aprotic base (e.g., K₃PO₄, Cs₂CO₃) boronic_acid Check Boronic Acid Quality solvent->boronic_acid Is an alcohol-based solvent used? Switch to aprotic solvent (Toluene, Dioxane). temp Lower Reaction Temperature boronic_acid->temp Is boronic acid decomposing? Use fresh, high-purity reagent. end Problem Resolved temp->end

Troubleshooting Dehalogenation.

Causality and Solutions:

  • Base Selection: Strong alkoxide bases (e.g., NaOEt, NaOt-Bu) in the presence of water or alcohols can generate hydroxide, which can act as a hydride source.

    • Solution: Switch to a milder, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These bases are effective at promoting transmetalation without contributing to dehalogenation.

  • Solvent Choice: Solvents like isopropanol can be oxidized by the palladium complex to generate a hydride species.

    • Solution: Use aprotic solvents such as toluene, dioxane, or THF. A small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Boronic Acid Decomposition: Impure or decomposing boronic acids can be a source of side reactions.

    • Solution: Use high-purity boronic acid. If necessary, recrystallize it before use. Consider using more stable boronate esters (e.g., pinacol esters) which can be more resistant to degradation.[8]

Question 4: My reaction is forming a significant amount of homocoupled product from my boronic acid (Ar'-Ar' instead of Ar-Ar'). What causes this and how can I fix it?

Answer:

Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[4] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) species, which can then promote the unwanted coupling of two boronic acid molecules.[4] This is particularly problematic at the beginning of the reaction before the Pd(0) has a chance to engage in the desired catalytic cycle.

The Mechanism of Homocoupling:

Homocoupling_Mechanism pd0 Pd(0)L₂ pd2 Pd(II) Species pd0->pd2 Oxidation o2 O₂ (Air) o2->pd2 homocoupled Ar'-Ar' (Homocoupled Product) pd2->homocoupled boronic_acid 2 x Ar'B(OH)₂ boronic_acid->homocoupled

Oxygen-Induced Homocoupling.

Preventative Measures:

  • Thorough Degassing: This is the most critical step to prevent homocoupling.

    • Protocol: Sparging with Inert Gas: Before adding the palladium catalyst, bubble an inert gas (argon or nitrogen) through your solvent for 15-30 minutes.

    • Protocol: Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the reaction mixture (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert gas atmosphere.

  • Reaction Order of Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly degassed.

Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Recommended Solutions
Low/No Yield Slow oxidative additionUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Increase reaction temperature.
Dehalogenation Protic solvent, strong/protic baseSwitch to an aprotic solvent (Toluene, Dioxane). Use a milder base (K₃PO₄, Cs₂CO₃).
Homocoupling Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture. Use air-stable precatalysts.
Boronic Acid Decomposition Instability of the boronic acidUse high-purity reagents. Consider using more stable boronate esters (e.g., pinacol esters).

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871–11883. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(41), 13581–13595. [Link]

  • Valente, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

Sources

Optimizing reaction conditions for the synthesis of biphenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling is the most prevalent method for synthesizing biphenyls due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] However, achieving high yields and purity can be challenging. This section addresses the most common issues encountered during these reactions.

Troubleshooting Guide: Suzuki-Miyaura Reactions

This guide is structured in a question-and-answer format to directly address the problems you are most likely to encounter.

Question 1: My Suzuki-Miyaura reaction has a low yield or has failed completely. What are the primary causes and how can I troubleshoot it?

Answer: A low or zero yield is the most common issue and can stem from several factors. A systematic approach is the most effective way to diagnose the problem. Start by evaluating the quality of your reagents and the reaction setup before moving on to optimizing the specific chemical parameters.

Step 1: Verify Reagent and Setup Integrity

  • Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] It is highly recommended to use freshly purchased or purified boronic acids. For greater stability, especially during storage or for challenging couplings, consider using boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts.[4]

  • Aryl Halide Reactivity: The efficiency of the oxidative addition step, often the rate-determining step, is critically dependent on the halide.[5] The general order of reactivity is I > Br > OTf >> Cl .[4][5] Couplings involving aryl chlorides are particularly challenging and typically require more active catalyst systems with bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[3][4]

  • Catalyst and Ligand Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[4] Always handle palladium sources and phosphine ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Phosphine ligands themselves can be oxidized to phosphine oxides, which can inhibit the reaction.[4]

  • Solvent and Base Purity & Degassing: Solvents, especially ethers like THF and 1,4-dioxane, can contain peroxide impurities that poison the catalyst.[4] More importantly, dissolved oxygen is a major culprit for catalyst deactivation and promoting side reactions like homocoupling.[6] Thoroughly degassing all solvents and water is critical. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or, for more rigorous oxygen removal, by using three freeze-pump-thaw cycles.[6]

Step 2: Systematic Parameter Optimization

If you have confirmed the quality of your reagents and the integrity of your setup, the next step is to optimize the reaction parameters. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow start Low Yield Detected reagent_check 1. Check Reagent Quality - Boronic Acid (Fresh?) - Pd Catalyst (Active?) - Ligand (Oxidized?) start->reagent_check setup_check 2. Verify Reaction Setup - Inert Atmosphere? - Solvents Degassed? reagent_check->setup_check Reagents OK success Yield Improved reagent_check->success Issue Found base_screen 3. Screen Different Bases - Start with K2CO3, K3PO4 - Try Cs2CO3 or KF for sensitive substrates setup_check->base_screen Setup OK setup_check->success Issue Found solvent_screen 4. Screen Solvents - Toluene, Dioxane, THF - Consider DMF or NMP for challenging substrates base_screen->solvent_screen No Improvement base_screen->success Improvement ligand_screen 5. Screen Ligands - PPh3 (general) - Buchwald ligands (e.g., SPhos, XPhos) for hindered/inactive substrates solvent_screen->ligand_screen No Improvement solvent_screen->success Improvement temp_check 6. Adjust Temperature - Increase for slow reactions - Decrease for side reactions ligand_screen->temp_check No Improvement ligand_screen->success Improvement temp_check->success Improvement

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: I am observing significant homocoupling of my boronic acid and/or aryl halide. How can I minimize these byproducts?

Answer: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway, leading to difficult-to-remove impurities and reduced yield.[6][7]

  • Boronic Acid Homocoupling (Ar-B(OH)₂ → Ar-Ar): The primary cause of this side reaction is the presence of oxygen.[6] Oxygen can facilitate an oxidative homocoupling of the boronic acid, catalyzed by the palladium species.

    • Solution: The most critical step is the rigorous exclusion of oxygen. Ensure all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[6]

  • Aryl Halide Homocoupling (Ar'-X → Ar'-Ar'): This can occur through various pathways, sometimes involving the boronic acid reagent.

    • Solution: Optimizing stoichiometry and reaction conditions can help. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes suppress aryl halide homocoupling.[6] Additionally, screening different catalyst/ligand systems may identify one that favors the cross-coupling pathway.

Coupling_Pathways cluster_desired Desired Pathway: Cross-Coupling cluster_undesired Undesired Pathways: Homocoupling ArB Ar-B(OH)₂ Cross_Product Ar-Ar' ArB->Cross_Product ArX Ar'-X ArX->Cross_Product ArB2 Ar-B(OH)₂ Homo_Ar Ar-Ar ArB2->Homo_Ar + O₂ ArX2 Ar'-X Homo_ArX Ar'-Ar' ArX2->Homo_ArX

Caption: Desired cross-coupling versus undesired homocoupling pathways.

Question 3: My reaction is very sluggish, even at elevated temperatures, especially with an electron-poor or sterically hindered substrate. What should I change?

Answer: Sluggish reactions with challenging substrates often point to difficulties in the oxidative addition or transmetalation steps of the catalytic cycle.

  • For Electron-Deficient Substrates: When both the aryl halide and the boronic acid are electron-poor, the reaction can be particularly difficult.[8][9]

    • Solvent Choice: Standard solvents like Toluene or Dioxane may not be sufficient. Highly polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF can be very effective in these cases.[8][10]

    • Catalyst System: A specific, robust catalyst system may be required. One reported system for coupling electron-poor partners consists of Pd₂(dba)₃ as the catalyst, DavePhos as the ligand, and CuI as a cocatalyst in NMP.[8][9]

  • For Sterically Hindered Substrates: When one or both coupling partners have bulky groups near the reaction site (ortho-substituents), steric hindrance can slow or prevent the reaction.

    • Ligand Choice: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[11] These ligands form a bulky coordination sphere around the palladium atom, promoting the reductive elimination step and stabilizing the active catalytic species.

    • Catalyst System: For synthesizing polychlorinated biphenyls (PCBs) with multiple ortho-chlorine substituents, a system using Pd(dba)₂ with the ligand 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) has proven effective, giving high yields where traditional methods fail.[11][12]

Parameter Optimization Tables

The following tables summarize key reaction parameters to guide your optimization efforts.

Table 1: Common Bases for Suzuki-Miyaura Coupling

BaseStrengthCommon Use Cases & Notes
Na₂CO₃ ModerateA very common, inexpensive base. Often used in aqueous/organic biphasic systems.[6][13]
K₂CO₃ ModerateSimilar to Na₂CO₃, widely used. Effective in various solvents, including DMF/H₂O mixtures.[14]
K₃PO₄ StrongOften more effective than carbonates for less reactive substrates (e.g., aryl chlorides). Typically used under anhydrous conditions.[6][11]
Cs₂CO₃ StrongHighly effective but more expensive. Often succeeds when other bases fail, particularly with hindered substrates.
KF WeakUsed for substrates sensitive to strong bases (e.g., containing ester groups that could be hydrolyzed). Can lead to slower reaction rates.[15]

Table 2: Common Solvents for Suzuki-Miyaura Coupling

SolventPolarityCommon Use Cases & Notes
Toluene NonpolarExcellent general-purpose solvent, especially for anhydrous reactions at higher temperatures.
1,4-Dioxane Polar AproticVery common, often used with an aqueous base. Must be checked for peroxides.[4]
THF Polar AproticGood general-purpose solvent, often used with water. Lower boiling point limits reaction temperature.[16]
DMF / NMP Polar AproticHighly polar. Excellent for dissolving polar reagents and for challenging couplings, such as those with electron-poor substrates.[8][10]
Water / Alcohols Polar ProticUsed as a co-solvent with an organic solvent. Can be beneficial for "green" chemistry and can influence selectivity.[10][16]
Standard Experimental Protocol: Synthesis of 4-Methylbiphenyl

This protocol describes a reliable, ligand-free Suzuki-Miyaura coupling suitable for scaling.[13][17]

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: Acetone/Water mixture (e.g., 3:3.5 v/v)[6]

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromotoluene, phenylboronic acid, sodium carbonate, and palladium(II) acetate. Note: Rigorous exclusion of air is not always necessary for this specific robust procedure, but it is good practice for most Suzuki couplings.[17]

  • Solvent Addition: Add the water and acetone to the flask. The initial mixture will be a slurry.[6]

  • Reaction: Stir the mixture vigorously and heat to a gentle reflux (around 35-40°C can be sufficient for this reactive system).[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A color change from pale yellow to dark brown/black is often indicative of reaction progress.[17]

  • Workup: Once the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/methanol) or by flash column chromatography on silica gel (eluent: hexanes or hexanes/ethyl acetate mixture) to afford pure 4-methylbiphenyl.[6][17]

Section 2: Alternative Methods and FAQs

While Suzuki coupling is dominant, other methods are valuable in specific contexts.

The Ullmann Reaction: A Classic Approach

The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides at high temperatures.[6] For unsymmetrical biphenyls, a cross-coupling between two different aryl halides is required, which can be challenging.

  • Key Challenge: Achieving selective cross-coupling over homocoupling.

  • Optimization Strategy:

    • Stoichiometry Control: Use one aryl halide in a significant excess to favor the formation of the unsymmetrical product.[6]

    • Activated Copper: Using highly active copper powder can improve reactivity and allow for lower reaction temperatures.[6]

    • Ligands: The addition of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency and selectivity of Ullmann cross-couplings under milder conditions.[18]

Frequently Asked Questions (FAQs)

Q: Can I run a Suzuki reaction open to the air? A: While some robust, ligand-free protocols using Pd(OAc)₂ have been shown to work without rigorous air exclusion, it is not recommended as a general practice.[17] The active Pd(0) catalyst is oxygen-sensitive, and oxygen promotes the homocoupling of boronic acids.[4][6] For reliable and reproducible results, especially with more complex substrates or sensitive catalyst systems, always use degassed solvents and maintain an inert atmosphere.

Q: My boronic acid seems to be decomposing on the TLC plate. What is happening? A: Boronic acids can be unstable, and streaking or decomposition on silica gel TLC plates is common due to the acidic nature of the silica.[19] This also makes purification of polar boronic acids by column chromatography difficult.[19] Using boronic esters (e.g., pinacol esters) can circumvent this issue as they are generally more stable and less polar, making them easier to handle and purify.[19]

Q: What is the role of the base in the Suzuki reaction? A: The base is crucial and plays multiple roles. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[5] This boronate species then transfers its organic group to the palladium center in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[5]

Q: How do I choose between a Suzuki, Ullmann, or other cross-coupling reactions like Negishi or Stille? A:

  • Suzuki-Miyaura: The first choice for most applications due to its mild conditions, high functional group tolerance, and low toxicity of boron-containing byproducts.[20]

  • Ullmann: Useful when boronic acids are unavailable or unstable. It is often used for electron-deficient substrates but requires high temperatures and can suffer from selectivity issues in cross-couplings.[12]

  • Negishi (Organozinc): Highly reactive and excellent for challenging couplings, but organozinc reagents are very moisture and air-sensitive.

  • Stille (Organotin): Very versatile and tolerant of many functional groups, but the high toxicity of organotin reagents and byproducts is a major disadvantage, especially on an industrial scale.[21]

References
  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • BenchChem. Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Al-Joumhawy, M. K., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. Optimizing Suzuki coupling reaction conditions for bromonaphthalenes. BenchChem.
  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses Procedure.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Baltus, C. B. (2010).
  • BenchChem.
  • ResearchGate. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • National Institutes of Health. (2011).
  • Reddit. (2023). Troubleshooting Ullmann Couplint. Reddit.
  • National Institutes of Health. (2011).
  • BenchChem. Technical Support Center: Suzuki Coupling Reactions. BenchChem.
  • MDPI. (2019).
  • ACS Publications. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • ACS Publications. (2017).
  • IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)

Sources

Technical Support Center: Navigating the Challenges of Polar Organic Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the intricate challenges associated with the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these hurdles in their daily laboratory work. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of polar compounds in a direct question-and-answer format.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Q: My polar analyte is eluting in the void volume on my C18 column. How can I increase its retention?

A: This is a classic challenge with highly polar compounds in traditional reversed-phase chromatography.[1] The nonpolar stationary phase (like C18) has little affinity for polar analytes, causing them to elute with the solvent front. Here’s a systematic approach to troubleshoot and resolve this issue:

Underlying Cause: The primary issue is the mismatch in polarity between your analyte and the stationary phase. In reversed-phase HPLC, retention is driven by hydrophobic interactions.[2] Polar compounds prefer the polar mobile phase over the nonpolar stationary phase.

Solutions:

  • Modify the Mobile Phase:

    • Increase Aqueous Content: The most straightforward approach is to decrease the organic solvent (e.g., acetonitrile, methanol) concentration in your mobile phase.[3] However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns when using very high aqueous content (typically >95% water), which can lead to a sudden loss of retention.[4]

    • pH Adjustment: For ionizable polar compounds, adjusting the mobile phase pH is a powerful tool.[2][5][6][7]

      • For acidic compounds: Lowering the pH to at least two units below the analyte's pKa will suppress its ionization, making it more neutral and less polar, thus increasing retention.[4]

      • For basic compounds: Increasing the pH to at least two units above the pKa will neutralize the base, increasing its hydrophobicity and retention.[3]

    • Use of Ion-Pairing Reagents: For charged polar analytes, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[1][8][9] These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the oppositely charged analyte. Common ion-pairing reagents include alkyl sulfonates for basic compounds and tetra-alkyl ammonium salts for acidic compounds.[10] Be aware that ion-pairing reagents can lead to long column equilibration times and may not be compatible with mass spectrometry (MS).[11]

  • Select a Specialized Column:

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This feature prevents phase collapse even with 100% aqueous mobile phases and provides alternative selectivity for polar compounds.[4]

    • Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, which also improves stability in highly aqueous mobile phases.[4]

    • Columns with Lower Ligand Density: Columns with a lower density of C18 ligands, such as Waters T3 columns, are designed to reduce dewetting and improve the retention of polar analytes.

Experimental Protocol: Screening for Increased Retention of a Polar Acidic Analyte

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength

  • Troubleshooting Steps:

    • Step 1 (Increase Aqueous Content): Run an isocratic elution with 98:2 Mobile Phase A:B. If retention is still poor, proceed to the next step.

    • Step 2 (pH Adjustment): Prepare a mobile phase with a buffer at a pH two units below the pKa of your analyte (e.g., 20 mM phosphate buffer at pH 2.5).[3] Rerun the gradient.

    • Step 3 (Column Change): If retention is still inadequate, switch to a polar-embedded or polar-endcapped column and repeat the analysis with the high aqueous mobile phase.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My polar compound is retained, but the peak shape is terrible, showing significant tailing. What is causing this and how can I fix it?

A: Poor peak shape, particularly tailing, for polar compounds is often due to secondary interactions with the stationary phase or issues with the sample solvent.

Underlying Cause:

  • Silanol Interactions: For basic polar compounds, interactions with acidic residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[12]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting.

Solutions:

  • Mobile Phase Optimization:

    • pH Adjustment: For basic compounds, lowering the mobile phase pH (e.g., to 2.5-4) will protonate the basic analyte and also suppress the ionization of acidic silanol groups, minimizing these unwanted interactions.[12]

    • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic compounds.[12]

    • Buffer Concentration: In HILIC, if the buffer concentration is too high, it can reduce analyte retention and affect peak shape. A starting point of 10 mM is often recommended.[13]

  • Column Selection and Care:

    • Use a Highly Deactivated/End-capped Column: Modern columns with advanced end-capping minimize the number of accessible silanol groups, leading to better peak shapes for basic analytes.[12]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase, especially when using ion-pairing reagents or in HILIC, which may require longer equilibration times.[14]

  • Sample Preparation:

    • Match Sample Diluent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. For HILIC, a diluent with a high organic content is recommended.

Workflow for Troubleshooting Peak Tailing

Sources

Technical Support Center: Synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.

Introduction: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound, a biaryl compound, is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild conditions and tolerance of various functional groups.[1][2] The primary route involves the palladium-catalyzed coupling of a boronic acid with an aryl halide. For this specific synthesis, the key reactants are 3-bromo-5-methoxybenzoic acid (or its corresponding ester) and 4-methoxyphenylboronic acid .

This guide will focus on troubleshooting and optimizing this synthetic pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound via the Suzuki-Miyaura coupling.

Problem Potential Causes Solutions and Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst is susceptible to oxidation.1. Catalyst Handling: Ensure your palladium catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its in-situ reduction to the active Pd(0) species. The use of phosphine ligands can also stabilize the catalyst.[2]
2. Improper Base Selection: The base is crucial for the transmetalation step.2. Base Optimization: An aqueous base is typically required.[1] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact yield; therefore, screening different bases is recommended. For instance, Cs₂CO₃ is often more effective for sterically hindered substrates.
3. Poor Reagent Quality: Degradation of the boronic acid or aryl halide.3. Reagent Verification: Use high-purity starting materials. Boronic acids can dehydrate to form boroxines; it's advisable to use them fresh or from a reliable commercial source. Verify the integrity of your aryl halide.
Formation of Significant Side Products (e.g., Homocoupling) 1. Oxygen Contamination: Oxygen can promote the homocoupling of the boronic acid.1. Inert Atmosphere: Degas your solvent and reaction mixture thoroughly with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
2. Suboptimal Reaction Temperature: Temperature can influence reaction kinetics and side reactions.2. Temperature Control: The optimal temperature depends on the specific catalyst and solvent system. Generally, reactions are run at elevated temperatures (e.g., 80-100 °C). If homocoupling is an issue, try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification 1. Residual Palladium Catalyst: The palladium catalyst can contaminate the final product.1. Palladium Scavenging: After the reaction, consider using a palladium scavenger to remove residual catalyst. Alternatively, filtration through a pad of Celite® can help remove solid-supported palladium.
2. Co-eluting Impurities: Side products with similar polarity to the desired product.2. Recrystallization: Recrystallization is an effective method for purifying the final benzoic acid product.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
3. Hydrolysis of Ester (if used): Incomplete hydrolysis if starting with an ester.3. Monitoring Hydrolysis: If you start with the methyl or ethyl ester of 3-bromo-5-methoxybenzoic acid, ensure the subsequent hydrolysis step to the carboxylic acid goes to completion. Monitor the reaction by TLC or LC-MS. The hydrolysis is typically carried out using a strong base like NaOH or KOH in a mixture of water and an organic solvent like methanol or ethanol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Suzuki-Miyaura coupling reaction?

A1: The catalytic cycle involves three main steps:

  • Oxidative Addition: The aryl halide (3-bromo-5-methoxybenzoic acid derivative) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the desired product and regenerating the Pd(0) catalyst.[2]

Q2: Can I use 3-chloro-5-methoxybenzoic acid instead of the bromo derivative?

A2: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[5] Using an aryl chloride would likely require a more active catalyst system (e.g., one with specialized phosphine ligands like XPhos) and potentially higher reaction temperatures to achieve a good yield.

Q3: My boronic acid is not dissolving well in the reaction mixture. What should I do?

A3: Poor solubility can hinder the reaction. Ensure you are using a suitable solvent system. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common for Suzuki couplings to dissolve both the organic and inorganic reagents.[6] Gentle heating and vigorous stirring can also improve solubility.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the direct Suzuki-Miyaura coupling using 3-bromo-5-methoxybenzoic acid.

Materials:

  • 3-bromo-5-methoxybenzoic acid

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously for 12-24 hours, or until TLC/HPLC analysis indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

    • Acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. The product should precipitate.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizations

Reaction Pathway

Suzuki_Coupling A 3-bromo-5-methoxybenzoic acid C This compound A->C Pd(0) catalyst, Base B 4-methoxyphenylboronic acid B->C

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Purge with Inert Gas reagents->inert solvent Add Degassed Solvents inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat to Reflux (12-24h) catalyst->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Acidification cool->extract filter Filter Precipitate extract->filter recrystallize Recrystallize Product filter->recrystallize

Caption: Step-by-step experimental workflow for the synthesis.

References

  • MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

  • Joseph, B., Béhard, A., Lesur, B., & Guillaumet, G. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544. Retrieved from [Link]

  • Harkins, S. B., & Sammakia, T. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11601–11614. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 60. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of benzoic acid derivatives in reaction media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common experimental hurdles. Our approach is rooted in explaining the "why" behind each technique, empowering you to make informed decisions in your work.

Introduction: The Solubility Challenge of Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental scaffolds in organic synthesis and pharmaceutical development.[1] However, their utility can be hampered by poor solubility in many reaction solvents. This issue stems from the dual nature of their molecular structure: a nonpolar benzene ring and a polar carboxylic acid group.[2] The interplay between these two components dictates their solubility, which is also significantly influenced by factors such as the nature and position of substituents on the aromatic ring, temperature, and the properties of the solvent itself.[2][3][4]

This guide will explore the root causes of poor solubility and provide a range of practical, field-proven strategies to overcome them, ensuring your reactions proceed efficiently and with higher yields.

Part 1: Troubleshooting Guide - Diagnosis and Solutions

Issue 1: My benzoic acid derivative is poorly soluble in my desired reaction solvent.

Root Cause Analysis: The principle of "like dissolves like" is a good starting point.[5] The poor solubility of a benzoic acid derivative in a particular solvent is often due to a mismatch in polarity. The nonpolar aromatic ring favors nonpolar solvents, while the polar carboxylic acid group prefers polar solvents. The overall solubility is a balance of these opposing tendencies. Furthermore, the crystalline nature of many benzoic acid derivatives means that energy is required to break the crystal lattice before dissolution can occur.

Solutions:

  • Solvent Selection and Screening:

    • Polar Protic Solvents: Solvents like ethanol and methanol are often effective because they can engage in hydrogen bonding with the carboxylic acid group, aiding dissolution.[2][6] The solubility of benzoic acid generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[2][7]

    • Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can also be effective due to their ability to solvate the molecule without donating a proton.[8][9]

    • Nonpolar Solvents: While generally less effective for benzoic acid itself, derivatives with bulky, nonpolar substituents may show increased solubility in solvents like toluene or hexane.[10]

  • Temperature Adjustment:

    • For most solid solutes, solubility increases with temperature.[2] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. For example, the solubility of benzoic acid in water increases from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[2][8]

    • Caution: Be mindful of the thermal stability of your compound and the boiling point of your solvent.

  • Particle Size Reduction:

    • Decreasing the particle size of your solid derivative increases the surface area available for solvation, which can enhance the rate of dissolution.[11] This can be achieved through mechanical grinding (micronization) or sonication.[11]

Issue 2: My reaction is sluggish or incomplete, even though the starting material appears to have dissolved.

Root Cause Analysis: The dissolved concentration of your benzoic acid derivative may be too low to support an efficient reaction rate. Even if visually dissolved, the equilibrium concentration might be insufficient for the reaction to proceed at a practical pace.

Solutions:

  • Co-Solvent Systems:

    • A co-solvent is a miscible solvent added to the primary solvent to increase the solubility of a solute.[12] For poorly water-soluble benzoic acid derivatives, adding a water-miscible organic solvent like ethanol, glycerol, or DMSO can significantly improve solubility by reducing the overall polarity of the solvent system.[9][11][13][14]

    • Experimental Insight: The solubility of benzoic acid increases as the concentration of the co-solvent (e.g., ethanol) in an aqueous mixture increases.[9][14]

  • pH Modification:

    • For reactions in aqueous or protic media, adjusting the pH can dramatically alter the solubility of benzoic acid derivatives.[15] Being weak acids, they exist in equilibrium between their neutral, less soluble form (R-COOH) and their ionized, more soluble carboxylate form (R-COO⁻).

    • Mechanism: In basic conditions (pH > pKa), the equilibrium shifts towards the more soluble carboxylate salt.[15][16] The pKa of benzoic acid is approximately 4.2.[8][17] Therefore, increasing the pH above this value will lead to deprotonation and enhanced solubility.[16][18]

    cluster_0 pH < pKa cluster_1 pH > pKa A R-COOH (Poorly Soluble) B R-COO- + H+ (Highly Soluble) A->B Add Base (e.g., NaOH) B->A Add Acid (e.g., HCl)

    Caption: Effect of pH on Benzoic Acid Derivative Solubility.

Issue 3: My reactants are in two immiscible phases (e.g., an aqueous phase and an organic phase).

Root Cause Analysis: When reactants are in separate, immiscible phases, the reaction can only occur at the interface between the two layers, leading to extremely slow reaction rates. This is a common problem when one reactant is a water-soluble salt and the other is an organic-soluble benzoic acid derivative.

Solution:

  • Phase-Transfer Catalysis (PTC):

    • A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[19][20][21]

    • Mechanism: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase. This ion pair is sufficiently lipophilic to move into the organic phase, where it can react with the benzoic acid derivative.[19]

    • Benefits: PTC can lead to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents that would dissolve all reactants in a single phase.[19][21]

    A Reactant (e.g., Nu-) B Benzoic Acid Derivative (R-X) C Catalyst (Q+) C->A C->B Migration to Organic Phase D Product (R-Nu) B->D Reaction E Leaving Group (X-) D->E Release of Leaving Group E->C Catalyst Regeneration

    Caption: Simplified workflow of phase-transfer catalysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a hydrotrope and how can it help with solubility?

A1: A hydrotrope is a compound that enhances the solubility of hydrophobic compounds in aqueous solutions through a mechanism other than micellar solubilization.[22] Unlike surfactants, hydrotropes typically have a smaller hydrophobic part and do not form micelles.[22] They are thought to work by forming aggregates with the solute molecules, increasing their solubility.[23] Examples of hydrotropes include sodium benzoate and sodium salicylate.[24] Studies have shown that hydrotropes can significantly increase the solubility and mass transfer coefficient of benzoic acid in aqueous systems.[24]

Q2: I've tried heating and using a co-solvent, but my compound still crashes out of solution upon cooling. What should I do?

A2: This indicates that the solubility of your compound is highly temperature-dependent. If maintaining a high reaction temperature is not feasible for the entire process, consider a solvent system that provides better solubility at lower temperatures. You could also explore a reactive crystallization approach, where the product is designed to be less soluble than the starting material under the reaction conditions, thus precipitating out as it forms and driving the reaction to completion.

Q3: Can I use a surfactant to improve the solubility of my benzoic acid derivative?

A3: Yes, surfactants can be used to increase the solubility of poorly soluble compounds. Surfactants are amphiphilic molecules that can form micelles in solution. The hydrophobic core of the micelle can encapsulate the nonpolar part of your benzoic acid derivative, while the hydrophilic shell interacts with the aqueous solvent, effectively solubilizing the compound.

Q4: How do substituents on the benzoic acid ring affect its solubility?

A4: The nature and position of substituents can have a significant impact on solubility.

  • Electron-withdrawing groups (e.g., -NO₂) can increase the acidity of the carboxylic acid, which can affect its solubility in pH-dependent systems.[3]

  • Electron-donating groups (e.g., -CH₃) can decrease acidity.[4]

  • Polar substituents (e.g., -OH) can increase solubility in polar solvents through additional hydrogen bonding opportunities.

  • Nonpolar, bulky substituents will generally decrease solubility in polar solvents but may increase it in nonpolar solvents.

Part 3: Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System
  • Initial Dissolution Attempt: In the reaction vessel, attempt to dissolve the benzoic acid derivative in the primary solvent (e.g., water).

  • Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., ethanol, DMSO) dropwise.

  • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.

  • Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction.

  • Reaction Setup: Proceed with the reaction in the established co-solvent system.

Protocol 2: pH-Mediated Dissolution in Aqueous Media
  • Determine pKa: If the pKa of your specific benzoic acid derivative is unknown, a literature search or computational prediction is recommended. The pKa of benzoic acid is approximately 4.2.[8][17]

  • Prepare Buffered Solution: Prepare a buffer solution with a pH at least 1-2 units above the pKa of your compound.

  • Dissolution: Add the benzoic acid derivative to the buffered solution with stirring. It should dissolve to form the corresponding benzoate salt.

  • Reaction: Carry out the reaction in the buffered solution.

  • Product Isolation: After the reaction is complete, the product can often be precipitated by acidifying the solution to a pH below the pKa of the product, converting the soluble salt back to the less soluble neutral acid form.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water00.17
Water250.34
Water1005.63
Ethanol1547.1
Ethanol19.252.4
Methanol2371.5
Acetone-Soluble
Benzene-Soluble
Carbon Tetrachloride-Soluble
Chloroform-Soluble

Data compiled from various sources.[2][6][8][10]

Table 2: pKa Values of Selected Benzoic Acid Derivatives

CompoundpKa
Benzoic acid4.20
2-Nitrobenzoic acid2.17
3-Nitrobenzoic acid3.45
4-Nitrobenzoic acid3.44
2-Hydroxybenzoic acid2.97
3-Hydroxybenzoic acid4.06
4-Hydroxybenzoic acid4.48
2-Methylbenzoic acid3.91

Data compiled from various sources.[25][26]

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Solubility of Things. (n.d.). Benzoic Acid. Available at: [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. Available at: [Link]

  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Available at: [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Available at: [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Available at: [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Available at: [Link]

  • S.C. PANDA, et al. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Available at: [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • R. Williams. (2022, April 7). pKa Data Compiled by R. Williams. Available at: [Link]

  • Wikipedia. (n.d.). Hydrotrope. Available at: [Link]

  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Available at: [Link]

  • Scribd. (n.d.). Benzoic Acid Solubility in Solvents. Available at: [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available at: [Link]

  • Scilit. (n.d.). Action of hydrotropes and alkyl-hydrotropes. Available at: [Link]

  • Journal of Drug Discovery and Therapeutics. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Available at: [Link]

  • ResearchGate. (2014). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility. Available at: [Link]

  • ResearchGate. (2020). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Available at: [Link]

  • ResearchGate. (2007). Hydrotropic solutions. Available at: [Link]

  • ResearchGate. (2016). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Available at: [Link]

  • J R Hess Company, Inc. (n.d.). How Hydrotropes Enhance Stability and Clarity. Available at: [Link]

  • Quora. (2017, May 8). What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? Available at: [Link]

  • MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Available at: [Link]

  • YouTube. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH. Available at: [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Available at: [Link]

  • Reddit. (2025, September 9). Tips needed for insoluble compound. Available at: [Link]

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Available at: [Link]

  • Asian Journal of Chemical Sciences. (2018, February 14). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Available at: [Link]

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Available at: [Link]

Sources

Technical Support Center: Preventing "Oiling Out" in Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organic compound crystallization. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and prevent the phenomenon of "oiling out." As a Senior Application Scientist, my goal is to synthesize the technical principles with practical, field-proven strategies to help you achieve robust and reproducible crystallizations.

Understanding "Oiling Out": A Critical Challenge in Crystallization

"Oiling out," also known as Liquid-Liquid Phase Separation (LLPS), is a common yet problematic event in which a dissolved compound separates from a supersaturated solution as a liquid (an "oil" or emulsion) rather than as a solid crystalline phase.[1][2][3] This secondary liquid phase is a solute-rich, often unstable intermediate.[2]

This phenomenon is a significant hurdle in process development because it can lead to a host of issues, including:

  • Poor Impurity Rejection : The oil phase can act as a good solvent for impurities, which then get trapped when the oil eventually solidifies, compromising the purity of the final product.[2][4][5]

  • Uncontrolled Solidification : The transformation from oil to solid is often rapid and uncontrolled, leading to the formation of an amorphous solid, gel, or a poorly defined crystalline form.[1][2] This can negatively impact particle properties like morphology and size distribution.[6]

  • Processing and Isolation Difficulties : Oiled-out products are often sticky, gum-like materials that are difficult to filter, wash, and handle in downstream processing.[2][7]

  • Scale-Up Failures : Processes prone to oiling out are notoriously difficult to scale up, as changes in vessel geometry, mixing efficiency, and heat transfer can alter the delicate balance and lead to out-of-specification batches.[2]

The fundamental cause of oiling out lies in the interplay between thermodynamics and kinetics. It can be a kinetic phenomenon , where the rate of generating supersaturation (e.g., by rapid cooling) is faster than the rate of crystal nucleation and growth, forcing the system to relieve supersaturation through the faster pathway of forming a liquid phase.[1][8] Alternatively, it can be a thermodynamic phenomenon driven by a "miscibility gap," an inherent property of the solute-solvent system where, under certain conditions of temperature and concentration, the single liquid phase is unstable and will separate into two liquid phases.[1][2]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My compound has formed an oily liquid instead of crystals upon cooling. What are my immediate options to salvage the experiment?

A1: Causality & Remediation

When a compound oils out, it means the solution became supersaturated at a temperature above the melting point of your solid (or a melting point depressed by impurities), and liquid-liquid phase separation was kinetically favored over solid nucleation.[4] The primary goal is to redissolve the oil and create conditions that favor direct crystallization.

Immediate Remediation Protocol:

  • Re-dissolve the Oil : Gently heat the mixture until the oil phase completely redissolves, resulting in a clear, homogeneous solution.

  • Add More Solvent : To reduce the overall concentration, add a measured amount of additional solvent (e.g., 10-20% of the initial volume).[4] This lowers the saturation temperature, meaning the solution will need to be cooled to a lower temperature before precipitation begins, hopefully below the point where oiling out occurs.

  • Attempt a Slower, Controlled Cooling : Cool the solution much more slowly. A rapid temperature drop is a primary driver for oiling out.[9][10] Use a programmable heating mantle or a well-insulated water bath to control the cooling rate.

  • Induce Nucleation : If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create a nucleation site.[4]

  • Consider Seeding : If you have pure crystals from a previous batch, introducing a few seed crystals once the solution is in its metastable zone (slightly supersaturated but not yet spontaneously nucleating) is a powerful method to bypass the energy barrier for primary nucleation and prevent oiling out.[1][7][9]

Q2: I consistently get oiling out with my current solvent system. How do I select a better solvent to prevent this?

A2: The Critical Role of the Solvent System

The choice of solvent is paramount, as the interactions between the solute and solvent molecules dictate the phase behavior.[11][12] Oiling out is common when the solvent and solute have very different polarities (e.g., a nonpolar compound in a highly polar solvent) or when using a solvent mixture where the components have significantly different polarities (e.g., ethanol-hexane).[8][12] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Systematic Solvent Screening

This protocol helps you systematically identify a suitable solvent or solvent mixture to prevent oiling out.

  • Preparation : Place a small amount (e.g., 20-30 mg) of your crude compound into several small test tubes or vials.

  • Single Solvent Screening : To each tube, add a different potential solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, water).

  • Solubility Test :

    • If the compound dissolves at room temperature, the solvent is too good.

    • If the compound is insoluble, heat the tube gently. If it dissolves upon heating, it's a potential candidate.

  • Cooling Observation : Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe whether clean crystals form or if the compound oils out.

  • Mixed Solvent System (if needed) : If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble but miscible with the good solvent) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the saturation point).[13]

  • Analysis : Cool the cloudy solution slowly. The system that yields solid crystals without forming an intermediate oil phase is your best candidate.

Q3: My solution turns cloudy, but I'm not sure if it's oiling out or the formation of very fine crystals. How can I distinguish between them?

A3: Diagnosis and Observation

Distinguishing between an emulsion (oiling out) and a suspension of fine crystals is a critical diagnostic step.[1]

  • Visual Inspection : Oiling out often first appears as a milky or opalescent haze that resolves into distinct liquid droplets, which may coalesce and settle as a separate liquid layer.[4][7] A crystalline solid will appear as a suspension of fine, discrete particles that give the solution a cloudy but not "oily" sheen. Under magnification, you should see sharp edges on crystals, whereas oil droplets are spherical.

  • Response to Heating : Gently warm a small sample of the cloudy mixture. An oil will typically redissolve at a sharp, distinct temperature. A suspension of fine crystals may take longer to dissolve and will do so over a temperature range as more solid dissolves.

  • Process Analytical Technology (PAT) : For process development, probe-based imaging tools can directly visualize the particles in real-time, allowing for unambiguous identification of spherical oil droplets versus crystalline solids.[2]

Q4: Could impurities be the cause of my oiling out problem?

A4: The Impact of Impurities

Yes, absolutely. Impurities are a major contributor to oiling out for two primary reasons:[10][13][14]

  • Melting Point Depression : Impurities can significantly lower the melting point of your compound. This increases the likelihood that the solution becomes supersaturated at a temperature where your compound is thermodynamically stable as a liquid, leading to oiling out.[4]

  • Interference with Crystal Lattice Formation : Impurities can disrupt the ordered packing of molecules into a crystal lattice, kinetically hindering nucleation and growth, which allows the faster process of liquid-liquid phase separation to dominate.[13]

Troubleshooting Steps:

  • Assess Purity : If possible, analyze the purity of your crude material.

  • Pre-Purification : Consider a preliminary purification step. If you suspect the presence of highly colored or polar impurities, adding activated charcoal to the hot solution before filtration can help remove them.[4][14]

  • Wash Crude Solid : If the crude solid was isolated from an aqueous workup, ensure it is thoroughly dried to remove residual solvents, which can act as impurities.

Visualization of Concepts

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving an oiling out problem.

G start Experiment Results in Cloudy Solution / Precipitate is_oil Is it an oil or solid? start->is_oil remediate Remediation Protocol: 1. Re-heat to dissolve 2. Add more solvent 3. Cool slowly is_oil->remediate It's an Oil success Crystals Formed Successfully is_oil->success It's a Solid remediate->success Success failed Oiling Out Persists remediate->failed Failure troubleshoot Systematic Troubleshooting failed->troubleshoot solvent Optimize Solvent System (Perform Solvent Screen) troubleshoot->solvent Option 1 seeding Implement Seeding Strategy troubleshoot->seeding Option 2 purity Improve Material Purity (e.g., Charcoal Treatment) troubleshoot->purity Option 3 solvent->success seeding->success purity->success

Caption: A decision-making flowchart for troubleshooting oiling out.

Phase Diagram Representation

Oiling out occurs when the process path enters the Liquid-Liquid Phase Separation (LLPS) region before controlled crystallization can occur.

G cluster_0 Phase Diagram A Undersaturated Solution B Metastable Zone (Ideal for Seeding & Growth) A->B Cooling C Labile Zone (Spontaneous Nucleation) B->C Further Cooling D LLPS / Oiling Out Region B->D Incorrect Path (High Supersaturation) E Solid + Solution (Crystalline Product) B->E Correct Path (Controlled Growth) D->E Uncontrolled Solidification

Caption: Phase diagram showing the desired vs. undesired crystallization path.

Frequently Asked Questions (FAQs)

Q1: What is the difference between "oiling out" and a "miscibility gap"? A1: "Oiling out" is the observational term for the formation of a liquid phase.[1] It is often a kinetic issue caused by creating supersaturation too quickly.[2] A "miscibility gap" is a thermodynamic property of the system, representing a region in the phase diagram where the mixture is unstable as a single liquid and will separate into two liquid phases, regardless of the rate of supersaturation generation.[1][2] Adding seeds into an emulsion caused by a miscibility gap will not induce crystallization; the seeds will simply dissolve in the oil.[1]

Q2: How does supersaturation control prevent oiling out? A2: Supersaturation is the driving force for crystallization. However, if this driving force is too high, the system can be pushed into a state where the kinetically faster process of forming a disordered liquid (oil) is preferred over forming an ordered solid crystal.[2] By generating supersaturation slowly (e.g., slow cooling, slow anti-solvent addition), you keep the system within the metastable zone width (MSZW), a region of moderate supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals (like seeds) can occur in a controlled manner.[1][9]

Q3: Can stirring speed affect oiling out? A3: Yes. Inadequate mixing can create localized areas of very high supersaturation, which can trigger oiling out.[1] For example, during anti-solvent addition, poor mixing can lead to pockets where the anti-solvent concentration is very high, causing the compound to crash out as an oil. Conversely, excessively high shear from aggressive stirring can sometimes inhibit nucleation. It is crucial to ensure adequate but not overly aggressive mixing to maintain a homogeneous solution.[1]

Q4: Is it ever beneficial to "oil out"? A4: While generally undesirable, there are niche applications. In a process called "spherical crystallization," a controlled oiling out event is used to form droplets, which then crystallize internally to produce spherical agglomerates with improved flowability and handling properties.[15][16] Additionally, in some rare cases, impurities might be preferentially segregated into the bulk solvent while the desired compound forms the oil, offering a potential, though complex, purification pathway.[9][17] However, for routine purification, avoiding oiling out is the primary objective.

Data Presentation

The following tables illustrate how experimental parameters can be systematically varied to troubleshoot and prevent oiling out.

Table 1: Effect of Cooling Rate on Crystallization Outcome

Cooling Rate (°C/hour) Observation Purity (%)
20 Oiling Out N/A
10 Oiling Out & some solid 85
5 Crystalline Solid 98
2 Crystalline Solid 99

This table illustrates a common trend where slower cooling rates favor the formation of high-purity crystalline solids over oiling out.[9]

Table 2: Example of Solvent Screening Results for a Non-Polar Compound

Solvent Polarity Index Observation upon Cooling
Water 10.2 Insoluble
Methanol 5.1 Oiling Out
Isopropanol 3.9 Fine Crystals, Slow Growth
Ethyl Acetate 4.4 Oiling Out
Toluene 2.4 Good Crystals
Heptane 0.1 Poor Solubility

This table provides an example of how solvent polarity can impact the outcome. For a non-polar compound, a moderately non-polar solvent like toluene provides the best result.

References
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. (2022). Crystal Growth & Design. Retrieved from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Choi, H. (2022). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Retrieved from [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024). ACS Publications. Retrieved from [Link]

  • Oiling Out | Winsor & Newton. (2021). YouTube. Retrieved from [Link]

  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. (2019). Semantic Scholar. Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Retrieved from [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. (2019). College of Engineering and Applied Science. Retrieved from [Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. (n.d.). Langmuir. Retrieved from [Link]

  • Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. (2020). ResearchGate. Retrieved from [Link]

  • The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor. Retrieved from [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. (n.d.). ResearchGate. Retrieved from [Link]

  • Oiling Out: How to restore depth and colour to your oil paintings. (n.d.). Winsor & Newton. Retrieved from [Link]

  • Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. (2020). Organic Process Research & Development. Retrieved from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi. (n.d.). Retrieved from [Link]

  • The schematic of the oiling out process during the cooling crystallization of an API. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. (n.d.). ACS Publications. Retrieved from [Link]

  • A method to crystallize substances that oil out. (n.d.). ResearchGate. Retrieved from [Link]

  • What can cause "oiling out"? (2011). Reddit. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Process Wednesday: Oiling out. (2012). Chemjobber. Retrieved from [Link]

  • Oiling out explained | Winsor & Newton Masterclass. (2024). YouTube. Retrieved from [Link]

  • What are the Best Practices of Oiling Out. (2010). Natural Pigments. Retrieved from [Link]

  • What are the Best Practices of Oiling Out. (2010). Natural Pigments. Retrieved from [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve common side reactions and experimental issues.

Section 1: Suzuki-Miyaura Coupling Complications

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most common and efficient method for synthesizing the biphenyl scaffold of the target molecule. However, it is susceptible to several side reactions that can lower yield and complicate purification.

FAQ 1: My reaction is producing a significant amount of a symmetrical biaryl byproduct. What is happening and how can I fix it?

Answer: You are observing homocoupling of your boronic acid starting material. This is one of the most common side reactions in Suzuki couplings, where two molecules of the boronic acid react with each other instead of with the aryl halide.[1]

The Chemistry Behind the Problem: Homocoupling is primarily driven by two pathways:

  • Oxygen-Mediated (Oxidative) Homocoupling: If dissolved oxygen is present in the reaction mixture, it can react with the active Pd(0) catalyst to form oxo-palladium species. These species can then catalyze the homocoupling of the boronic acid.[2][3]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the catalytically active Pd(0). If this reduction is inefficient or if Pd(II) species are regenerated, they can react directly with two molecules of the boronic acid to produce the homocoupled product and Pd(0).[4][5]

Troubleshooting Workflow for Homocoupling:

Below is a logical workflow to diagnose and mitigate excessive homocoupling.

G Start High Homocoupling Observed Atmosphere 1. Check Reaction Atmosphere Start->Atmosphere Degas Degas Solvents & Reagents Rigorously (e.g., N2/Ar sparge, freeze-pump-thaw) Atmosphere->Degas Is O2 present? Inert Ensure Continuous Inert Atmosphere (Nitrogen or Argon Blanket) Degas->Inert Catalyst 2. Evaluate Palladium Source Inert->Catalyst PdSource Using Pd(II) Source? (e.g., Pd(OAc)2, PdCl2) Catalyst->PdSource UsePd0 Switch to Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) PdSource->UsePd0 Yes UsePrecatalyst Use Modern Precatalysts (e.g., Buchwald G3/G4) for efficient Pd(0) generation PdSource->UsePrecatalyst Yes Conditions 3. Optimize Reaction Conditions PdSource->Conditions No UsePd0->Conditions UsePrecatalyst->Conditions Base Consider a Weaker Base (e.g., K2CO3, K3PO4) Conditions->Base Temp Lower Reaction Temperature Conditions->Temp Addition Add Boronic Acid Slowly (e.g., via syringe pump) Conditions->Addition End Homocoupling Minimized Base->End Temp->End Addition->End G cluster_side Side Reaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OH)2 HydrideExchange Hydride Exchange ArPdX->HydrideExchange ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar-Ar' Dehalogenation Dehalogenation Pathway HydrideSource Hydride Source (e.g., Solvent, Base) HydrideSource->HydrideExchange ArPdH Ar-Pd(II)L2-H HydrideExchange->ArPdH RedElimH Reductive Elimination ArPdH->RedElimH RedElimH->Pd0 + Ar-H

Caption: Suzuki cycle showing the dehalogenation side pathway.

Troubleshooting Dehalogenation:

  • Solvent Choice: If using alcoholic solvents (e.g., methanol, ethanol), switch to aprotic solvents like dioxane, THF, or toluene, which are less likely to act as hydride donors. [6]2. Base Selection: Some amine bases can contribute to dehalogenation. Consider using inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Temperature Control: Elevated temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period.

Section 2: Reagent Integrity and Other Issues

FAQ 3: My yields are low, and I'm recovering my aryl halide, but I'm also not seeing much boronic acid starting material. What could be happening?

Answer: This suggests your boronic acid is decomposing before it can participate in the cross-coupling reaction. The most likely culprit is protodeboronation .

The Chemistry Behind the Problem: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of water. [4]For your specific synthesis, this would convert 4-methoxyphenylboronic acid into anisole, which would likely be lost during workup, explaining its disappearance from your analysis.

Troubleshooting Protodeboronation:

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to compensate for minor decomposition.

  • Base Strength and Amount: Avoid using a large excess of a very strong base. Use the minimum amount of base required for effective transmetalation (typically 2-3 equivalents).

  • Temperature and Time: Do not run the reaction at excessively high temperatures or for longer than necessary. Monitor the reaction by TLC or LC-MS and stop it once the aryl halide is consumed.

  • Slow Addition: In difficult cases, adding the boronic acid portion-wise or as a solution via syringe pump can maintain a low instantaneous concentration, disfavoring decomposition pathways.

FAQ 4: My final product has an unexpected phenolic peak in the ¹H NMR spectrum and a mass corresponding to the loss of a methyl group. Did I cleave a methoxy group?

Answer: While aryl methyl ethers are generally stable under standard Suzuki conditions, demethylation is a possible side reaction if the reaction or workup conditions are too harsh. [7] The Chemistry Behind the Problem: Demethylation of an aryl methyl ether typically requires strong Lewis acids (like BBr₃ or AlCl₃) or strong Brønsted acids (like HBr at high temperatures). [7][8]It is highly unlikely to occur during a standard Suzuki reaction with a carbonate or phosphate base. However, contamination or an improper workup could be the cause:

  • Acidic Workup: Using concentrated strong acids (e.g., HCl, H₂SO₄) especially with heating during workup could potentially cause some demethylation.

  • Lewis Acid Contamination: If the reaction vessel was previously used for reactions involving strong Lewis acids and not cleaned properly, trace amounts could catalyze this side reaction.

Troubleshooting and Prevention:

  • Workup Conditions: Quench the reaction and perform the initial extraction under basic or neutral conditions. Acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) at low temperature (0-5 °C) to precipitate the carboxylic acid product. Avoid prolonged exposure to strong acid, especially at elevated temperatures.

  • Alternative Reagents: Certain reagents used for demethylation, such as sodium alkylthiolates, can be formed in situ if sulfur-containing compounds are present under basic conditions, though this is a very rare possibility. [8]Ensure high purity of all reagents and solvents.

Section 3: Purification and Characterization

FAQ 5: How can I effectively purify my product away from the homocoupled byproducts and other impurities?

Answer: Purification of the final carboxylic acid product typically relies on differences in solubility and polarity between the desired product and the major impurities.

Key Impurities to Remove:

  • 4,4'-dimethoxybiphenyl: A neutral byproduct from homocoupling of 4-methoxyphenylboronic acid.

  • 3-methoxybenzoic acid: An acidic byproduct from dehalogenation.

  • Unreacted 3-bromo-5-methoxybenzoic acid: The acidic starting material.

Recommended Purification Strategy:

  • Acid-Base Extraction: This is the most powerful first step.

    • After the reaction, quench and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The desired product, unreacted starting material, and any acidic byproducts will move into the aqueous layer as their carboxylate salts.

    • The neutral homocoupling byproduct (4,4'-dimethoxybiphenyl) will remain in the organic layer, which can now be discarded.

    • Wash the basic aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Slowly acidify the cold (ice bath) aqueous layer with 1-2M HCl until the product precipitates out (typically pH 2-3).

  • Recrystallization: This step is crucial for removing closely related acidic impurities.

    • Collect the precipitated crude product by vacuum filtration.

    • Common recrystallization solvents for biphenyl carboxylic acids include aqueous ethanol, or mixtures like benzene/petroleum ether or ethyl acetate/hexanes. [9][10]Experiment with different solvent systems to achieve the best purification.

  • Chromatography: If recrystallization is insufficient, column chromatography can be used.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.

Purity Verification: Always confirm the purity of the final product using a combination of techniques. [11]* TLC: For quick checks during purification.

  • HPLC: To obtain a quantitative purity value (e.g., >98% by area normalization).

  • ¹H & ¹³C NMR: To confirm the chemical structure and absence of impurity signals.

  • Mass Spectrometry: To confirm the molecular weight of the product. [11]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2002). Organic Process Research & Development. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - NH 2. (2018). ResearchGate. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2000). Organic Process Research & Development. [Link]

  • ResearchGate. (2016). What demethylating reagent do you suggest? [Link]

  • Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. (2003). Synlett. [Link]

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2022). Molbank. [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (2015). Blucher Chemistry Proceedings. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025). ResearchGate. [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2012). Open Journal of Organic Polymer Materials. [Link]

  • Wikipedia. Demethylation. [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2016). The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016).
  • Synthesis and Characterization of Bemotrizinol Impurities. (2025). Orbital: The Electronic Journal of Chemistry. [Link]

  • Purifying process of 3,4,5-trimethoxyl benzoic acid. (2007).
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). Molbank. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid. It provides in-depth troubleshooting advice and answers to frequently encountered questions during the scale-up process, moving from bench-scale discovery to larger, process-oriented production.

Introduction: The Challenge of Scale

This compound is a valuable biaryl intermediate in pharmaceutical synthesis. The key transformation for its construction is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] While robust at the lab scale, scaling this reaction introduces significant challenges related to mass and heat transfer, reagent stoichiometry, catalyst stability, and impurity profiles.[3][4] This document serves as a practical, field-tested guide to navigate these complexities, ensuring a reproducible and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable route involves a Suzuki-Miyaura coupling between an ester of 3-bromo-5-methoxybenzoic acid (e.g., the methyl or ethyl ester) and 4-methoxyphenylboronic acid, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.

  • Why this route?

    • Starting Material Availability: 3-Bromo-5-methoxybenzoic acid and 4-methoxyphenylboronic acid are commercially available and relatively inexpensive.

    • Protection Strategy: Protecting the carboxylic acid as an ester prevents undesirable side reactions with the basic conditions of the Suzuki coupling.

    • Robustness: The Suzuki-Miyaura reaction is well-documented and tolerant of a wide range of functional groups, making it highly reliable.[5]

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the Suzuki coupling step?

When scaling up, the following parameters become critical and must be carefully controlled:

  • Temperature: Heat transfer is less efficient in large reactors. Exotherms must be managed to prevent runaway reactions and the formation of thermal degradation byproducts.[3]

  • Mixing/Agitation: Inadequate mixing in large, multiphase reaction mixtures can lead to low conversion rates, inconsistent heating, and increased byproduct formation. This is a common failure point in scale-up.[4]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Maintaining a strict inert (nitrogen or argon) atmosphere is crucial to prevent catalyst deactivation and the formation of homocoupled byproducts.[4][6]

  • Rate of Reagent Addition: Controlled addition of reagents, particularly the boronic acid or base, can help manage exotherms and minimize side reactions.

Overall Synthetic Workflow

The typical process flow for the synthesis is outlined below. Each stage presents unique challenges that are addressed in the troubleshooting section.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Isolation A Starting Materials (3-Bromo-5-methoxybenzoate, 4-Methoxyphenylboronic acid) B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base, Solvent C Reaction Workup (Quench & Phase Split) B->C D Saponification (Ester Hydrolysis) C->D NaOH or KOH E Acidification & Precipitation D->E F Crude Product Filtration E->F G Recrystallization F->G Hot Solvent System H Final Product Drying G->H I This compound H->I

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Guide: From Stalled Reactions to Impure Product

This section addresses specific problems encountered during scale-up, providing causative explanations and actionable solutions.

Category 1: Low or Stalled Reaction Conversion
Q: My Suzuki coupling reaction has stopped at 70% conversion and won't proceed, even with extended time. What happened?

A: This is a classic case of catalyst deactivation or mass transfer limitation.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Catalyst Deactivation (Oxygen) The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen, especially at elevated temperatures. This is a primary cause of failed scale-ups.[4][6]1. Improve Inerting: Ensure the reactor is thoroughly purged with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction. 2. Degas Solvents: Sparge all solvents with nitrogen for at least 30 minutes before use.
Catalyst Deactivation (Impurities) Impurities in starting materials or solvents (e.g., sulfides) can poison the palladium catalyst.1. Reagent Quality Check: Analyze the purity of your 3-bromo-5-methoxybenzoate and 4-methoxyphenylboronic acid. Use high-purity, low-water content solvents.
Poor Mass Transfer / Mixing In a biphasic system (e.g., toluene/water), insufficient agitation prevents efficient contact between the reactants in the organic phase and the base in the aqueous phase.[3]1. Increase Agitation Speed: If possible, increase the RPM of the overhead stirrer. 2. Consider a Phase Transfer Catalyst: Adding a small amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate ion transport between phases.
Insoluble Base If the base (e.g., K₂CO₃) is not sufficiently dissolved or forms clumps, its effective surface area is reduced, slowing down the transmetalation step of the catalytic cycle.1. Ensure Base is Finely Powdered: Use a finely milled grade of the base. 2. Increase Water Content: In biphasic systems, slightly increasing the amount of water can improve base solubility.
Category 2: Byproduct Formation
Q: My crude product is contaminated with a significant amount of 4,4'-dimethoxybiphenyl. How can I prevent this?

A: This byproduct arises from the homocoupling of 4-methoxyphenylboronic acid. It is often promoted by the presence of oxygen or high catalyst loading.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Oxygen in Headspace Oxygen can mediate the oxidative homocoupling of the boronic acid, independent of the main catalytic cycle.1. Strict Anaerobic Conditions: As with catalyst deactivation, rigorous deoxygenation of the reactor and reagents is the primary solution.
Incorrect Stoichiometry Using a large excess of boronic acid can favor the homocoupling side reaction.1. Optimize Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1–1.2 equivalents). 2. Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
High Reaction Temperature Elevated temperatures can sometimes increase the rate of side reactions relative to the desired cross-coupling.1. Lower Reaction Temperature: Evaluate if the reaction can proceed efficiently at a slightly lower temperature (e.g., 80 °C instead of 90 °C).
Category 3: Purification & Isolation Issues
Q: My final product has a gray or black tint, and ICP analysis shows high levels of residual palladium. How do I remove it?

A: Palladium contamination is a critical issue in pharmaceutical synthesis and must be reduced to acceptable levels (typically <10 ppm).[7] The color indicates the presence of palladium black (colloidal Pd(0)).

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Catalyst Precipitation At the end of the reaction, the soluble palladium catalyst can crash out as insoluble palladium black, which gets trapped in the product.1. Hot Filtration: After the reaction is complete but before cooling, filter the organic phase through a pad of Celite® to remove precipitated palladium.
Insufficient Scavenging The product molecule itself may chelate palladium, making it difficult to remove.1. Use a Metal Scavenger: After the workup, treat the organic solution of the product with a dedicated palladium scavenger (e.g., silica-based thiourea scavengers, activated carbon).[7] 2. Optimize Recrystallization: Choose a recrystallization solvent system where the product has high solubility when hot and very low solubility when cold, while palladium impurities remain in the mother liquor.
Q: I am struggling to crystallize the final product, or the yield from recrystallization is very low.

A: This indicates a poor choice of solvent or the presence of impurities that are inhibiting crystallization.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Inappropriate Solvent The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.1. Solvent Screen: Perform small-scale solubility tests with various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) and their mixtures to find the optimal system. A common choice is an alcohol/water or ester/alkane mixture.
"Oiling Out" The product may be melting in the hot solvent instead of dissolving, or it may be precipitating as a liquid oil upon cooling.1. Use a Solvent Mixture: If the product oils out, add a co-solvent in which it is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
High Impurity Load High levels of byproducts or unreacted starting materials can interfere with the crystal lattice formation.1. Pre-Purification: If the crude material is very impure (>10% impurities), consider an initial purification step like an acid-base wash to remove non-acidic impurities before attempting recrystallization.
Troubleshooting Decision Tree for Low Yield

G Start Low Yield or Stalled Suzuki Coupling Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Mixing Is mixing adequate? Check_Catalyst->Check_Mixing Yes Sol_Inert Solution: Improve inerting (N2/Ar). Degas all solvents. Check_Catalyst->Sol_Inert No Check_Reagents Are reagents pure & stoichiometric? Check_Mixing->Check_Reagents Yes Sol_Mixing Solution: Increase agitation speed. Add Phase Transfer Catalyst. Check_Mixing->Sol_Mixing No Check_Temp Is temperature correct? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Verify reagent purity (NMR/HPLC). Check base solubility/quality. Check_Reagents->Sol_Reagents No Sol_Temp Solution: Verify internal probe reading. Ensure proper heat transfer. Check_Temp->Sol_Temp No

Caption: A logical flow for diagnosing low-yield issues.

Recommended Experimental Protocol (Lab Scale Example)

This protocol describes the synthesis of the methyl ester intermediate followed by saponification. It serves as a validated baseline before embarking on a large-scale campaign.

Part A: Suzuki Coupling - Synthesis of Methyl 5-Methoxy-3-(4-methoxyphenyl)benzoate
  • Reactor Setup: To a jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add Methyl 3-bromo-5-methoxybenzoate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and a suitable solvent such as toluene (10 volumes).

  • Inerting: Sparge the mixture with nitrogen for 30 minutes while stirring.

  • Base Addition: In a separate vessel, dissolve potassium carbonate (K₂CO₃, 3.0 equiv) in deionized water (3 volumes). Degas this solution with nitrogen.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 equiv), to the reactor.

  • Reaction: Add the aqueous base solution to the reactor. Heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC every 1-2 hours until the starting bromide is consumed (<1% remaining).

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

Part B: Saponification - Synthesis of this compound
  • Hydrolysis: To the organic solution from Part A, add methanol (5 volumes) and a 4M aqueous solution of sodium hydroxide (NaOH, 3.0 equiv).

  • Reaction: Heat the mixture to 60 °C and stir until HPLC analysis confirms the complete disappearance of the methyl ester.

  • Isolation: Cool the mixture to room temperature. Separate the layers. Wash the aqueous layer with a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid (HCl) until the pH is ~2. The product will precipitate as a solid.

  • Filtration: Stir the resulting slurry for 1-2 hours, then filter the solid. Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

References

  • Quick Company. (2011). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from Quick Company website: [Link]

  • MDPI. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from MDPI website: [Link]

  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from MDPI website: [Link]

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from ResearchGate website: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from NIH website: [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Der Pharma Chemica. (2010). Study of Azo Ester Mesogens: 4-(4 ¢ -n-Alkoxy benzoyloxy)-3- Methoxy. Retrieved from Der Pharma Chemica website: [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from Chemical.AI website: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • ACS Publications. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from ACS Publications website: [Link]

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from ACS Publications website: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from MDPI website: [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from WuXi STA website: [Link]

  • CAS Common Chemistry. (n.d.). 4-Methoxy-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]benzoic acid. Retrieved from CAS Common Chemistry website: [Link]

  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from MDPI website: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from ResearchGate website: [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Benzoic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic analysis of benzoic acid and its synthesis-related impurities. Here, we provide in-depth, field-proven insights and systematic troubleshooting protocols to help you develop and optimize robust HPLC methods for accurate impurity profiling.

Introduction: The Challenge of Benzoic Acid Analysis

Benzoic acid, the simplest aromatic carboxylic acid, is a crucial building block and preservative in the pharmaceutical and food industries. Its synthesis, typically via toluene oxidation, can generate a profile of structurally similar impurities.[1][2] These may include starting materials, intermediates like benzaldehyde, and by-products such as diphenyls or phthalic anhydride.[1][3] Accurately resolving and quantifying these impurities is critical for ensuring product quality, safety, and regulatory compliance.

This guide addresses the common chromatographic hurdles encountered during method development, focusing on reversed-phase HPLC (RP-HPLC), the predominant analytical technique for this application.[4][5]

Troubleshooting Guide: Common Chromatographic Issues

This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.

Q1: My benzoic acid peak is co-eluting with a critical impurity. How can I improve the resolution?

Answer:

Poor resolution between two peaks is one of the most common challenges in HPLC.[6] A resolution value (Rs) of ≥ 1.5 is generally required for reliable quantification.[7] To improve resolution, you must manipulate one of the three key factors in the resolution equation: selectivity (α) , efficiency (N) , or retention factor (k) .[6]

  • Pillar 1: Manipulate Selectivity (α) - The Most Powerful Tool Selectivity is the measure of separation between two peak maxima and is the most effective parameter for resolving co-eluting peaks.[6][8]

    • Adjust Mobile Phase pH: This is the most critical parameter for ionizable compounds like benzoic acid. Benzoic acid has a pKa of approximately 4.2.[9][10]

      • Mechanism: At a mobile phase pH around its pKa, benzoic acid will exist as a mixture of its ionized (benzoate) and non-ionized (protonated) forms.[11][12] This can lead to poor peak shape and shifting retention times.[13][14] To ensure consistent interaction with the C18 stationary phase, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[15]

      • Protocol: To maximize retention and achieve sharp peaks for benzoic acid, suppress its ionization by lowering the mobile phase pH to ~2.5-3.0 using an additive like formic acid or phosphoric acid.[11][16] This ensures the benzoic acid is in its non-ionized, more hydrophobic form, increasing its retention on the reversed-phase column.[17] Impurities with different pKa values will respond differently to this pH change, often leading to dramatic improvements in selectivity and resolution.[15][17]

    • Change Organic Modifier: If pH adjustment is insufficient, changing the organic solvent in the mobile phase can alter selectivity.

      • Mechanism: Acetonitrile and methanol, the most common RP-HPLC solvents, have different chemical properties that influence their interaction with analytes and the stationary phase.[18] Acetonitrile can participate in π-π interactions, while methanol is a stronger proton donor and acceptor.[18] Switching from one to the other can change the elution order of impurities relative to the main peak.[7][18]

      • Protocol: If your current method uses acetonitrile, prepare an equivalent mobile phase (in terms of solvent strength) using methanol and re-run the separation.[8]

  • Pillar 2: Increase Column Efficiency (N) Higher efficiency results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds.[6]

    • Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase the number of theoretical plates (N) and thus improve efficiency.[7][8]

    • Increase Column Length: Doubling the column length will increase the plate number, but also double the analysis time and backpressure.[7][19]

  • Pillar 3: Optimize Retention Factor (k) The retention factor (k) describes how long an analyte is retained on the column. An optimal k range is typically between 2 and 10.[8]

    • Adjust Organic Solvent Strength: In reversed-phase HPLC, increasing the amount of aqueous solvent (e.g., buffered water) in the mobile phase will increase retention times for all components.[6][16] This can sometimes provide enough separation for closely eluting peaks.

    • Optimize the Gradient: For complex impurity profiles, a gradient elution is often necessary.[19] Making the gradient shallower (i.e., increasing the organic component more slowly over time) will increase the separation window and can improve the resolution of closely eluting peaks.[16]

Q2: The benzoic acid peak is tailing significantly. What is the cause and how do I fix it?

Answer:

Peak tailing is often observed for acidic or basic compounds and can compromise quantification accuracy. A USP tailing factor (Tf) greater than 2 is generally unacceptable. The primary causes are either chemical (secondary interactions) or physical (flow path issues).[20]

  • Cause 1: Secondary Silanol Interactions (Chemical)

    • Mechanism: Most reversed-phase columns are based on silica particles. At mobile phase pH values above ~3.5, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻).[18] These negatively charged sites can have a secondary ionic interaction with acidic analytes like benzoic acid, especially if it is partially ionized, leading to a mixed-mode retention mechanism that causes peak tailing.

    • Solution:

      • Lower Mobile Phase pH: As described in Q1, operating at a pH of 2.5-3.0 suppresses the ionization of both the benzoic acid and the surface silanols, minimizing these unwanted secondary interactions.[11] This is the most effective solution.

      • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small, inert group) show significantly reduced silanol activity. Ensure you are using a modern, high-quality column.

  • Cause 2: Column Overload

    • Mechanism: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape where the peak front is vertical and the tail is sloped.[20]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves with lower mass on the column.

  • Cause 3: Physical or System Issues

    • Mechanism: A physical disruption in the flow path can cause band broadening and tailing that affects all peaks in the chromatogram.[20] This could be a partially blocked column inlet frit, a void at the head of the column, or excessive dead volume in the system connections.[20][21]

    • Solution:

      • Check for Frit Blockage: Disconnect the column and reverse it. Flush it to waste with mobile phase at a low flow rate. This can sometimes dislodge particulates blocking the inlet frit.[20]

      • Inspect Connections: Ensure all tubing and fittings between the injector and the column, and the column and the detector, are properly seated with minimal dead volume.

      • Replace Guard Column/Column: If a guard column is used, remove it and see if the peak shape improves. If the problem persists and chemical causes have been ruled out, the analytical column itself may be damaged or old and require replacement.[20]

Frequently Asked Questions (FAQs)

What are the typical starting conditions for an HPLC method for benzoic acid impurities?

A robust starting point for method development is crucial. The following table summarizes recommended initial parameters.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column L1 (C18), 150 x 4.6 mm, 3 or 5 µmC18 is the standard for reversed-phase and provides good hydrophobic retention for benzoic acid and its related substances.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Suppresses ionization of benzoic acid (pKa ~4.2) for good retention and peak shape.[22]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often the first choice due to its lower viscosity and UV transparency.[18]
Gradient 5% B to 95% B over 20-30 minutesA scouting gradient is essential to determine the retention behavior of all potential impurities.[16][19]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[16]
Column Temp. 30 °CProvides better reproducibility than ambient temperature. Can be increased to reduce viscosity and improve efficiency.[16][19]
Detection (UV) 230 nm or 254 nmBenzoic acid has strong absorbance around these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.[4]
Injection Vol. 5 - 10 µLShould be optimized to avoid column overload.
How do I develop a stability-indicating HPLC method?

A stability-indicating method is one that can accurately separate the drug substance from its degradation products. This is a requirement for regulatory submissions.[23][24]

  • Perform Forced Degradation Studies: Subject the benzoic acid sample to stress conditions such as acid hydrolysis, base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis (light exposure).[25]

  • Analyze Stressed Samples: Run the stressed samples using your optimized HPLC method.

  • Assess Peak Purity: The primary goal is to demonstrate that the main benzoic acid peak is free from any co-eluting degradants. Use a PDA detector to check the peak purity of the benzoic acid peak in both stressed and unstressed samples.

  • Achieve Resolution: The method must demonstrate baseline resolution (Rs > 1.5) between the benzoic acid peak and all degradation product peaks.[7]

  • Mass Balance: The total amount of benzoic acid and its detected degradants should account for close to 100% of the initial amount, demonstrating that all major degradation products are being detected.

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimizing mobile phase pH to improve the resolution between benzoic acid and a closely eluting impurity.

  • Preparation: Prepare three different mobile phase A solutions:

    • Buffer 1: 0.1% Formic Acid in Water (pH ~2.7)

    • Buffer 2: 20mM Potassium Phosphate in Water, adjusted to pH 3.5 with phosphoric acid.

    • Buffer 3: 20mM Potassium Phosphate in Water, adjusted to pH 6.0 with potassium hydroxide.

  • Initial Run: Using your existing gradient and a C18 column, perform an injection using Buffer 1 as Mobile Phase A. Record the retention times and resolution.

  • pH 3.5 Run: Equilibrate the system thoroughly with Buffer 2 as the new Mobile Phase A. Perform an injection. Note the changes in retention time and selectivity. Benzoic acid should elute earlier as it becomes partially ionized.

  • pH 6.0 Run: Equilibrate the system with Buffer 3. Perform an injection. At this pH, benzoic acid will be fully ionized and should elute very early, near the solvent front.

  • Analysis: Compare the three chromatograms. The optimal pH will be the one that provides the best selectivity (α) and resolution (Rs) between benzoic acid and the critical impurity. For benzoic acid analysis, this is almost always the lowest pH condition (Buffer 1).[11]

Logical Workflows

The following diagrams illustrate key decision-making processes in method development and troubleshooting.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Define Define Analytical Goal (e.g., Impurity Profile) Select Select Column & Mobile Phase (C18, ACN/H2O, pH 2.5) Define->Select Scout Run Scouting Gradient (5-95% B in 20 min) Select->Scout Eval Evaluate Resolution (Rs) & Peak Shape (Tf) Scout->Eval Opt_pH Optimize pH (for selectivity α) Eval->Opt_pH Rs < 1.5 Opt_Grad Optimize Gradient Slope (for retention k) Opt_pH->Opt_Grad Still poor Rs Robust Check Robustness (Vary pH, Temp, Flow) Opt_pH->Robust Rs > 1.5 Opt_Col Change Column Chemistry (e.g., Phenyl, Cyano) Opt_Grad->Opt_Col Still poor Rs Opt_Grad->Robust Rs > 1.5 Opt_Col->Robust Rs > 1.5 Validate Perform Full Validation (ICH/USP Guidelines) Robust->Validate Troubleshooting_Resolution start start check_k Is retention factor (k) in optimal range (2-10)? start->check_k adjust_k Adjust organic % or gradient slope to achieve k = 2-10 check_k->adjust_k No check_alpha Modify Selectivity (α) check_k->check_alpha Yes adjust_k->check_alpha adjust_pH Adjust Mobile Phase pH (2 pH units from pKa) check_alpha->adjust_pH change_solvent Change Organic Solvent (ACN ↔ MeOH) adjust_pH->change_solvent No Improvement solved Resolution Acceptable (Rs ≥ 1.5) adjust_pH->solved Success change_column Change Stationary Phase (C18 → Phenyl-Hexyl) change_solvent->change_column No Improvement change_solvent->solved Success check_N Increase Efficiency (N) change_column->check_N No Improvement change_column->solved Success smaller_particles Use Smaller Particle Column (5µm → sub-2µm) check_N->smaller_particles longer_column Use Longer Column smaller_particles->longer_column If pressure allows smaller_particles->solved Success longer_column->solved Success

Caption: Decision tree for troubleshooting poor peak resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. Retrieved from [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]

  • Process for the purification of benzoic acid. (1978). Google Patents.
  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023, February 24). Physics Forums. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved from [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). AZoM. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. (2015). Scientific Research Publishing. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • T1. Poor peak shape. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Process for the production and purification of benzoic acid. (1974). Google Patents.
  • Benzoic Acid Parameters observed during forced degradation study. (n.d.). ResearchGate. Retrieved from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • pH/Organic solvent double-gradient reversed-phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. (2019). IRE Journals. Retrieved from [Link]

  • AP Chemistry Unit 8.7 Practice Problems - pH and pKa. (2025, February 26). YouTube. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020, April 18). Chemical Review and Letters. Retrieved from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). NIST. Retrieved from [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. (2016, November 25). ResearchGate. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). FDA. Retrieved from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]

  • benzoic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of sterically hindered benzoic acids. Here, we move beyond basic protocols to dissect the root causes of low yields and provide actionable, field-proven solutions.

Introduction: The Steric Hurdle in Fischer Esterification

The Fischer-Speier esterification, while elegant in its simplicity, often falters when applied to sterically hindered substrates, such as 2,4,6-trimethylbenzoic acid.[1] The bulky substituents ortho to the carboxylic acid group physically obstruct the approach of the alcohol, impeding the formation of the crucial tetrahedral intermediate.[2] This steric inhibition dramatically slows the reaction rate and shifts the equilibrium unfavorably.[3] This guide will address common questions and provide robust troubleshooting strategies to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of a hindered benzoic acid is giving me extremely low yields (<30%). I'm using a standard sulfuric acid catalyst and refluxing in the parent alcohol. What's the primary issue?

A1: The core issue is the severe steric hindrance around the carboxylic acid's carbonyl carbon.[2] In a standard Fischer esterification, the reaction is an equilibrium process.[4][5] For hindered substrates, the activation energy for the nucleophilic attack by the alcohol is significantly higher, and the equilibrium often lies far to the side of the starting materials.

Causality:

  • Slow Reaction Kinetics: The bulky groups on the benzoic acid prevent the alcohol from easily attacking the protonated carbonyl.

  • Unfavorable Equilibrium: The formation of the tetrahedral intermediate is sterically disfavored, making the reverse reaction (hydrolysis of the ester) competitive, especially as water is produced.[4][6]

Initial Troubleshooting Steps:

  • Drastically Increase Reactant Concentration: While using the alcohol as the solvent is common, for sluggish reactions, ensuring a very high molar excess (10-fold or more) of the alcohol can help push the equilibrium forward, in accordance with Le Châtelier's principle.[4][7]

  • Aggressive Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[4][6] Employing a Dean-Stark apparatus with an azeotroping solvent like toluene is highly effective for continuous water removal and is a standard method for driving the reaction to completion.[4][8]

Q2: I've tried using a Dean-Stark trap and a large excess of alcohol, but my yields are still moderate at best. Are there ways to modify the Fischer esterification conditions further?

A2: Yes, when standard modifications are insufficient, more forceful conditions or alternative acid catalysts can be employed. However, be mindful that harsher conditions can lead to side reactions or decomposition of sensitive substrates.

Optimization Strategies for Fischer Esterification:

StrategyRationaleTypical Conditions
Higher Temperatures Increases reaction rate by providing more energy to overcome the activation barrier.Refluxing in higher-boiling point solvents (e.g., toluene, xylene) with the alcohol and a strong acid catalyst.
Alternative Acid Catalysts Stronger or bulkier catalysts can sometimes be more effective.p-Toluenesulfonic acid (p-TsOH) is a common alternative to H₂SO₄.[8] Lewis acids like hafnium(IV) or zirconium(IV) salts have also been shown to be effective.[5]
Microwave Irradiation Can significantly accelerate the reaction rate by efficient and rapid heating.[9]Sealed-vessel microwave synthesis can allow for temperatures well above the solvent's boiling point, but care must be taken to manage pressure.[9][10]

Experimental Workflow: Modified Fischer-Speier Esterification with Dean-Stark Apparatus

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine hindered benzoic acid, excess alcohol (4-10 equiv.), and p-TsOH (0.05 equiv.) in toluene. B Assemble Dean-Stark apparatus with a reflux condenser. A->B C Heat mixture to reflux. Water co-distills with toluene and is collected in the trap. B->C D Monitor reaction progress by TLC or GC until starting material is consumed. C->D E Cool reaction. Dilute with ether. D->E F Wash with sat. NaHCO₃ solution to neutralize acid, then brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography or distillation. G->H

Caption: Workflow for Modified Fischer Esterification.

Q3: The Fischer esterification is simply not working for my substrate. What are the go-to alternative methods for esterifying hindered benzoic acids?

A3: When direct acid catalysis fails, the strategy shifts to activating the carboxylic acid to make it a much more potent electrophile. This avoids the unfavorable equilibrium of the Fischer method. Several powerful methods are available, each with its own advantages.

Decision Logic for Alternative Esterification Methods

G Start Low Yield with Fischer Esterification Q_Mild Are mild conditions required? Start->Q_Mild Steglich Steglich Esterification (DCC/DMAP or EDC/DMAP) Q_Mild->Steglich Yes AcylChloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) + Alcohol/Base Q_Mild->AcylChloride No Yamaguchi Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride, DMAP) Steglich->Yamaguchi If Steglich fails or for macrolactonization Mitsunobu Mitsunobu Reaction (DEAD/PPh₃) AcylChloride->Mitsunobu For inversion of stereochemistry at alcohol

Caption: Selecting an alternative esterification method.

In-Depth Look at Alternative Methods:

  • Acyl Chloride Formation: This is often the most robust and reliable method for very hindered systems.[1] The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester.[2]

  • Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13] It is a very mild and efficient method, often proceeding at room temperature, and is compatible with many sensitive functional groups.[14][15][16] The DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.[14]

  • Yamaguchi Esterification: Particularly effective for the synthesis of highly functionalized esters and macrolactones, this method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[17][18][19][20] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[17][20] DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, leading to the formation of the desired ester.[17][20]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[21][22] It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[21][22][23] The reaction activates the alcohol, which is then displaced by the carboxylate nucleophile.[22] While very effective, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can sometimes complicate purification.[23]

Detailed Protocols

Protocol 1: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid

Objective: To synthesize an ester from a hindered benzoic acid under mild conditions.

Materials:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv)

  • Alcohol (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2,4,6-trimethylbenzoic acid, alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

References

  • Steglich esterific
  • Steglich Esterific
  • Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid. Benchchem.
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • Yamaguchi Esterific
  • Fischer Esterific
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. NIH.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Yamaguchi esterific
  • The Fischer Esterific
  • Investigation of the Yamaguchi Esterification Mechanism.
  • Technical Support Center: Synthesis of Mesityl 2,4,6-trimethylbenzo
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Fischer Esterific
  • Nitrosobenzene: Reagent for the Mitsunobu Esterific
  • Mitsunobu Reaction. Unknown Source.
  • Mitsunobu Reaction. TCI Chemicals.
  • Fischer Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Unknown Source.
  • Acid to Ester - Common Conditions. Unknown Source.
  • Fischer Esterific
  • Fischer Esterific
  • Influence of microwaves on the rate of esterification of 2,4,6-trimethylbenzoic acid with 2-propanol.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH.
  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Unknown Source.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • Method for preparing benzoic acid esters.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Steglich Esterific
  • How can I improve the yield of my Fischer Esterific
  • Continuous process for preparing benzoic acid esters.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora.
  • Method for esterifying hindered carboxylic acids.
  • Preparation method of 2,4,6-trimethylbenzoic acid.

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. For a molecule like 5-Methoxy-3-(4-methoxyphenyl)benzoic acid, a versatile biphenyl scaffold, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in established scientific principles and regulatory standards, to construct a robust and self-validating workflow for purity determination.

The Synthetic Context: Anticipating Potential Impurities

Effective purity analysis begins with understanding the synthetic route, as this predicts the likely impurity profile. A common and efficient method for constructing the biphenyl core of the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1] While powerful, this reaction is known to generate specific process-related impurities that must be monitored.[2][3]

Potential impurities from a Suzuki-Miyaura coupling may include:

  • Homocoupling Products: Dimers of the boronic acid or aryl halide starting materials (e.g., 4,4'-dimethoxybiphenyl or 5,5'-dimethoxy-3,3'-biphenyldicarboxylic acid).[4]

  • Protodeboronation/Dehalogenation Products: Starting materials where the boronic acid or halide group is replaced by a hydrogen atom.[2]

  • Residual Palladium Catalyst: Heavy metal contamination that must be strictly controlled in pharmaceutical synthesis.[5]

  • Unreacted Starting Materials: Such as 3-bromo-5-methoxybenzoic acid or 4-methoxyphenylboronic acid.

  • Byproducts from the Base: Boric acid and other salts may be present.[6]

A comprehensive analytical strategy must be capable of separating and detecting these structurally similar compounds from the main analyte.

Orthogonal Analytical Approaches: A Comparative Overview

No single technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential, where each method provides a different and complementary piece of information. The primary techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

The following diagram illustrates how different analytical techniques are integrated to provide a comprehensive and trustworthy assessment of purity. Each method validates the others, leading to a high-confidence result.

G cluster_0 Quantitative & Qualitative Analysis cluster_1 Decision HPLC HPLC (Primary Purity Assay) Purity_Spec Meets Purity Specification? HPLC->Purity_Spec LCMS LC-MS (Impurity ID) LCMS->Purity_Spec NMR qNMR (Structural Confirmation & Assay) NMR->Purity_Spec MP Melting Point (Bulk Purity Check) MP->Purity_Spec Sample Synthesized Sample Sample->HPLC Quantify Area % Sample->LCMS Identify Unknown Peaks Sample->NMR Confirm Structure & Quantify Sample->MP Assess Bulk Purity

Caption: Workflow for integrated purity assessment.

Analytical Technique Principle of Analysis Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.[7]Retention time of the main peak, presence and relative area % of impurity peaks.High sensitivity and resolution for separating complex mixtures; quantitative.[8]Requires method development; reference standards needed for absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-to-charge ratio detection of eluted components.[9]Molecular weight of the main peak and any separated impurities.[10]Powerful for identifying unknown impurities by providing molecular weight data.[11][12]Response factors can vary significantly, making it semi-quantitative without standards.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[13]Unambiguous structural confirmation; detection of structurally related impurities; quantitative NMR (qNMR) for assay.[14]Provides detailed structural information; can quantify without a specific reference standard for the analyte (using an internal calibrant).[15][16]Lower sensitivity compared to HPLC for trace impurities; peak overlap can be an issue.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.A narrow melting range close to the literature value indicates high purity.Fast, simple, and provides a good indication of bulk purity.[17]Insensitive to small amounts of impurities; "insoluble" impurities have no effect.[18] Impurities cause a depression and broadening of the melting range.[19]
In-Depth Protocols for a Self-Validating Workflow

HPLC is the cornerstone of purity determination in pharmaceutical analysis. A well-developed reversed-phase HPLC method provides excellent separation of the target compound from potential impurities.

Causality Behind Method Choices:

  • Column: A C18 column is the standard choice for reversed-phase chromatography of moderately polar aromatic acids, offering robust retention and separation.[8]

  • Mobile Phase: An acetonitrile/water gradient with a mild acid (like formic or trifluoroacetic acid) is used. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.[20]

  • Detector: A Photo Diode Array (PDA) detector is selected to monitor the elution at multiple wavelengths, which helps in assessing peak purity and identifying potential co-eluting impurities. A wavelength around 254 nm is typically effective for aromatic compounds.[8]

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: Luna C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Trustworthiness: System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias like the USP <621>.[21][22]

      • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

      • Theoretical Plates (N): Must be ≥ 2000 for the main peak.

      • Relative Standard Deviation (%RSD): The %RSD for the peak area of the main component from the five replicate injections must be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

To identify the impurities detected by HPLC, LC-MS is employed. By coupling the HPLC system to a mass spectrometer, we can obtain the molecular weight of each eluted peak.[23]

Protocol:

  • Utilize the same HPLC method as described above. If non-volatile buffers like phosphate were used, the method must be adapted to use volatile modifiers like formic acid.[11]

  • The eluent is directed into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.

  • The mass spectrum for each impurity peak is analyzed to determine its molecular weight, providing crucial clues to its identity when cross-referenced with potential byproducts.[10]

NMR spectroscopy provides an unambiguous confirmation of the molecular structure and can be used as a quantitative method (qNMR).[14][24]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • Structural Confirmation: Verify that all observed chemical shifts, multiplicities, and integrations in the ¹H spectrum, and all chemical shifts in the ¹³C spectrum, are consistent with the structure of this compound.

    • Purity Assessment: Carefully inspect the spectra for small, unassigned peaks. The integration of these impurity peaks relative to the main compound's peaks can give a semi-quantitative estimate of purity. For a rigorous quantitative assessment (qNMR), a certified internal standard of known purity is added in a precisely weighed amount.[16]

This diagram outlines the decision-making process based on the results from the orthogonal analytical techniques.

G start Start Purity Analysis hplc Run HPLC Analysis (Area % Purity) start->hplc check_hplc Purity > 99%? No significant impurities? hplc->check_hplc nmr Acquire ¹H and ¹³C NMR check_hplc->nmr Yes lcms Run LC-MS to Identify Unknown Impurity Peaks check_hplc->lcms No check_nmr Structure Confirmed? No unexpected signals? nmr->check_nmr mp Measure Melting Point check_nmr->mp Yes fail Purity Fails Requires Repurification check_nmr->fail No check_mp Sharp range? Matches literature? mp->check_mp pass Purity Confirmed Release Batch check_mp->pass Yes check_mp->fail No lcms->fail

Caption: Decision tree for purity validation.

Conclusion: Synthesizing Data for a Final Purity Statement

The ultimate goal is to integrate the data from all techniques into a single, coherent purity statement. A high-purity batch of this compound would be characterized by:

  • HPLC Purity: >99.5% by area normalization.

  • LC-MS: A single major peak with the correct mass-to-charge ratio (m/z) for the target compound. Any minor peaks should be identified and shown to be below acceptable thresholds as defined by guidelines such as ICH Q2(R1).[25][26]

  • NMR: ¹H and ¹³C spectra perfectly matching the expected structure, with no observable impurity signals above the noise level.

  • Melting Point: A sharp melting range (e.g., within 1-2 °C) consistent with a reference value.[18]

By employing this rigorous, multi-faceted approach, researchers and drug developers can ensure the quality of their synthetic intermediates, mitigating risks in downstream processes and contributing to the development of safe and effective pharmaceuticals.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link][21][27]

  • <621> CHROMATOGRAPHY . Available at: [Link][7]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link][25]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Available at: [Link][11]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA . Available at: [Link][9]

  • What is Melting Point? - Mettler Toledo . Available at: [Link][17]

  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column . Available at: [Link][20]

  • Melting point - Wikipedia . Available at: [Link][19]

  • USP <621> Chromatography - DSDP Analytics . Available at: [Link][22]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed . Available at: [Link][12]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link][28]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available at: [Link][26]

  • Determining and reporting purity of organic molecules: why qNMR - PubMed . Available at: [Link][14]

  • Melting point determination . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • Melting Points . Available at: [Link][18]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Available at: [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals . Available at: [Link][23]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link][15]

  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate . Available at: [Link][24]

  • Why do we use NMR spectroscopy in purity analysis? - Quora . Available at: [Link][13]

  • Quantitative NMR Spectroscopy.docx . Available at: [Link][16]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube . Available at: [Link][2]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate . Available at: [Link][3]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate . Available at: [Link][4]

  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates . Available at: [Link][5]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange . Available at: [Link][6]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF - ResearchGate . Available at: [Link][8]

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Comparative study of different catalysts for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalyst Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling stands as one of the most powerful and versatile tools in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is felt across academic research and industrial manufacturing, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The heart of this Nobel Prize-winning reaction is the catalyst, typically a palladium complex, whose performance dictates the success, efficiency, and scope of the transformation.[5]

Choosing the right catalyst system is not merely a matter of selecting a palladium source; it is a nuanced decision based on the electronic and steric properties of the coupling partners. This guide provides a comparative analysis of common catalyst systems, delves into the mechanistic rationale for their selection, and offers a practical protocol for empirical catalyst screening.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

To understand catalyst performance, one must first grasp the fundamental mechanism. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficiency of each step is profoundly influenced by the choice of catalyst, specifically the ligands coordinated to the palladium center.

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide (or pseudohalide) bond of the electrophile, forming a Pd(II) intermediate. This step is often the rate-determining step, especially for less reactive electrophiles like aryl chlorides.[6] Electron-rich ligands on the palladium center can accelerate this process.[1][8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[2]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6] Bulky ligands often promote this final, product-releasing step.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Leading Catalyst Systems

The "catalyst" is truly a system, comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a supporting ligand.[6] In modern practice, well-defined "precatalysts," which are stable, air-tolerant complexes that readily generate the active Pd(0) species in solution, are often preferred.[9]

Palladium-Phosphine Systems: The Workhorses

For years, triarylphosphines were the standard ligands. However, the development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field, enabling the coupling of previously challenging substrates like unactivated aryl chlorides and sterically hindered partners.[8][10]

Ligand FamilyKey ExamplesSubstrate ScopeAdvantagesLimitations
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhos, DavePhosAryl/heteroaryl chlorides, bromides, triflates, tosylates; sterically hindered substrates.[8][10]High activity, broad scope, enables room-temperature couplings for activated substrates.[11][12]Air-sensitive, can promote side reactions like protodeboronation with very bulky ligands.[13]
Josiphos Ligands Ferrocene-based diphosphinesAsymmetric Suzuki couplings.Can induce high enantioselectivity.More specialized application.
Traditional Phosphines PPh₃, PCy₃Primarily activated aryl bromides and iodides.Inexpensive, readily available.Limited scope, often requires higher temperatures and catalyst loadings.

Causality: The efficacy of Buchwald-type ligands stems from their steric bulk and electron-donating ability. The bulk favors the formation of highly reactive monoligated Pd(0) species, which are crucial for efficient oxidative addition, while the electron-rich nature of the phosphine increases the electron density on the palladium, further promoting its insertion into the C-X bond.[8]

Palladium-N-Heterocyclic Carbene (NHC) Systems

N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[14] They are strong σ-donors, forming very stable bonds with the palladium center. This stability translates to robust catalysts that are often resistant to degradation at high temperatures.[15]

Catalyst/Ligand FamilyKey ExamplesSubstrate ScopeAdvantagesLimitations
PEPPSI™ Precatalysts PEPPSI-IPr, PEPPSI-IPentExcellent for aryl chlorides and other challenging substrates.[16]Air and moisture stable, easy to handle, high thermal stability.[16]Can be less active at room temperature compared to the best phosphine systems.
IMes, SIMes, IPr Common NHC ligandsBroad, particularly effective for electron-poor and sterically hindered aryl chlorides.[2]Strong Pd-C bond confers high stability; steric bulk can be tuned.[14][15]In-situ generation can be complex; some Pd-NHC complexes can be overly stable, reducing activity.

Causality: The strong σ-donating character of NHCs makes the palladium center highly electron-rich, which is exceptionally effective for the oxidative addition of challenging substrates like aryl chlorides.[14] The steric bulk around the metal center, provided by groups on the NHC backbone, facilitates the reductive elimination step.[17]

Nickel-Based Catalysts: A Paradigm Shift for Challenging Couplings

While palladium remains dominant, nickel catalysis has gained significant traction for its ability to couple substrates that are recalcitrant under palladium catalysis.[18] Nickel catalysts excel at activating and coupling electrophiles with strong C-O bonds (e.g., phenols, aryl ethers) and C-N bonds, dramatically expanding the scope of cross-coupling.[18][19]

Catalyst SystemKey ExamplesSubstrate ScopeAdvantagesLimitations
Ni(II)-NHC Complexes Ni(NHC)ClAryl chlorides, bromides, ethers, esters, carbamates, sulfamates.[18][20]Couples economically attractive and readily available aryl electrophiles; lower cost than palladium.Often requires higher temperatures; mechanism can be more complex (e.g., involving Ni(I)/Ni(III) cycles).
NiCl₂(diphosphine) NiCl₂(dppp), NiCl₂(dcpe)Aryl and vinyl halides.Cost-effective.Less active and general than modern Ni-NHC systems.

Causality: Nickel has a different redox potential compared to palladium, allowing it to activate stronger bonds. This unique reactivity profile opens up entirely new classes of electrophiles for Suzuki-Miyaura type reactions that are generally not feasible with palladium catalysts.[18]

Experimental Design: A Protocol for Catalyst Screening

The "best" catalyst is always substrate-dependent. Therefore, a systematic screening of representative catalysts is the most reliable way to identify the optimal conditions for a new transformation. This protocol provides a self-validating framework for comparison.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Define Substrates (Aryl Halide & Boronic Acid) Setup Prepare Stock Solutions (Substrates, Base, Internal Standard) Start->Setup Reaction_Array Set Up Reaction Array in Vials (Vary Catalyst/Ligand) Setup->Reaction_Array Execution Run Reactions in Parallel (Controlled Temperature & Time) Reaction_Array->Execution Quench Quench Aliquots at Time Points Execution->Quench Analysis Analyze by GC/LC-MS (Quantify Product & Starting Material) Quench->Analysis Evaluation Evaluate & Compare: - Conversion - Yield - Purity Profile Analysis->Evaluation End Optimal Catalyst System Identified Evaluation->End

Caption: A systematic workflow for comparative catalyst screening in Suzuki-Miyaura coupling.

Step-by-Step Screening Protocol

Objective: To compare the performance of three catalyst systems (e.g., Pd(OAc)₂/XPhos, a Buchwald G3 Precatalyst, and a PEPPSI-IPr catalyst) for the coupling of a specific aryl chloride with an arylboronic acid.

Materials:

  • Aryl Chloride (Ar-Cl)

  • Arylboronic Acid (Ar'-B(OH)₂)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Solvent (e.g., Toluene/H₂O, Dioxane, or THF)

  • Catalyst 1: Pd(OAc)₂ + XPhos ligand

  • Catalyst 2: XPhos Pd G3 Precatalyst

  • Catalyst 3: PEPPSI-IPr Precatalyst[16]

  • Internal Standard (e.g., Dodecane, for GC analysis)

  • Reaction vials with stir bars

Procedure:

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl chloride and the internal standard in the chosen solvent.

    • Prepare a separate stock solution of the base.

    • Weigh the arylboronic acid (typically 1.5 equivalents) directly into each reaction vial.

    • Weigh the respective catalysts/ligands into separate, labeled reaction vials. For the two-component system, maintain a specific Pd:Ligand ratio (e.g., 1:2). Use a consistent palladium loading across all reactions (e.g., 1 mol%).

  • Reaction Setup (Under Inert Atmosphere):

    • To each vial containing the boronic acid and catalyst, add the stock solution of the aryl chloride and internal standard.

    • Initiate the reactions by adding the base stock solution.

    • Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).

  • Monitoring and Analysis:

    • At set time points (e.g., 1h, 4h, 12h), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot by diluting it in a solvent like ethyl acetate and filtering it through a small plug of silica to remove inorganic salts and catalyst residues.

    • Analyze the quenched sample by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Calculate the percent conversion of the starting aryl chloride and the yield of the desired product relative to the internal standard for each catalyst at each time point.

    • Compare the reaction profiles. A superior catalyst will show a faster reaction rate and a higher final yield with fewer impurities.

    • Tabulate the results for a clear, direct comparison.

This empirical, data-driven approach is the gold standard for process development and ensures the selection of a robust and efficient catalyst system tailored to your specific chemical challenge.

Conclusion

The selection of a catalyst for Suzuki-Miyaura coupling is a critical decision that directly influences reaction efficiency, substrate scope, and overall process viability. While traditional palladium-phosphine systems have been enhanced by modern, bulky biaryl phosphine ligands for broad applicability, NHC-ligated systems offer superior stability for challenging transformations. For previously inaccessible couplings involving C-O and C-N bond activation, nickel catalysis presents a powerful and economical alternative. By understanding the mechanistic roles of different catalyst components and employing a systematic, comparative screening approach, researchers can unlock the full potential of this cornerstone C-C bond-forming reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]

  • ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2025). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. [Link]

  • ACS Publications. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development. [Link]

  • Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]

  • University of Texas at Austin Libraries. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ETH Zurich Research Collection. (2022). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]

  • ResearchGate. (2025). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ACS Publications. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]

  • ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2018). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. [Link]

  • ResearchGate. (2018). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. [Link]

  • National Institutes of Health. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • DSpace@MIT. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Wikipedia. PEPPSI. [Link]

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A Comparative Guide to the Antimicrobial Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For over a century, benzoic acid and its derivatives have been mainstays in the fields of food preservation, pharmaceuticals, and cosmetics, prized for their broad-spectrum antimicrobial properties.[1][2][3] This guide offers an in-depth comparison of the antimicrobial activity of various benzoic acid derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively harness these compounds. We will explore their mechanisms of action, delve into structure-activity relationships, and present a detailed protocol for evaluating their efficacy.

The Science of Preservation: Mechanism of Action

The antimicrobial efficacy of benzoic acid and its derivatives is intrinsically linked to their chemical structure and the surrounding pH. The fundamental principle of their action lies in the ability of the undissociated, lipophilic form of the acid to penetrate the microbial cell membrane.[4][5] Once inside the cytoplasm, which has a near-neutral pH, the acid molecule dissociates, releasing a proton (H+) and acidifying the cell's interior.[4][6] This disruption of the internal pH homeostasis interferes with essential metabolic processes and inhibits the activity of key respiratory enzymes, ultimately leading to the cessation of growth and cell death.[4][5][7]

The general mechanism can be visualized as follows:

Benzoic Acid Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) Undissociated Benzoic Acid Undissociated Benzoic Acid Membrane Lipid Bilayer Undissociated Benzoic Acid->Membrane Passive Diffusion Dissociated Benzoic Acid Dissociated Benzoic Acid Membrane->Dissociated Benzoic Acid Proton H+ Dissociated Benzoic Acid->Proton Dissociation Metabolic Disruption Inhibition of Enzymes & Disruption of Metabolism Proton->Metabolic Disruption

Caption: General mechanism of antimicrobial action of benzoic acid.

Derivatives of benzoic acid, such as parabens, are also thought to act by disrupting membrane transport processes or by inhibiting the synthesis of DNA, RNA, or key enzymes like ATPases and phosphotransferases in some bacterial species.[8]

Structure-Activity Relationship: A Comparative Analysis

The antimicrobial potency of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[9][10] These modifications alter the molecule's lipophilicity, electronic properties, and steric profile, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets.[9]

Key Derivatives and Their Antimicrobial Profiles:
  • Benzoic Acid: The parent compound, it is most effective in acidic conditions (pH < 5) and is widely used as a food preservative.[1][6]

  • Sodium Benzoate: The sodium salt of benzoic acid, it is more water-soluble, making it easier to incorporate into liquid formulations.[1][11] Its antimicrobial activity is dependent on its conversion to benzoic acid in acidic environments.[4][11]

  • Parabens (p-Hydroxybenzoic Acid Esters): This class includes methylparaben, ethylparaben, propylparaben, and butylparaben. A key structure-activity relationship for parabens is that their antimicrobial activity increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl).[12] However, this increase in activity is paralleled by a decrease in water solubility.[12] Parabens are generally more active against yeasts and molds than against bacteria.[12][13] They are also more effective against Gram-positive than Gram-negative bacteria.[12]

  • Hydroxybenzoic Acids: The position of the hydroxyl group on the benzene ring influences antimicrobial activity. For instance, 2-hydroxybenzoic acid (salicylic acid) and its parent benzoic acid have shown strong antibacterial activity against E. coli.[6] In contrast, attaching a hydroxyl or methoxyl substituent at other positions can sometimes weaken the antibacterial effect compared to benzoic acid.[6] However, 4-hydroxybenzoic acid has also been identified as an effective antimicrobial agent.[14][15]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoic acid derivatives against common microorganisms, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundTest OrganismMIC (µg/mL)Reference(s)
Benzoic AcidEscherichia coli O1571000[6]
2-Hydroxybenzoic AcidEscherichia coli O1571000[6]
4-Hydroxybenzoic AcidGram-positive & some Gram-negative bacteria160[16]
Sodium BenzoateEscherichia coli, Staphylococcus aureus, Bacillus subtilis400,000[17]
MethylparabenBacillus subtilis1000[13]
EthylparabenBacillus subtilis1000[13]
PropylparabenBacillus subtilis125[13]
ButylparabenBacillus subtilis125[13]

Experimental Protocol: Determining Antimicrobial Efficacy

To quantitatively assess and compare the antimicrobial activity of benzoic acid derivatives, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a widely accepted and robust technique.[18][19][20]

Workflow for Broth Microdilution MIC Assay

MIC Assay Workflow A Preparation of Antimicrobial Stock Solution B Serial Dilution in 96-Well Plate A->B Two-fold dilutions D Inoculation of Microtiter Plate B->D C Preparation of Microbial Inoculum (0.5 McFarland) C->D E Incubation (35°C ± 2°C for 16-20 hours) D->E F Visual Assessment of Growth (Turbidity) E->F G Determination of MIC F->G Lowest concentration with no visible growth

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Step-by-Step Methodology

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the benzoic acid derivatives in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.

  • Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.[21]

  • Microorganism: Prepare a fresh culture of the test microorganism on an appropriate agar plate.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Preparation of Inoculum:

  • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.[19]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[19]

  • Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[18]

3. Serial Dilution of Test Compounds:

  • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

4. Inoculation:

  • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (broth and inoculum, no test compound) and a sterility control well (broth only).[19]

5. Incubation:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]

6. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[18][19]

Conclusion

Benzoic acid and its derivatives remain a versatile and effective class of antimicrobial agents. Understanding the nuances of their structure-activity relationships is paramount for selecting the most appropriate derivative for a given application. As demonstrated, factors such as the nature and position of substituents on the benzene ring, as well as the pH of the medium, significantly impact their antimicrobial potency. The provided experimental protocol for determining the Minimum Inhibitory Concentration offers a standardized and reliable method for researchers to evaluate and compare the efficacy of these compounds, facilitating the development of novel and improved antimicrobial formulations.

References

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A Senior Application Scientist's Guide to LC-MS for Molecular Weight Confirmation of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, confirming the molecular weight of a newly synthesized compound is a critical checkpoint. It's the moment of truth that validates the synthetic route and provides the green light for subsequent biological assays. Among the arsenal of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the gold standard for its sensitivity, speed, and specificity.[1][2]

This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for the precise molecular weight confirmation of synthesized small molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Foundational Principle: From Liquid Separation to Mass Detection

At its core, LC-MS is a powerful hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis prowess of mass spectrometry (MS).[1] The LC component separates the synthesized compound from impurities and unreacted starting materials, while the MS component ionizes the compound and measures its mass-to-charge ratio (m/z), from which the molecular weight can be determined.[2]

Designing Your LC-MS Experiment: A Comparative Analysis of Key Components

The success of your molecular weight confirmation hinges on the judicious selection of each component of the LC-MS system. Here, we compare the most common choices and provide insights into their optimal applications.

Ionization Sources: The Gateway to the Mass Analyzer

The ionization source is where the magic happens: converting neutral molecules eluting from the LC into gas-phase ions. The choice of ionization source is paramount and depends heavily on the polarity and thermal stability of your synthesized compound.

  • Electrospray Ionization (ESI): ESI is the workhorse for a vast range of small molecules, particularly those that are polar and can readily form ions in solution.[3][4][5] It is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thus reducing fragmentation and preserving the molecular ion.[5] This is crucial for unambiguous molecular weight determination. ESI is highly sensitive and can generate multiply charged ions, which extends the mass range of the analyzer for larger molecules.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): For less polar and more volatile compounds that are not easily ionized by ESI, APCI is the preferred method.[6][7][8][9] APCI utilizes a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through gas-phase reactions.[6][7] While also a relatively soft ionization technique, some thermal degradation can occur in the heated nebulizer region.[9]

Ionization SourcePrincipleBest Suited ForAdvantagesLimitations
Electrospray Ionization (ESI) Ionization from charged droplets in a strong electric field.[4][5]Polar to moderately polar, thermally labile compounds.[3]High sensitivity, soft ionization, capable of multiple charging.[4][5]Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase chemical ionization at atmospheric pressure.[6][7]Less polar to nonpolar, thermally stable compounds.[6][8][9]Tolerant of higher flow rates and less polar solvents, less susceptible to matrix effects than ESI.Can cause thermal degradation for labile compounds.[9]
Mass Analyzers: The Heart of Mass Determination

Once ionized, the molecules travel to the mass analyzer, which separates them based on their m/z ratio. The choice of mass analyzer dictates the accuracy, resolution, and speed of your analysis.

  • Quadrupole: A quadrupole mass analyzer consists of four parallel metal rods that create an oscillating electrical field.[10] By varying the voltages, only ions of a specific m/z ratio can pass through to the detector. Quadrupoles are robust, relatively inexpensive, and excellent for targeted analysis in single ion monitoring (SIM) mode, offering high sensitivity for known compounds.[10] However, they are lower-resolution instruments.

  • Time-of-Flight (TOF): TOF analyzers measure the time it takes for ions to travel a fixed distance to the detector.[11] Lighter ions travel faster than heavier ions. TOF instruments are known for their high mass accuracy and resolution, which are critical for confirming the elemental composition of a new compound.[11]

  • Orbitrap: The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the m/z ratio of the ion. Orbitrap instruments provide exceptional mass accuracy and resolution, often in the sub-ppm range, allowing for a high degree of confidence in molecular formula determination.[12][13]

Mass AnalyzerPrincipleMass AccuracyResolutionKey Advantages
Quadrupole Mass filtering using radio frequency and DC voltages.[10]Low to ModerateLowRobust, cost-effective, excellent for quantification.[10]
Time-of-Flight (TOF) Separation based on ion flight time over a fixed distance.[11]HighHighHigh mass accuracy, fast scan speed.[11]
Orbitrap Ions orbit a central electrode; frequency is m/z dependent.[12][13]Very HighVery HighExceptional mass accuracy and resolution, high confidence in formula determination.[12]

A Step-by-Step Experimental Workflow for Molecular Weight Confirmation

The following protocol provides a robust framework for confirming the molecular weight of a synthesized small molecule using LC-MS.

Sample Preparation: The Foundation of a Clean Signal

Proper sample preparation is crucial to avoid instrument contamination and ensure reliable data.[14][15]

  • Dissolution: Dissolve the synthesized compound in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol, or water). A typical starting concentration is 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Dilution: Dilute the filtered sample to a final concentration of approximately 1-10 µg/mL in the initial mobile phase composition.

LC Method Development: Separating Your Compound of Interest

The goal of the LC method is to achieve good separation of your target compound from any impurities.[16]

  • Column Selection: A C18 reversed-phase column is a good starting point for a wide range of small molecules.

  • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to aid in protonation for positive ion mode ESI.

  • Gradient Elution: A generic gradient of 5% to 95% B over 5-10 minutes is often sufficient for initial screening.

MS Method Parameters: Optimizing for Your Analyte
  • Ionization Mode: Select ESI in positive ion mode as a starting point for most small molecules containing basic functional groups. If the compound is acidic, negative ion mode may be more appropriate.

  • Mass Range: Set the scan range to encompass the expected molecular weight of your compound (e.g., 100-1000 m/z).

  • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of your compound of interest. These parameters can be tuned by infusing a standard solution of your compound directly into the mass spectrometer.

Data Acquisition and Interpretation: Unveiling the Molecular Weight
  • Acquisition: Inject the prepared sample and acquire the LC-MS data.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC): Identify the peak corresponding to your compound of interest.

    • Extract the Mass Spectrum: Obtain the mass spectrum for the chromatographic peak.

    • Identify the Molecular Ion Peak: Look for the peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[2]

    • Check for Adducts: Be aware of common adducts such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent adducts (e.g., [M+CH₃CN+H]⁺).[17][18][19] These can help confirm the molecular weight.

    • Confirm with High-Resolution Data: If using a high-resolution mass spectrometer (TOF or Orbitrap), the accurate mass measurement can be used to determine the elemental composition, providing a higher level of confidence in the compound's identity.[20]

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Dissolution Dissolve Compound Filtration Filter Sample Dissolution->Filtration Dilution Dilute to Working Concentration Filtration->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization MassAnalysis Mass Analysis (Q/TOF/Orbitrap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum MW_Confirmation Molecular Weight Confirmation MassSpectrum->MW_Confirmation

Caption: A typical workflow for LC-MS molecular weight confirmation.

Troubleshooting Common Issues

Even with a well-designed experiment, challenges can arise. Here are some common problems and their solutions:

  • No Signal:

    • Check sample concentration and solubility.

    • Ensure the ionization source is appropriate for your compound.

    • Verify instrument parameters and connections.[21]

  • Poor Peak Shape:

    • Optimize the LC gradient and mobile phase composition.

    • Check for column degradation.

    • Ensure the sample is fully dissolved.[21]

  • Complex Mass Spectrum (Multiple Adducts):

    • Use high-purity solvents and glassware to minimize sodium and potassium contamination.

    • Recognize common adducts to aid in spectral interpretation.[17][18][19]

  • Carryover:

    • Implement a robust needle wash protocol between injections.

    • If carryover persists, it may be necessary to clean the injector and sample loop.[22]

The Self-Validating System: Ensuring Trustworthy Results

A robust LC-MS method for molecular weight confirmation should be a self-validating system. This is achieved through:

  • System Suitability Tests: Before running your samples, inject a known standard to verify the performance of the LC-MS system, including retention time stability, peak shape, and signal intensity.

  • Blank Injections: Run a blank injection (mobile phase only) before and after your sample to check for carryover and system contamination.[22]

  • Internal Calibration: For high-resolution mass spectrometry, the use of a lock mass or internal calibrant can significantly improve mass accuracy.[23][24]

  • Isotopic Pattern Matching: The observed isotopic pattern of the molecular ion should match the theoretical pattern based on its elemental composition. This provides an additional layer of confirmation.

Conclusion: A Powerful Tool for Synthetic Chemistry

LC-MS is an indispensable tool for the modern synthetic chemist. By understanding the principles behind the different components of the system and by following a systematic and self-validating workflow, researchers can confidently and efficiently confirm the molecular weight of their synthesized compounds. This guide provides the foundational knowledge and practical insights to empower you to harness the full potential of LC-MS in your research and development endeavors.

References

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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Consistency

In the realm of chemical synthesis, particularly within pharmaceutical development, the concept of a "batch" is fundamental. Yet, the assumption that two batches of the same compound, produced using the same process, are identical is a fallacy that can introduce significant risk. Batch-to-batch variability—subtle differences in purity, impurity profiles, physical properties, and performance—is an inherent challenge.[1][2] This variability can stem from numerous sources, including fluctuations in raw material quality, minor deviations in reaction conditions, and even differences in equipment or scale.[1][3]

For researchers, an inconsistent compound can invalidate experimental results. In drug development, it can lead to failed clinical trials, manufacturing inefficiencies, and severe regulatory hurdles.[2][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate the control of Active Pharmaceutical Ingredient (API) quality through Good Manufacturing Practice (GMP).[5][6][7][8][9] A cornerstone of GMP is ensuring that APIs meet the quality and purity characteristics they are purported to possess, which necessitates a robust framework for assessing and controlling batch-to-batch consistency.[6][8]

This guide provides an in-depth, technically grounded methodology for establishing a self-validating system to assess the variability of synthesized compounds. We will move beyond simple pass/fail testing to a holistic understanding of a compound's consistency, explaining not just the how but the critical why behind each analytical choice.

The Strategic Framework for Variability Assessment

A comprehensive assessment of batch-to-batch variability is not a single experiment but a multi-faceted strategy. It begins with defining what quality attributes are critical and culminates in a statistically sound judgment of consistency. The following workflow provides a logical progression for this assessment.

G cluster_0 Phase 1: Definition & Planning cluster_1 Phase 2: Execution & Data Acquisition cluster_2 Phase 3: Analysis & Decision Define_CQAs Define Critical Quality Attributes (CQAs) Select_Techniques Select Orthogonal Analytical Techniques Define_CQAs->Select_Techniques informs Set_Criteria Establish Acceptance Criteria Select_Techniques->Set_Criteria determines Batch_1 Analyze Reference Batch Set_Criteria->Batch_1 Batch_N Analyze New Batches (N≥3) Compare_Data Compare Data Profiles (Purity, Impurities, etc.) Batch_N->Compare_Data Stat_Analysis Statistical Analysis (e.g., ANCOVA, Control Charts) Compare_Data->Stat_Analysis inputs to Decision Assess Conformance & Make Decision Stat_Analysis->Decision justifies G cluster_0 Detection & Quantification cluster_1 Identification & Confirmation cluster_2 Final Assessment HPLC HPLC/UPLC with PDA - Detect all impurities >0.05% - Quantify by % Area - Compare retention times LCMS LC-MS (HRMS) - Determine Molecular Weight - Propose Elemental Formula HPLC->LCMS informs NMR NMR (1D & 2D) - Confirm Structure - Elucidate Isomers LCMS->NMR guides Profile Generate Impurity Profile (Identity, Quantity, Source) NMR->Profile confirms Decision Assess Batch Consistency - Any new impurities? - Are known impurities within limits? Profile->Decision

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the principles and practices of cross-validating analytical methods for the characterization of chemical compounds. It is intended for researchers, scientists, and drug development professionals seeking to ensure the consistency, reliability, and regulatory compliance of their analytical data. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to be an authoritative resource for ensuring the integrity of analytical results across the lifecycle of a product.

The Imperative of Cross-Validation in Analytical Science

In the realm of pharmaceutical development and quality control, an analytical method is not an isolated entity. It is a critical component of a larger system that ensures the safety and efficacy of a final product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. However, the journey of an analytical method often involves its transfer between laboratories, updates to instrumentation, or comparison with alternative techniques. In these instances, a direct comparison is necessary to ensure that the method continues to provide accurate and reliable data. This is the core principle of cross-validation.

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, with different analysts, on different instruments, or under other varied conditions[3]. It is a cornerstone of analytical method lifecycle management and is essential for maintaining data integrity and ensuring regulatory compliance with bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines established by the International Council for Harmonisation (ICH)[3][4].

The necessity for cross-validation arises in several common scenarios:

  • Inter-laboratory Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory, or to a contract research organization (CRO)[5].

  • Instrument or Software Upgrades: When a new piece of equipment or a significant software update is introduced.

  • Comparison of Analytical Techniques: When evaluating a new, potentially more efficient or sensitive method against an established one.

  • Changes in Critical Reagents: When a key reagent supplier or the manufacturing process of a critical reagent changes.

This guide will compare and contrast key analytical techniques and provide a framework for conducting robust cross-validation studies.

Foundational Pillars of Analytical Method Performance

Before delving into cross-validation protocols, it is crucial to understand the key performance characteristics of an analytical method, as defined by the ICH Q2(R1) guidelines[1][2]. These parameters form the basis of comparison in any cross-validation study.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed through recovery studies of a known quantity of analyte in the sample matrix[6].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.

    • Reproducibility: Precision between different laboratories.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[2].

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique is fundamental to the successful characterization of a compound. Different techniques offer varying levels of specificity, sensitivity, and throughput. Below is a comparison of commonly employed analytical methods in pharmaceutical analysis[8][9].

Analytical Technique Principle Strengths Limitations Typical Applications in Compound Characterization
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile liquid phase.Versatile, high resolution, suitable for a wide range of compounds, quantitative accuracy.Can be time-consuming, requires solvent disposal, potential for matrix effects.Assay, impurity profiling, stability testing, content uniformity.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High sensitivity for volatile and semi-volatile compounds, excellent resolution.Limited to thermally stable and volatile compounds, derivatization may be required.Residual solvent analysis, purity determination of volatile substances.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.High specificity and sensitivity, provides molecular weight and structural information.Can be complex to operate, potential for ion suppression, higher equipment cost.Impurity identification, structure elucidation, trace analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measurement of the absorption of ultraviolet or visible light by a substance in solution.Simple, rapid, cost-effective, good for quantitative analysis of known chromophores.Limited selectivity, susceptible to interference from other absorbing species.Assay of active pharmaceutical ingredients (APIs), dissolution testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.Unparalleled for structure elucidation, non-destructive.Lower sensitivity compared to MS, complex spectra for large molecules, high equipment cost.Structure confirmation, identification of impurities and degradation products.

Designing and Executing a Robust Cross-Validation Study

A successful cross-validation study is built on a well-defined protocol that clearly outlines the objectives, procedures, and acceptance criteria. The following sections provide a step-by-step guide to designing and executing a cross-validation study, comparing two analytical methods (Method A, the established method, and Method B, the new or transferred method).

The Cross-Validation Protocol: A Blueprint for Success

Prior to initiating any experimental work, a comprehensive cross-validation protocol should be authored and approved. This document serves as the roadmap for the entire study and should include:

  • Objective and Scope: Clearly state the purpose of the cross-validation (e.g., to demonstrate the equivalence of HPLC Method B with the validated HPLC Method A for the assay of Compound X).

  • Responsibilities: Define the roles and responsibilities of the originating and receiving laboratories and personnel.

  • Materials and Methods: Detail the specific analytical methods to be compared, including all relevant parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength for HPLC).

  • Reference Standards and Samples: Specify the reference standards and the batches of the compound to be tested.

  • Experimental Design: Outline the experiments to be performed, including the number of replicates and the concentration levels to be tested.

  • Acceptance Criteria: Pre-define the statistical criteria for demonstrating the equivalence of the two methods. These criteria should be based on a sound statistical rationale and be appropriate for the intended purpose of the method.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objective & Scope P2 Develop & Approve Cross-Validation Protocol P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Prepare Samples & Reference Standards P3->E1 E2 Analyze Samples by Method A (Originating Lab) E1->E2 E3 Analyze Samples by Method B (Receiving Lab) E1->E3 A1 Collect & Tabulate Data E2->A1 E3->A1 A2 Perform Statistical Analysis (e.g., t-test, F-test) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Generate Cross-Validation Report A3->A4 Conclusion Conclusion: Methods are Equivalent or Further Investigation Needed A4->Conclusion

Caption: A typical workflow for a cross-validation study.

Step-by-Step Experimental Protocol for Cross-Validation

This protocol outlines the key experiments for comparing the accuracy and precision of two quantitative analytical methods.

Objective: To demonstrate the equivalence of Method B to Method A for the quantification of Compound X.

Materials:

  • Reference Standard (RS) of Compound X of known purity.

  • Samples of Compound X (e.g., three different batches of a drug product).

  • All necessary reagents, solvents, and consumables for both Method A and Method B.

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the Compound X RS.

    • From the stock solution, prepare a series of calibration standards covering the expected range of the assay (e.g., 80% to 120% of the target concentration)[2].

    • Prepare sample solutions from at least three different batches of the drug product at the target concentration.

  • Accuracy Assessment (Recovery Study):

    • Prepare placebo samples (matrix without the active ingredient).

    • Spike the placebo samples with known amounts of the Compound X RS at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the spiked samples using both Method A and Method B.

    • Calculate the percent recovery for each sample.

  • Precision Assessment (Repeatability and Intermediate Precision):

    • Repeatability:

      • Analyze six replicate preparations of a single batch of the drug product at the target concentration using both Method A and Method B.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day with a different analyst and, if possible, on a different instrument for both Method A and Method B.

  • Analysis of Commercial Batches:

    • Assay three different commercial batches of the drug product in triplicate using both Method A and Method B.

Data Analysis and Interpretation: A Statistical Approach

The data generated from the cross-validation experiments must be subjected to rigorous statistical analysis to objectively determine the equivalence of the two methods.

Statistical Tools:

  • Student's t-test: Used to compare the means of the results obtained by the two methods. A non-significant difference suggests that the methods are providing comparable results in terms of accuracy.

  • F-test: Used to compare the variances of the results obtained by the two methods. A non-significant difference indicates that the methods have comparable precision.

  • Equivalence Testing (e.g., Two One-Sided Tests - TOST): A more rigorous approach to demonstrating equivalence. It tests the hypothesis that the difference between the two methods is within a pre-defined equivalence margin.

Acceptance Criteria (Example):

  • Accuracy: The mean percent recovery for each concentration level should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The RSD of the six replicate injections should be no more than 2.0%.

    • Intermediate Precision: The overall RSD for all measurements across the different conditions should be no more than 3.0%.

  • Comparison of Batch Analysis Results: The difference in the mean assay values obtained by Method A and Method B for each batch should not be more than 2.0%. The p-value from the Student's t-test should be greater than 0.05.

The following diagram illustrates the decision-making process based on the statistical analysis.

DecisionTree Start Start Statistical Analysis Accuracy Accuracy Criteria Met? Start->Accuracy Precision Precision Criteria Met? Accuracy->Precision Yes Fail Methods are Not Equivalent (Investigate & Remediate) Accuracy->Fail No Batch Batch Analysis Criteria Met? Precision->Batch Yes Precision->Fail No Pass Methods are Equivalent Batch->Pass Yes Batch->Fail No

Caption: Decision-making process in cross-validation.

Case Study: Cross-Validation of an HPLC and a UPLC Method for the Assay of a New Drug Substance

To illustrate the practical application of the principles discussed, consider a hypothetical case study where a newly developed Ultra-High-Performance Liquid Chromatography (UPLC) method is being cross-validated against an existing HPLC method for the assay of a new drug substance.

Objective: To demonstrate that the UPLC method is equivalent to the HPLC method for the routine quality control assay of Drug Substance X.

Experimental Results:

Parameter Method Specification Result Pass/Fail
Accuracy (Recovery) HPLC98.0 - 102.0%99.5%Pass
UPLC98.0 - 102.0%100.2%Pass
Precision (Repeatability RSD) HPLC≤ 2.0%0.8%Pass
UPLC≤ 2.0%0.5%Pass
Intermediate Precision (RSD) HPLC≤ 3.0%1.2%Pass
UPLC≤ 3.0%0.9%Pass
Assay of Batch A (% Label Claim) HPLC-99.8%-
UPLC-100.1%-
Difference in Batch A Assay -≤ 2.0%0.3%Pass
Assay of Batch B (% Label Claim) HPLC-101.2%-
UPLC-101.5%-
Difference in Batch B Assay -≤ 2.0%0.3%Pass
Assay of Batch C (% Label Claim) HPLC-99.5%-
UPLC-99.3%-
Difference in Batch C Assay -≤ 2.0%-0.2%Pass

The results of the cross-validation study demonstrate that the UPLC method is equivalent to the HPLC method for the assay of Drug Substance X. The UPLC method meets all pre-defined acceptance criteria for accuracy and precision, and the results for the analysis of commercial batches are comparable to those obtained with the HPLC method. The UPLC method can be implemented for routine quality control testing.

Conclusion: Upholding Data Integrity Through Rigorous Cross-Validation

Cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability and consistency of data in compound characterization. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the seamless transfer and implementation of analytical methods, thereby safeguarding the integrity of their data and, ultimately, the quality and safety of their products. A well-executed cross-validation study provides the documented evidence that an analytical method is fit for its intended purpose, regardless of where or by whom it is performed.

References

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A Senior Application Scientist's Guide to Comparative Docking of Benzoic Acid Derivatives Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison of benzoic acid derivatives as inhibitors of Human Carbonic Anhydrase II (hCA II), a well-validated therapeutic target. We will move beyond a simple recitation of steps to explain the scientific rationale behind our experimental design, ensuring a self-validating and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for hit identification and lead optimization.

The Scientific Imperative: Why Carbonic Anhydrase II and Benzoic Acid Derivatives?

Human Carbonic Anhydrase II is a ubiquitous zinc-containing metalloenzyme critical for maintaining acid-base balance and facilitating the transport of carbon dioxide.[1] Its role in various physiological processes has made it a target for treating a range of conditions, including glaucoma and epilepsy.[2] The active site of hCA II is a conical cavity, approximately 15 Å wide at the entrance and 16 Å deep, with a zinc ion at its apex coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[1][3]

Benzoic acid and its derivatives represent a versatile chemical scaffold in medicinal chemistry.[4] The carboxylate group can engage in crucial hydrogen bonding and electrostatic interactions within a protein's active site, while the aromatic ring provides a platform for substitutions that can modulate physicochemical properties and explore the binding pocket for additional interactions.[5] This makes them promising candidates for enzyme inhibition.

This guide will demonstrate a comparative docking study to predict the binding affinities and interaction patterns of a series of benzoic acid derivatives with hCA II, correlating these in silico findings with published experimental data to validate our computational model.

The In Silico Experiment: A Validated Molecular Docking Protocol

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their association.[6] Our protocol is designed to be a self-validating system, where the accuracy of the docking predictions is assessed by their correlation with experimentally determined inhibition constants (Kᵢ).

Experimental Workflow: A Logical Framework

The following diagram outlines the key stages of our comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (hCA II - PDB: 1CA2) Ligands 2. Ligand Preparation (Benzoic Acid Derivatives) Grid 3. Grid Box Generation (Define Active Site) Ligands->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Results 5. Pose Analysis & Scoring (Binding Energy & Interactions) Docking->Results Comparison 6. Correlation with Experimental Data (Binding Energy vs. Ki) Results->Comparison

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Methodology

This protocol utilizes AutoDock Vina, a widely used and validated open-source molecular docking program.[7]

Part 1: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 1CA2).[1]

  • Clean the Structure: Using molecular visualization software such as PyMOL or Chimera, remove all water molecules and any co-crystallized ligands from the PDB file.[5]

  • Prepare for Docking: Utilize AutoDock Tools (ADT) to:

    • Add polar hydrogens to the protein.[7]

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types.[8]

Part 2: Ligand Preparation

  • Obtain Ligand Structures: Source the 3D structures of the selected benzoic acid derivatives. For this study, we will use a hypothetical set for demonstration, but in a real-world scenario, these would be drawn using chemical drawing software like ChemDraw and saved in a standard format (e.g., MOL or SDF).

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: In ADT:

    • Detect the rotatable bonds within each ligand.

    • Save the ligands in the PDBQT format.[5]

Part 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for ligand binding poses.[7]

  • Center the Grid: Center the grid box on the catalytic zinc ion within the active site of hCA II. Key active site residues to encompass include His94, His96, His119, Val121, Leu198, Thr199, and Thr200.[9][10]

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements. A box size of 20 x 20 x 20 Å is a reasonable starting point for this system.[6]

Part 4: Running the Docking Simulation

  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file.[8]

  • Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input.[8] Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Comparative Analysis

The primary output of a docking study is the predicted binding energy, which provides an estimate of the binding affinity between the ligand and the protein. A more negative value indicates a stronger predicted interaction.

Comparative Docking Performance

The following table presents hypothetical docking results for a series of benzoic acid derivatives against hCA II, alongside their experimentally determined Kᵢ values. This comparison is crucial for validating the predictive power of our docking protocol.

Ligand/DerivativeDocking Score / Binding Energy (kcal/mol)Experimental Kᵢ (nM)Key Interacting Residues
Benzoic Acid-5.28,500Thr199, Gln92
4-Hydroxybenzoic acid-5.84,500Thr199, Gln92, His64
3,4-Dihydroxybenzoic acid-6.5980Thr199, Gln92, Asn67
4-Sulfamoylbenzoic acid-7.815Zn²⁺, Thr199, His94
Acetazolamide (Control)-8.512Zn²⁺, Thr199, His94, Gln92

Note: The Kᵢ values are illustrative and based on trends observed in published literature for similar compounds to demonstrate the validation process.[11][12]

Visualizing the Molecular Interactions and Signaling Context

Understanding the specific interactions between the ligand and the protein is key to structure-based drug design. Additionally, placing the enzyme's function in a broader biological context enhances our understanding of the therapeutic rationale.

Key Molecular Interactions

The following diagram illustrates the crucial interactions of a potent benzoic acid-based inhibitor within the active site of hCA II.

G cluster_active_site hCA II Active Site Zn Zn²⁺ His94 His94 Thr199 Thr199 Gln92 Gln92 Ligand 4-Sulfamoylbenzoic Acid Ligand->Zn Coordination Ligand->His94 H-bond Ligand->Thr199 H-bond Ligand->Gln92 H-bond

Caption: Key interactions of a benzoic acid derivative in the hCA II active site.

The Role of Carbonic Anhydrase in pH Regulation

This diagram shows a simplified representation of the catalytic mechanism of carbonic anhydrase, highlighting its role in pH regulation.

G CO2 CO₂ + H₂O CA Carbonic Anhydrase II (CA II) CO2->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Catalysis HCO3 HCO₃⁻ + H⁺ (Bicarbonate + Proton) H2CO3->HCO3 Dissociation

Caption: The catalytic reaction of Carbonic Anhydrase II.[13]

Conclusion: From In Silico Insights to Drug Discovery

This guide has detailed a robust and scientifically grounded workflow for the comparative docking of benzoic acid derivatives against Human Carbonic Anhydrase II. By anchoring our computational predictions to experimental data, we establish a trustworthy model that can be used to screen virtual libraries, prioritize compounds for synthesis, and guide the rational design of more potent and selective inhibitors. The insights gleaned from the analysis of binding modes and key molecular interactions provide a clear path for the structure-activity relationship (SAR)-driven optimization of this versatile chemical scaffold.

References

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research, 29(7), 331–339.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Kim, J. K., et al. (2021). Molecular Characterization of Carbonic Anhydrase II (CA II) and Its Potential Involvement in Regulating Shell Formation in the Pacific Abalone, Haliotis discus hannai. Frontiers in Marine Science, 8.
  • ResearchGate. (n.d.). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Some properties of site-specific mutants of human carbonic anhydrase II having active-site residues characterizing carbonic anhydrase III. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of carbonic anhydrases, bicarbonate transporters/exchangers, and miR regulators involved in pH regulation during enamel maturation. Retrieved from [Link]

  • PubMed. (n.d.). Activation of carbonic anhydrase II by active-site incorporation of histidine analogs. Retrieved from [Link]

  • Liang, J. Y., & Lipscomb, W. N. (1990). Binding of substrate CO2 to the active site of human carbonic anhydrase II: a molecular dynamics study. Proceedings of the National Academy of Sciences, 87(10), 3675-3679.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Güngör, O., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]

  • ResearchGate. (n.d.). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). Ribbon diagram of carbonic anhydrase fundamental structure obtained by.... Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Carbonic Anhydrase Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Core Safety Principles

5-Methoxy-3-(4-methoxyphenyl)benzoic acid is a complex organic molecule featuring a carboxylic acid group, a methoxy group, and a biphenyl ether linkage. While specific toxicity data is limited, the functional groups present suggest a potential for skin and eye irritation.[1][2][3][4] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a designated and controlled environment.

Core Safety Principles:

  • Proactive Prevention: The most effective disposal strategy begins with waste minimization. Accurate experimental planning to avoid excess preparation of reagents is paramount.

  • Assume Hazard: In the absence of a specific SDS, treat this compound as a hazardous substance. This "precautionary principle" is the bedrock of laboratory safety.

  • Regulatory Adherence: All disposal procedures must comply with the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes and airborne particulates that could cause serious eye irritation or damage.[9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact, which may lead to irritation or absorption of the chemical.[10]
Body Protection Flame-resistant laboratory coatShields the wearer's clothing and skin from spills and splashes.
Respiratory Protection Not generally required for small quantitiesMay be necessary if handling large quantities or if the material is aerosolized. Consult your institution's Chemical Hygiene Plan.[6]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a formal laboratory procedure. The following steps provide a clear and logical workflow for its safe management as hazardous waste.

Step 1: Waste Segregation and Containerization

  • Designate a Waste Stream: this compound waste should be segregated into a dedicated, properly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.

  • Select an Appropriate Container: Use a chemically resistant container, such as high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][11]

Step 2: Accumulation and Storage

  • Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, particularly strong oxidizing agents and bases, which could react with the carboxylic acid functionality.[13]

Step 3: Final Disposal

  • Engage a Licensed Professional: The final disposal of the accumulated waste must be handled by a licensed and certified hazardous waste disposal company.[14]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.[12]

  • Never Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system or regular trash.[2]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.[15]

  • Control Ignition Sources: If the spill involves a flammable solvent, eliminate all potential ignition sources.[15]

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully clean the affected area. The collected spill debris must be treated as hazardous waste and disposed of according to the protocol outlined above.[13]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Disposition cluster_emergency Emergency Protocol start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select & Label Hazardous Waste Container ppe->waste_container exposure Personnel Exposure ppe->exposure Potential Hazard segregate Segregate Waste from other streams waste_container->segregate store Store in Satellite Accumulation Area segregate->store spill Spill Occurs segregate->spill Potential Hazard log Log Waste Details (Name, Qty, Date) store->log contact_ehs Contact Environmental Health & Safety (EHS) log->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_state End: Compliant Disposal pickup->end_state spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->segregate first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes first_aid->ppe

Caption: Disposal workflow for this compound.

Conclusion

The responsible management and disposal of chemical waste are non-negotiable aspects of scientific research. By adhering to the principles of proactive prevention, assuming hazard in the absence of complete data, and strictly following established protocols, researchers can ensure a safe and compliant laboratory environment. This guide provides a robust framework for the disposal of this compound, empowering scientists to navigate this final, critical step with confidence and integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.